molecular formula C8H8O3 B030214 Vanillin-13C CAS No. 86884-84-6

Vanillin-13C

Cat. No.: B030214
CAS No.: 86884-84-6
M. Wt: 153.14 g/mol
InChI Key: MWOOGOJBHIARFG-OUBTZVSYSA-N
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Description

Vanillin-13C is a stable isotope-labeled analog of vanillin, where the natural carbon at the key aldehyde position is replaced with the carbon-13 (13C) isotope. This compound is an essential tool in quantitative mass spectrometry-based research, serving as a perfect internal standard for the precise and accurate quantification of natural vanillin in complex biological matrices. Its primary research value lies in its identical chemical properties and nearly identical chromatographic behavior to its natural counterpart, but with a distinct mass signature that allows for unambiguous detection and measurement.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-(113C)methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOOGOJBHIARFG-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]OC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481345
Record name 4-Hydroxy-3-(methoxy-13C)benzaldehyde
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86884-84-6
Record name 4-Hydroxy-3-(methoxy-13C)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86884-84-6
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Foundational & Exploratory

What are the physicochemical properties of Vanillin-13C?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Vanillin-13C

Introduction

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a primary chemical component of the extract of the vanilla bean and a globally significant flavoring agent.[1][2] Its isotopically labeled form, this compound, is a crucial tool in various scientific disciplines, particularly in analytical chemistry, metabolic research, and food authentication.[2][3] By incorporating the stable, heavier isotope of carbon, ¹³C, at specific or all carbon positions, researchers can trace, quantify, and characterize vanillin and its metabolic products with high precision.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It details its physical and spectral characteristics, outlines key experimental protocols for its use, and illustrates its application in metabolic pathways and analytical workflows. Stable heavy isotopes are often incorporated into drug molecules as tracers for quantification during drug development.[2] this compound serves as an invaluable internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are largely similar to those of its unlabeled counterpart, with the primary difference being its molecular weight, which varies based on the number and position of the ¹³C atoms. The physical state of vanillin at room temperature is a white to slightly yellowish crystalline solid, often in a powdered or needle-like crystalline form.[5][6]

Table 1: General Physicochemical Properties of Vanillin and its ¹³C Isotopologues

PropertyUnlabeled VanillinVanillin-(methoxy-¹³C)Vanillin-(ring-¹³C₆)
Molecular Formula C₈H₈O₃¹³CC₇H₈O₃[7]¹³C₆C₂H₈O₃[8]
Molecular Weight 152.15 g/mol [6]153.14 g/mol [7][9][10]158.10 g/mol [11]
Appearance White to pale yellow crystalline powder[12]Not specified, assumed similar to unlabeledNot specified, assumed similar to unlabeled
Melting Point 81-83 °C[6][12][13]Not specified, assumed similar to unlabeledNot specified, assumed similar to unlabeled
Boiling Point 285 °C[6][14]Not specified, assumed similar to unlabeledNot specified, assumed similar to unlabeled
Flash Point 147 °C[14]159.8 - 160.8 °C[7]Not specified, assumed similar to unlabeled
Density 1.056 g/cm³[5]Not specified, assumed similar to unlabeledNot specified, assumed similar to unlabeled
pKa 7.40[14]Not specified, assumed similar to unlabeledNot specified, assumed similar to unlabeled

Table 2: Solubility Profile of Vanillin

SolventSolubility
Water 10 g/L (25 °C)[12]; Soluble in 100 parts water[15]
Ethanol (95%) Soluble (1 part in 2)[15]
Glycerin Soluble (1 part in 20)[15]
Chloroform Freely soluble[6]
Ether Freely soluble[6]
Methanol Soluble[15]
Acetone Soluble[15]
Oils Soluble[15]
Alkali Hydroxide Solutions Soluble[15]
Hexane Poorly soluble[5]

Spectroscopic Properties

The primary analytical value of this compound lies in its distinct spectroscopic signature, particularly in NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR (qNMR) is a powerful technique for determining the site-specific ¹³C/¹²C isotope ratios within a vanillin molecule at natural abundance, which helps in authenticating its origin (natural vs. synthetic).[16][17] The chemical shifts in the ¹³C NMR spectrum are key identifiers for each carbon atom in the vanillin structure.

Table 3: ¹³C NMR Chemical Shifts for Vanillin (Note: Chemical shifts can vary slightly based on the solvent and instrument frequency.)

Carbon AtomChemical Shift (ppm) in Acetone-d₆[16]Chemical Shift (ppm) in CDCl₃[18]
C7 (Aldehyde) 191.3~191
C4 (C-OH) 152.5~151.7
C3 (C-OCH₃) 148.5~147.1
C1 (Quaternary) 131.0~129.9
C6 (CH) 128.0~127.6
C2 (CH) 115.3~114.5
C5 (CH) 110.0~108.7
C8 (Methoxy) 56.4~56.0
Mass Spectrometry (MS)

In mass spectrometry, this compound is used as an internal standard for accurate quantification. The mass-to-charge ratio (m/z) of the labeled compound is distinct from the unlabeled analog, allowing for precise measurement via isotope dilution methods.

Table 4: Key Mass Spectrometry Ions for Vanillin Quantification

CompoundMethodIonization ModePrecursor Ion (m/z)Product/Quantifier Ion(s) (m/z)Reference
Vanillin GC/MSEI-150.9, 108.9, 122.8[4]
[¹³C₆]-Vanillin GC/MSEI-157.0, 115.0, 158.0[4]
Vanillin LC-MS/MSESI (+)153.193.1[4]
Vanillin-¹³C LC-MS/MSESI (+)159.099.0[4]

Experimental Protocols

Detailed methodologies are crucial for the effective application of this compound in research.

Quantitative ¹³C NMR (qNMR) for Isotope Ratio Analysis

This protocol is used to determine site-specific carbon isotope ratios for vanillin authentication.[3][19]

  • Sample Preparation: Dissolve a precisely weighed amount of the vanillin sample in a deuterated solvent (e.g., acetone-d₆). Add an internal standard (e.g., CH₃¹³CO₂Na) and a relaxation agent (e.g., Cr(acac)₃) to ensure uniform relaxation times for all carbon nuclei and to shorten the required experimental time.[20]

  • NMR Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[16] Key acquisition parameters must be optimized for quantification, including a long relaxation delay (e.g., 5x the longest T₁) and the use of inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).[21]

  • Data Processing: Process the acquired spectra using appropriate software. Carefully integrate the signals corresponding to each carbon atom.

  • Isotope Ratio Calculation: The site-specific ¹³C/¹²C ratio is calculated based on the relative intensities of the central ¹³C peak and its ¹³C-¹³C satellite peaks, scaled using the bulk δ¹³C value obtained from Isotope Ratio Mass Spectrometry (IRMS).[22][23]

Stable Isotope Dilution GC-MS for Quantification

This method uses this compound as an internal standard for the accurate quantification of vanillin in a complex matrix, such as fragrant oils.[4]

  • Sample Preparation: Spike a known amount of the sample with a known amount of Vanillin-¹³C₆ solution (the internal standard).

  • Extraction: Use an appropriate extraction method to isolate the analyte and internal standard. Headspace Solid-Phase Microextraction (HS-SPME) is effective for volatile compounds like vanillin in oil matrices.[4]

  • GC-MS Analysis:

    • Gas Chromatography: Separate the components of the extract on a suitable GC column (e.g., DB-WAX).

    • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to detect the specific quantifier and qualifier ions for both unlabeled vanillin and the Vanillin-¹³C₆ internal standard (see Table 4).[4]

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of vanillin in the unknown sample from this curve.[4]

Visualizations: Pathways and Workflows

Graphviz diagrams are provided to illustrate the logical and experimental contexts in which this compound is utilized.

Vanillin Biosynthesis Pathway

This compound can be used as a tracer to study the flux and dynamics of vanillin biosynthesis. The pathway often starts from L-phenylalanine and can proceed through either the ferulate or benzoate (B1203000) pathway.[1]

Vanillin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_ferulate Ferulate Pathway cluster_benzoate Benzoate Pathway L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL 4-Coumaric acid 4-Coumaric acid trans-Cinnamic acid->4-Coumaric acid C4H Ferulic acid Ferulic acid 4-Coumaric acid->Ferulic acid Multiple Steps 4-Hydroxybenzoic acid 4-Hydroxybenzoic acid 4-Coumaric acid->4-Hydroxybenzoic acid Chain Shortening Vanillin Vanillin Ferulic acid->Vanillin VpVAN/ Ech Protocatechuic acid Protocatechuic acid 4-Hydroxybenzoic acid->Protocatechuic acid Hydroxylation Vanillic acid Vanillic acid Protocatechuic acid->Vanillic acid OMT Vanillic acid->Vanillin

Caption: Simplified overview of major biosynthetic pathways leading to Vanillin.

Vanillin Metabolism

The metabolism of vanillin in vivo primarily involves oxidation to vanillic acid or reduction to vanillyl alcohol.[24] Labeled vanillin can trace these metabolic fates.

Vanillin_Metabolism Vanillin Vanillin-¹³C (Tracer) Vanillic_Acid Vanillic Acid-¹³C Vanillin->Vanillic_Acid Oxidation Vanillyl_Alcohol Vanillyl Alcohol-¹³C Vanillin->Vanillyl_Alcohol Reduction Further_Metabolites Further Metabolites (e.g., Glucuronides) Vanillic_Acid->Further_Metabolites Vanillyl_Alcohol->Further_Metabolites

Caption: Primary metabolic pathways of Vanillin in biological systems.

Analytical Workflow using this compound

This diagram shows the logical steps for quantitative analysis using this compound as an internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Sample Matrix (e.g., Food, Plasma) Spike Spike with known amount of Vanillin-¹³C (IS) Start->Spike Extract Extraction & Cleanup (e.g., SPME, LLE) Spike->Extract Analysis LC-MS/MS or GC-MS Analysis Extract->Analysis Integrate Integrate Peak Areas (Analyte & IS) Analysis->Integrate Calculate Calculate Area Ratio (Analyte / IS) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify Result Final Concentration of Vanillin Quantify->Result

Caption: Workflow for Isotope Dilution Mass Spectrometry using Vanillin-¹³C.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Vanillin-13C

Introduction

This compound is the isotopically labeled form of vanillin (B372448), a widely used flavoring agent and a crucial starting material in the synthesis of various pharmaceutical compounds.[1] The incorporation of a stable, heavy isotope of carbon (¹³C) into the vanillin molecule creates a non-radioactive tracer. This labeled compound is invaluable in drug metabolism, pharmacokinetic (PK), and pharmacodynamic (PD) studies.[2] Its identical chemical and physical properties to the unlabeled analyte, with a specific mass shift, allow for its differentiation by mass spectrometry (MS). This makes it an ideal internal standard in LC-MS/MS assays for highly accurate and precise quantification in complex biological matrices like plasma, urine, and tissue homogenates.[2] This guide provides a comprehensive overview of the synthesis and purification methods for this compound, complete with experimental protocols and data.

Synthesis of Vanillin-¹³C

The synthesis of Vanillin-¹³C typically involves the introduction of a ¹³C-labeled functional group onto a precursor molecule. A common strategy is the labeling of the aldehyde carbonyl carbon. While various synthetic routes exist, a general and illustrative pathway starting from a suitable precursor is outlined below.

Illustrative Synthetic Pathway: Carbonyl Carbon Labeling

A plausible synthetic route involves the use of a ¹³C-labeled cyanide, such as potassium cyanide (K¹³CN), to introduce the labeled carbon, which is then converted to the aldehyde group. This is a modification of a classic aldehyde synthesis.

G cluster_synthesis This compound Synthesis Workflow A Precursor (e.g., 2-methoxy-4-(chloromethyl)phenol) B Introduction of 13C (e.g., with K13CN) A->B Nucleophilic Substitution C Intermediate (e.g., 13C-labeled nitrile) B->C D Hydrolysis C->D E Intermediate (e.g., 13C-labeled carboxylic acid) D->E F Reduction E->F G This compound (aldehyde) F->G

Caption: Illustrative workflow for the synthesis of Vanillin-¹³C.

Purification of Vanillin-¹³C

Purification is a critical step to ensure the final product is free of impurities, unreacted starting materials, and by-products, which is essential for its use in sensitive analytical applications. Several methods are employed for the purification of vanillin, which are directly applicable to its ¹³C-labeled counterpart.

Experimental Protocols for Purification

1. Recrystallization

Recrystallization is a common and effective technique for purifying solid compounds. For vanillin, water is a suitable solvent.[3][4][5]

  • Protocol:

    • Weigh approximately 2 grams of crude Vanillin-¹³C into a 125 mL or 250 mL Erlenmeyer flask.[3]

    • Add about 50-60 mL of deionized water to the flask.[3][5]

    • Heat the solution to its boiling point while stirring continuously until all the vanillin dissolves.[3][5]

    • Remove the flask from the heat and allow it to cool slowly to room temperature. To facilitate crystallization, you can place the flask in an ice bath for about 5 minutes, stirring occasionally.[3][5]

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3][5]

    • Wash the crystals with a small amount (e.g., 5 mL) of ice-cold deionized water.[3][5]

    • Dry the purified crystals. This can be done by air-drying on a watch glass or in a desiccator.[5]

2. Column Chromatography

Column chromatography is used to separate vanillin from other components based on their differential adsorption to a stationary phase.

  • Protocol:

    • Prepare a slurry of silica (B1680970) gel in a suitable non-polar solvent (e.g., a hexane/ethyl acetate (B1210297) mixture).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude Vanillin-¹³C in a minimum amount of the eluent.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a solvent system of increasing polarity, for example, a gradient of hexane/ethyl acetate.[2]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing pure vanillin.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Vanillin-¹³C.[2]

3. High-Performance Liquid Chromatography (HPLC)

For very high purity requirements, preparative HPLC can be used. This method offers excellent separation of vanillin from closely related impurities.[6]

  • General Procedure:

    • Dissolve the crude or partially purified Vanillin-¹³C in the mobile phase.

    • Inject the solution into a preparative HPLC system equipped with a suitable column (e.g., C18).

    • Elute with an appropriate mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

    • Detect the compound using a UV detector at the appropriate wavelength.

    • Collect the peak corresponding to Vanillin-¹³C.

    • Remove the solvent from the collected fraction to yield the highly purified product.

Purification Workflow Diagram

G cluster_purification General Purification Workflow for this compound A Crude this compound B Primary Purification (e.g., Recrystallization) A->B C Purity Check (TLC/HPLC) B->C D Secondary Purification (Optional) (e.g., Column Chromatography) C->D If purity is not sufficient F Pure this compound C->F If purity is sufficient E Final Purity Analysis (NMR, MS) D->E E->F

Caption: A general workflow for the purification of Vanillin-¹³C.

Analysis and Characterization

The identity, purity, and isotopic enrichment of the synthesized Vanillin-¹³C must be confirmed using appropriate analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural characterization of organic molecules.[1] Both ¹H and ¹³C NMR are used. For Vanillin-¹³C, ¹³C NMR is particularly crucial as it directly confirms the position of the ¹³C label and allows for the determination of isotopic enrichment.[7][8]

  • Sample Preparation for NMR:

    • Dissolve approximately 250 mg of the purified Vanillin-¹³C in a deuterated solvent (e.g., acetone-d₆ or CDCl₃).[9][10]

    • For quantitative ¹³C NMR, a relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃) is often added.[9][11]

    • Transfer the solution to a 5 mm NMR tube.[9]

  • Data Interpretation:

    • The ¹H NMR spectrum is used to confirm the overall chemical structure.

    • The ¹³C NMR spectrum will show an enhanced signal at the chemical shift corresponding to the labeled carbon position. The integration of this peak relative to the others (at natural abundance) can be used to calculate the isotopic enrichment.[7][8]

Table 1: ¹H and ¹³C NMR Spectral Data for Vanillin
Assignment ¹H Chemical Shift (δ) ppm ¹³C Chemical Shift (δ) ppm
Aldehyde (-CHO)9.82191.1
Aromatic (H-2)7.42108.9
Aromatic (H-6)7.42127.6
Aromatic (H-5)7.05114.8
Methoxy (-OCH₃)3.9656.0
Hydroxyl (-OH)6.39-
Aromatic (C-1)-130.0
Aromatic (C-3)-147.9
Aromatic (C-4)-151.7
Data compiled from multiple sources.[1][12] Chemical shifts can vary slightly depending on the solvent used.
Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a highly sensitive technique used to measure the ratio of stable isotopes (e.g., ¹³C/¹²C).[13][14] It is the preferred method for determining the bulk carbon isotope ratio (δ¹³C value) and is used to authenticate the origin of vanillin (natural vs. synthetic).[13][15] For synthesized Vanillin-¹³C, IRMS would show a significant enrichment in ¹³C compared to natural abundance standards.

Analytical Workflow Diagram

G cluster_analysis Analytical Workflow for this compound A Purified this compound Sample B NMR Spectroscopy (1H and 13C) A->B C IRMS Analysis A->C D Structural Confirmation B->D E Isotopic Enrichment and Purity B->E F δ13C Value Determination C->F G Final Characterization Report D->G E->G F->G

Caption: Analytical workflow for the characterization of Vanillin-¹³C.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and analysis of vanillin.

Table 2: Synthesis and Purification Data
Parameter Typical Value
Synthesis Yield ~70% (for similar syntheses)[16]
Recrystallization Recovery 77.18%[17]
Purity after Recrystallization >98% (typically)
Melting Point of Pure Vanillin 81-83 °C[16]
Table 3: Isotopic Composition (δ¹³C) of Vanillin from Various Sources
Source δ¹³C Range (‰)
Natural (from Vanilla beans, a CAM plant)-22.2 to -14.6[13]
Synthetic (from petroleum precursors like guaiacol)-36.2 to -24.9[13][15]
Synthetic (from lignin)-28.7 to -26.5[14]
Biosynthetic (from C4 plants like corn/sugarcane)-12.5 (from glucose)[18]
The δ¹³C value is a measure of the ratio of ¹³C to ¹²C compared to a standard. Synthesized Vanillin-¹³C will have a significantly positive δ¹³C value, far outside these natural abundance ranges.

References

A Technical Guide to Commercially Available Vanillin-¹³C Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available Vanillin-¹³C standards. This document details the types of labeled vanillin (B372448), their specifications, and provides experimental protocols for their use in analytical applications, primarily as internal standards for quantitative analysis and in isotopic authentication studies.

Introduction to Vanillin-¹³C Standards

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely used flavoring agent and a key analytical marker in the food and beverage industry. Isotope-labeled vanillin, particularly with Carbon-13 (¹³C), serves as an invaluable tool in analytical chemistry.[1] These standards are crucial for achieving high accuracy and precision in quantitative analyses by techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[1] The use of a stable isotope-labeled internal standard, like Vanillin-¹³C, allows for the correction of sample loss during preparation and instrumental analysis, a technique known as stable isotope dilution analysis (SIDA).

Commercially Available Vanillin-¹³C Standards

Several suppliers offer a range of Vanillin-¹³C standards with different labeling positions and isotopic enrichments. The choice of standard will depend on the specific application and the analytical technique employed. Below is a summary of commercially available standards.

Table 1: Quantitative Data for Commercially Available Vanillin-¹³C Standards
Product NameLabel PositionIsotopic PurityChemical PuritySupplier Examples
Vanillin-(methoxy-¹³C)Methoxy (B1213986) Carbon99 atom % ¹³C≥98%Sigma-Aldrich, Cambridge Isotope Laboratories
Vanillin-(carbonyl-¹³C)Carbonyl Carbon95%[2]98%[2]Eurisotop
Vanillin-¹³C₆Benzene RingNot specifiedNot specifiedMedchemExpress

Experimental Protocols

The following sections provide detailed methodologies for the application of Vanillin-¹³C standards in common analytical techniques.

Use of Vanillin-¹³C as an Internal Standard in GC-MS for Quantitative Analysis

This protocol describes the use of Vanillin-¹³C₆ as an internal standard for the quantification of vanillin in fragrant vegetable oils using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.[3]

3.1.1. Materials and Reagents

  • Vanillin standard

  • Vanillin-¹³C₆ (internal standard)

  • Odourless de-oiled corn oil (ODO) for stock solution preparation

  • Sample matrix (e.g., sesame oil)

3.1.2. Sample Preparation

  • Stock Solution Preparation: Prepare a stock solution of a mixed standard (e.g., 1.00 × 10⁶ µg kg⁻¹) containing unlabeled vanillin by dissolving 10.0 mg of vanillin in 10 g of ODO. Prepare the Vanillin-¹³C₆ internal standard stock solution using the same procedure. Store stock solutions at 4°C.[3]

  • Calibration Curve: Construct calibration curves by plotting the peak area ratios of the target compound to the internal standard against a series of gradient concentrations. Prepare the standards for the calibration curves by progressive dilution of the stock solution, while maintaining a fixed concentration of the internal standard (e.g., 500 μg kg⁻¹).[3]

  • Sample Spiking: For analysis of oil samples, spike a known amount of the sample with the Vanillin-¹³C₆ internal standard.

3.1.3. HS-SPME-GC/MS Analysis

  • HS-SPME Parameters:

    • Extraction Temperature: 110 °C[3]

    • Extraction Time: 55 min[3]

  • GC-MS Parameters:

    • GC System: Equipped with a 30 m × 0.25 mm i.d. HP-5-MS capillary column with a 0.25 µm film thickness.[3]

    • Carrier Gas: Helium at a flow rate of 1 mL min⁻¹.[3]

    • Oven Temperature Program: Hold at 110 °C for 0.5 min, ramp to 130 °C at 5 °C min⁻¹, then to 170 °C at 2 °C min⁻¹ and hold for 1 min, then to 180 °C at 10 °C min⁻¹, and finally to 280 °C at 30 °C min⁻¹, with a post-run at 290 °C for 1 min.[3]

    • MS Detection: Monitor ions with m/z values of 150.9, 108.9, and 122.8 for vanillin and m/z values of 157.0, 115.0, and 158.0 for Vanillin-¹³C₆.[3]

Isotopic Analysis of Vanillin using GC-IRMS

This protocol outlines the procedure for determining the carbon isotope ratio (δ¹³C) of vanillin using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), a common technique for authenticating the origin of vanillin.

3.2.1. Sample Preparation for δ¹³C Analysis of the Methoxy Group

  • Add 0.25 mL of 57% aqueous hydriodic acid to 2.5 mg of the vanillin sample in a crimp-top glass vial.[4][5]

  • Seal the vial with a PTFE-lined butyl rubber septum and incubate for 30 minutes at 130 °C to convert the methoxy group to iodomethane (B122720) (CH₃I).[4][5]

3.2.2. GC-IRMS System Parameters

  • GC System: A Thermo Scientific TRACE GC coupled to a GC IsoLink II IRMS system.

  • Combustion Reactor Temperature: 950 °C.[4][5]

  • Reduction Reactor Temperature: 500 °C.[4][5]

  • Carrier Gas: Helium.

3.2.3. Data Analysis

The δ¹³C values are measured relative to the Vienna Pee Dee Belemnite (VPDB) standard.[4][5]

Quantitative ¹³C NMR (qNMR) for Isotopic Analysis

This protocol describes the preparation of vanillin samples for quantitative ¹³C NMR analysis to determine site-specific carbon isotope ratios.

3.3.1. Sample Preparation

  • Weigh approximately 250 mg of the vanillin sample into a glass vial.[4][5]

  • Add 400 µL of acetone-d₆ and 100 µL of a 0.1 M Cr(Acac)₃ solution (as a relaxation agent).[4][5]

  • Thoroughly mix the resulting solution and filter it into a 5 mm NMR tube.[4][5]

3.3.2. NMR Spectrometer Parameters

  • Spectrometer: Bruker Avance III 400 MHz spectrometer equipped with a 5 mm Broad Band Observe (BBO) probe.[4][5]

  • Operating Frequency: 100.62 MHz for ¹³C.[4][5]

  • Temperature: 303 K.[4][5]

  • Decoupling: Inverse gated adiabatic decoupling for ¹H.[4][5]

  • Acquisition Parameters:

    • Spectral width: 220 ppm

    • 90° ¹³C pulse: ~10.25 µs

    • Repetition delay: 20 s (at least ten times the longest T₁ relaxation time)

    • Number of scans: Sufficient to achieve a signal-to-noise ratio of at least 700 for the carbon 5 signal.[4][5]

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to the use of Vanillin-¹³C standards.

G Workflow for Quantitative Analysis of Vanillin using Vanillin-¹³C₆ and GC-MS cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Analysis A Prepare Vanillin and Vanillin-¹³C₆ Stock Solutions B Construct Calibration Curve with Fixed Internal Standard Concentration A->B C Spike Sample with Vanillin-¹³C₆ Internal Standard A->C D Headspace Solid-Phase Microextraction (HS-SPME) C->D E Gas Chromatography (GC) Separation D->E F Mass Spectrometry (MS) Detection E->F G Quantify Vanillin based on Peak Area Ratio to Internal Standard F->G

Quantitative analysis workflow using Vanillin-¹³C₆.

G Workflow for δ¹³C Analysis of Vanillin Methoxy Group by GC-IRMS cluster_prep Sample Preparation cluster_analysis GC-IRMS Analysis cluster_data Data Analysis A React Vanillin with Hydriodic Acid B Convert Methoxy Group to Iodomethane (CH₃I) A->B C Inject CH₃I into GC B->C D GC Separation C->D E Combustion to CO₂ D->E F Isotope Ratio Mass Spectrometry (IRMS) E->F G Determine δ¹³C value relative to VPDB standard F->G

GC-IRMS workflow for δ¹³C analysis.

G Principle of Stable Isotope Dilution Analysis (SIDA) cluster_sample Sample cluster_standard Standard cluster_process Analytical Process Analyte Analyte (Vanillin) Mix Mix Known Amount of IS with Sample Analyte->Mix IS Internal Standard (Vanillin-¹³C) IS->Mix Extract Sample Preparation / Extraction Mix->Extract Analyze Instrumental Analysis (e.g., GC-MS) Extract->Analyze Result Quantify Analyte based on Analyte/IS Ratio Analyze->Result

Conceptual diagram of Stable Isotope Dilution Analysis.

References

A Technical Guide to the Natural Abundance of ¹³C in Vanillin for Source Authentication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural abundance of the stable isotope Carbon-13 (¹³C) in vanillin (B372448), a critical parameter for determining its origin. Differentiating between natural vanillin extracted from vanilla beans and its synthetic or biosynthetic counterparts is crucial for quality control, regulatory compliance, and ensuring the authenticity of food, pharmaceutical, and cosmetic products. This document outlines the isotopic signatures of vanillin from various sources, details the experimental protocols for their determination, and presents a logical workflow for source verification.

¹³C Abundance in Vanillin: A Comparative Overview

The ¹³C/¹²C ratio, expressed as δ¹³C in parts per thousand (‰), varies significantly in vanillin depending on its source. This variation is primarily due to the different photosynthetic pathways of the precursor plants and the kinetic isotope effects during synthetic or biosynthetic processes. Vanillin from the Vanilla orchid, a Crassulacean acid metabolism (CAM) plant, exhibits a distinct δ¹³C value compared to vanillin synthesized from precursors derived from C3 or C4 plants, or from petrochemical sources.[1][2][3]

The following table summarizes the typical δ¹³C ranges for vanillin from different origins, providing a clear basis for comparison.

Vanillin Source CategoryPrecursor/OriginTypical δ¹³C Range (‰)
Natural Vanillin Vanilla planifolia, Vanilla tahitensis, Vanilla pompona (CAM plants)-14.6 to -22.2[1][4]
Vanilla planifolia-19.1 to -20.5[2][3]
Vanilla tahitensisApproximately -16.5[2][3]
Biosynthetic Vanillin Ferulic Acid (from rice, corn, wheat)-29.0 to -38.0[1][5]
Turmeric-28.7 to -29.3[5]
Sugar Cane, Corn, Wheat-12.5 to -37.8[1]
Synthetic Vanillin Guaiacol (petrochemical)-27.4 to -36.2[5]
Lignin (wood)-26.7 to -29.5[5]

Note: These values are indicative and can be influenced by geographical origin, specific plant species, and production processes.[1][4]

Experimental Protocols for ¹³C Analysis

The determination of ¹³C abundance in vanillin is primarily achieved through two powerful analytical techniques: Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR).

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the reference technique for determining the bulk δ¹³C value of a sample with high precision.[4] The method involves the complete combustion of the vanillin sample into carbon dioxide (CO₂), followed by the mass spectrometric analysis of the resulting gas to measure the ¹³C/¹²C ratio.

Detailed Methodology:

  • Sample Preparation: A small amount of pure vanillin (typically 0.1-1 mg) is weighed into a tin capsule.[6][7] For complex matrices like food products, a prior extraction and purification of vanillin using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) is necessary to avoid isotopic fractionation and interference from other components.[8][9]

  • Combustion: The encapsulated sample is introduced into a combustion reactor of an elemental analyzer (EA) at a high temperature (typically >1000 °C) in the presence of an oxidant (e.g., tungsten oxide/copper oxide). This process quantitatively converts the organic carbon in the vanillin to CO₂ gas.

  • Gas Purification and Separation: The resulting gas mixture is passed through a series of traps and a gas chromatography (GC) column to remove other combustion products (e.g., water, nitrogen oxides) and separate the CO₂.

  • Isotope Ratio Measurement: The purified CO₂ is then introduced into the ion source of the mass spectrometer. The ions ¹²CO₂ (mass 44), ¹³CO₂ (mass 45), and sometimes ¹²C¹⁶O¹⁸O (mass 46) are simultaneously measured by dedicated Faraday cup detectors.

  • Data Analysis: The δ¹³C value is calculated relative to an international standard, Vienna Pee Dee Belemnite (VPDB), using the following equation:

    δ¹³C (‰) = [ (R_sample / R_standard) - 1 ] * 1000

    where R is the ¹³C/¹²C ratio.

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)

While IRMS provides a bulk isotopic signature, SNIF-NMR offers a more detailed "isotopic fingerprint" by measuring the ¹³C abundance at each specific carbon position within the vanillin molecule.[10] This site-specific information can be crucial for detecting sophisticated adulteration, where synthetic vanillin might be manipulated to mimic the bulk δ¹³C value of natural vanillin.[1][11]

Detailed Methodology:

  • Sample Preparation: A larger amount of pure vanillin (typically 50-250 mg) is required for ¹³C SNIF-NMR.[5][12] The sample is dissolved in a deuterated solvent (e.g., acetone-d₆) in a 10 mm NMR tube.[4] A relaxation reagent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), is added to shorten the ¹³C spin-lattice relaxation times (T₁), allowing for faster data acquisition.[4] An internal standard may also be used.[4]

  • NMR Data Acquisition: Quantitative ¹³C NMR spectra are acquired on a high-field NMR spectrometer. To ensure accurate quantification, a pulse sequence with inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE).[7] A long relaxation delay (typically 5-7 times the longest T₁) is employed to allow for full magnetization recovery between scans, ensuring the signal intensities are directly proportional to the concentration of the ¹³C isotopes at each carbon position.

  • Spectral Analysis: The well-resolved ¹³C NMR spectrum of vanillin shows eight distinct signals corresponding to the eight carbon atoms in the molecule. The integral of each signal is carefully measured.

  • Calculation of Site-Specific Isotope Ratios: The site-specific ¹³C/¹²C ratio for each carbon position is determined from the signal intensities in the ¹³C NMR spectrum in conjunction with the bulk δ¹³C value obtained from IRMS.[10] This allows for a detailed isotopic profile of the molecule.

Logical Workflow for Vanillin Source Authentication

The following diagram illustrates a systematic workflow for determining the authenticity of a vanillin sample based on its ¹³C isotopic signature.

Vanillin_Authentication_Workflow cluster_0 Initial Analysis cluster_1 Decision Point 1 cluster_2 Further Investigation cluster_3 Conclusion cluster_4 Decision Point 2 start Vanillin Sample irms Bulk δ¹³C Analysis (IRMS) start->irms Sample Preparation decision1 δ¹³C within Natural Range? (-14.6‰ to -22.2‰) irms->decision1 Compare δ¹³C Value snif_nmr Site-Specific ¹³C Analysis (SNIF-NMR) decision1->snif_nmr Yes synthetic Likely Synthetic or Biosynthetic Origin decision1->synthetic No decision2 Isotopic Profile Matches Authentic Reference? snif_nmr->decision2 Analyze Isotopic Profile natural Authentic Natural Vanillin adulterated Suspected Adulteration decision2->natural Yes decision2->adulterated No

Workflow for Vanillin Source Authentication.

This workflow begins with a bulk δ¹³C analysis using IRMS as a primary screening method. If the result falls outside the established range for natural vanillin, the sample is likely synthetic or biosynthetic. If the value is within the natural range, a more detailed site-specific analysis using SNIF-NMR is recommended to rule out sophisticated adulteration. The resulting isotopic profile is then compared against a database of authentic samples to confirm its origin.

References

Spectroscopic Profile of Vanillin-13C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for Vanillin-13C. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and standardized experimental protocols for the characterization of this isotopically labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented here is based on analyses in deuterated chloroform (B151607) (CDCl₃) and acetone-d₆. The numbering of atoms for spectral assignment is as follows:

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for Vanillin in CDCl₃ (500 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.83s1HH-7 (Aldehyde)
7.44dd, J=8.2, 1.9 Hz1HH-6
7.42d, J=1.9 Hz1HH-2
7.04d, J=8.2 Hz1HH-5
6.13s1HOH
3.97s3HOCH₃

Reference: University of Utah, Department of Chemistry[1]

Table 2: ¹³C NMR Spectroscopic Data for Vanillin in CDCl₃ (125 MHz)

Chemical Shift (δ) ppmAssignment
191.1C-7 (Aldehyde)
151.8C-4
147.2C-3
130.0C-1
127.5C-6
114.4C-5
108.8C-2
56.1OCH₃

Note: In a this compound sample, one of these signals will exhibit splitting due to ¹³C-¹³C coupling if adjacent to another ¹³C, or will be significantly enhanced in intensity if it is the site of enrichment.[1]

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[2]

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).[2]

    • For quantitative ¹³C NMR, the addition of a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) is recommended to ensure accurate signal integration.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR: Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Employ a proton-decoupled pulse sequence to obtain singlets for each carbon atom. Ensure a sufficient relaxation delay to allow for full magnetization recovery, especially for quaternary carbons and the carbonyl carbon.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of nuclei.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer spectrometer Place in NMR Spectrometer transfer->spectrometer acquire_h1 Acquire 1H Spectrum spectrometer->acquire_h1 acquire_c13 Acquire 13C Spectrum spectrometer->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Signals calibrate->integrate final_report final_report integrate->final_report Structural Elucidation

NMR Experimental Workflow from Sample Preparation to Data Analysis.

Mass Spectrometry (MS)

Mass spectrometry of this compound is crucial for confirming its molecular weight and investigating its fragmentation patterns. For a singly ¹³C-labeled vanillin, the molecular weight will be 153.15 g/mol .

Data Presentation

Table 3: Electron Ionization (EI) Mass Spectrometry Data for Vanillin

m/zRelative IntensityAssignment
153Variable[M+H]⁺ (for Vanillin-¹³C)
152High[M]⁺ (for unlabeled Vanillin)
151High[M-H]⁺
137High[M-CH₃]⁺
124Moderate[M-CO]⁺
109Moderate[M-CH₃-CO]⁺
81High[C₆H₅O]⁺

Note: The molecular ion peak for this compound will be at m/z 153. The relative intensities of fragment ions can vary depending on the instrument and experimental conditions.[3][4]

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining an EI mass spectrum of this compound is as follows:

  • Sample Introduction:

    • Dissolve a small amount of this compound in a volatile solvent (e.g., methanol, dichloromethane).

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • Utilize electron ionization (EI) with a standard electron energy of 70 eV. This energy is sufficient to cause ionization and fragmentation.

  • Mass Analysis:

    • The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • An electron multiplier or similar detector records the abundance of each ion.

Visualization: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output dissolve Dissolve Sample inject Inject into MS dissolve->inject ionize Ionization (EI, 70 eV) inject->ionize separate Mass Separation (m/z) ionize->separate detect Ion Detection separate->detect spectrum Generate Mass Spectrum detect->spectrum analyze Analyze Fragmentation spectrum->analyze final_report final_report analyze->final_report Confirm Molecular Weight

Mass Spectrometry Workflow from Sample Introduction to Spectral Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The positions of the vibrational bands are not expected to shift significantly due to the ¹³C labeling.

Data Presentation

Table 4: Key IR Absorption Bands for Vanillin

Wavenumber (cm⁻¹)IntensityVibrational Mode
3200-3400Broad, StrongO-H stretch (phenolic)
3000-3100MediumC-H stretch (aromatic)
2850-2960MediumC-H stretch (aldehyde & methoxy)
1665StrongC=O stretch (aldehyde)
1585, 1510StrongC=C stretch (aromatic ring)
1265StrongC-O stretch (aryl ether)
1155StrongC-O stretch (phenolic)

Reference: ChemRxiv[5]

Experimental Protocol: IR Spectroscopy

A typical protocol for acquiring an IR spectrum of solid this compound is:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization: IR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_output Data Output grind Grind Sample with KBr press Press into Pellet grind->press place Place Pellet in FT-IR press->place scan_bg Scan Background place->scan_bg scan_sample Scan Sample scan_bg->scan_sample generate Generate IR Spectrum scan_sample->generate assign Assign Functional Groups generate->assign final_report final_report assign->final_report Functional Group Analysis

IR Spectroscopy Workflow from Sample Preparation to Spectral Interpretation.

References

Vanillin-13C: A Technical Guide to Chemical Structure, Isotopic Labeling, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vanillin-13C, a stable isotope-labeled form of vanillin (B372448). The document details its chemical structure, the specific positions of isotopic labeling, and its applications in quantitative analysis. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Chemical Structure and Isotopic Labeling

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an organic compound with the chemical formula C₈H₈O₃. Its structure consists of a benzene (B151609) ring substituted with a hydroxyl group, a methoxy (B1213986) group, and an aldehyde group.

Stable isotope-labeled vanillin, specifically this compound, is a valuable tool in analytical chemistry. The ¹³C isotope can be incorporated at various specific positions within the vanillin molecule, leading to different isotopologues. The most common commercially available forms are:

  • Vanillin-(methoxy-¹³C): The carbon atom in the methoxy (-OCH₃) group is replaced with a ¹³C isotope.

  • Vanillin-α-¹³C (aldehyde-¹³C): The carbon atom of the aldehyde (-CHO) group is labeled with ¹³C.

  • Vanillin-(ring-¹³C₆): All six carbon atoms of the benzene ring are replaced with ¹³C isotopes.

The precise location of the isotopic label is crucial for its application, particularly in mass spectrometry-based quantification and NMR studies.

Chemical Structure Diagram

The chemical structure of vanillin with the numbering of carbon atoms is presented below. This numbering is consistent with IUPAC nomenclature and is used to identify the position of the ¹³C label.

vanillin_structure cluster_vanillin Vanillin C1 C1 C2 C2 C1->C2 C7 C7 (aldehyde) C1->C7 C3 C3 C2->C3 C4 C4 C3->C4 O_methoxy O C3->O_methoxy C5 C5 C4->C5 O_hydroxyl O-H C4->O_hydroxyl C6 C6 C5->C6 C6->C1 H_aldehyde H C7->H_aldehyde C8 C8 (methoxy) H3_methoxy H3 C8->H3_methoxy O_methoxy->C8

Caption: Chemical structure of Vanillin with carbon atom numbering.

Quantitative Data

The following tables summarize key quantitative data for commercially available Vanillin-¹³C isotopologues. This information is critical for accurate experimental design and data interpretation.

PropertyVanillin-(methoxy-¹³C)Vanillin-α-¹³C (aldehyde-¹³C)Vanillin-(ring-¹³C₆)
CAS Number 86884-84-6Not specified in results201595-58-6
Molecular Formula ¹³CC₇H₈O₃¹³CC₇H₈O₃C₂¹³C₆H₈O₃
Molecular Weight 153.14 g/mol 153.14 g/mol 158.10 g/mol
Isotopic Purity 99 atom % ¹³C99 atom % ¹³C99%
Appearance SolidSolidNot specified
Melting Point 81-83 °C (lit.)81-83 °C (lit.)Not specified
Boiling Point 170 °C/15 mmHg (lit.)170 °C/15 mmHg (lit.)Not specified

Table 1: Physical and Chemical Properties of Vanillin-¹³C Isotopologues.

Carbon PositionChemical Shift (δ) in ppm (in CDCl₃)
C7191.1
C4148.5
C3147.2
C1130.3
C5127.6
C6114.5
C2108.7
C856.1

Table 2: ¹³C NMR Chemical Shifts of Vanillin.[1]

Experimental Protocols

Vanillin-¹³C is primarily used as an internal standard in quantitative analytical methods. Below are detailed protocols for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

Synthesis of Singly Labeled Vanillin-¹³C

One common synthesis of vanillin starts from 4-hydroxybenzaldehyde. To synthesize Vanillin-α-¹³C, one would need to introduce the aldehyde group using a ¹³C-labeled reagent. Similarly, for Vanillin-(methoxy-¹³C), a ¹³C-labeled methylating agent would be used in the methylation step of a suitable precursor like protocatechuic aldehyde.

A general representation of introducing the labeled methoxy group is as follows:

synthesis_methoxy Protocatechuic_aldehyde Protocatechuic aldehyde Vanillin_methoxy_13C Vanillin-(methoxy-¹³C) Protocatechuic_aldehyde->Vanillin_methoxy_13C Methylation Methylating_agent ¹³CH₃I (or other ¹³C-methylating agent) Methylating_agent->Vanillin_methoxy_13C Base Base (e.g., K₂CO₃) Base->Vanillin_methoxy_13C

Caption: General scheme for the synthesis of Vanillin-(methoxy-¹³C).

Quantitative Analysis using Vanillin-¹³C₆ as an Internal Standard by GC-MS

This protocol describes the use of Vanillin-¹³C₆ for the quantification of vanillin in a sample matrix.

3.2.1. Materials and Reagents

  • Vanillin standard (unlabeled)

  • Vanillin-¹³C₆ (internal standard)

  • Organic solvent (e.g., methanol, ethyl acetate)

  • Sample matrix

3.2.2. Sample Preparation

  • Stock Solutions: Prepare stock solutions of both unlabeled vanillin and Vanillin-¹³C₆ in a suitable organic solvent at a concentration of, for example, 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the unlabeled vanillin stock solution into a constant volume of the internal standard stock solution. This creates a range of concentration ratios.

  • Sample Preparation: Extract the vanillin from the sample matrix using an appropriate extraction method (e.g., liquid-liquid extraction, solid-phase extraction). Add a known amount of the Vanillin-¹³C₆ internal standard to the sample extract before the final volume adjustment.

3.2.3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column, such as a DB-5ms or equivalent.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For SIM mode, monitor the following ions:

      • Vanillin (unlabeled): m/z 152 (molecular ion), 151, 137.

      • Vanillin-¹³C₆: m/z 158 (molecular ion), 157, 142.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

3.2.4. Data Analysis

  • Integrate the peak areas of the selected ions for both unlabeled vanillin and Vanillin-¹³C₆.

  • Calculate the response ratio (Area of analyte / Area of internal standard) for each calibration standard.

  • Construct a calibration curve by plotting the response ratio against the concentration ratio.

  • Calculate the response ratio for the sample and determine the concentration of vanillin in the sample using the calibration curve.

Quantitative ¹³C NMR (qNMR) Analysis

This protocol outlines the use of ¹³C NMR for the site-specific isotope analysis of vanillin.

3.3.1. Sample Preparation [2]

  • Accurately weigh approximately 250 mg of the vanillin sample into a glass vial.

  • Add 400 µL of deuterated acetone (B3395972) (acetone-d₆) and 100 µL of a 0.1 M solution of chromium(III) acetylacetonate (B107027) (Cr(acac)₃) in acetone-d₆. The Cr(acac)₃ acts as a relaxation agent to ensure full relaxation of the ¹³C nuclei between scans.

  • Thoroughly mix the solution until the vanillin is completely dissolved.

  • Filter the solution directly into a 5 mm NMR tube.

3.3.2. ¹³C NMR Acquisition [2]

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A standard single-pulse ¹³C experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): A long delay is crucial for quantitative results. It should be at least 5 times the longest T₁ relaxation time of the carbon nuclei in the molecule. For vanillin, a delay of 60 seconds or more is recommended.

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio for all carbon signals.

    • Temperature: Maintain a constant temperature (e.g., 300 K).

3.3.3. Data Processing and Analysis

  • Process the FID with an appropriate window function (e.g., exponential multiplication with a small line broadening) and perform a Fourier transform.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the area of each carbon signal. The integral of each signal is directly proportional to the number of ¹³C nuclei at that position.

  • For determining the site-specific isotopic enrichment, the relative integrals are compared to a reference standard with a known isotopic abundance.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the use of Vanillin-¹³C in quantitative analysis.

gcms_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock_Analyte Prepare Analyte Stock (unlabeled vanillin) Calibration_Curve Create Calibration Curve Standards Stock_Analyte->Calibration_Curve Stock_IS Prepare Internal Standard Stock (Vanillin-¹³C) Stock_IS->Calibration_Curve Spike_IS Spike Sample with Internal Standard Stock_IS->Spike_IS GC_Separation GC Separation Calibration_Curve->GC_Separation Sample_Extraction Extract Vanillin from Sample Sample_Extraction->Spike_IS Spike_IS->GC_Separation MS_Detection MS Detection (SIM mode) GC_Separation->MS_Detection Peak_Integration Integrate Peak Areas MS_Detection->Peak_Integration Response_Ratio Calculate Response Ratios Peak_Integration->Response_Ratio Plot_Curve Plot Calibration Curve Response_Ratio->Plot_Curve Quantification Quantify Vanillin in Sample Response_Ratio->Quantification Plot_Curve->Quantification

Caption: Workflow for quantitative analysis using Vanillin-¹³C as an internal standard in GC-MS.

qnmr_workflow cluster_prep_qnmr Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis Weigh_Sample Weigh Vanillin Sample Add_Solvent Add Deuterated Solvent (acetone-d₆) Weigh_Sample->Add_Solvent Add_Relax_Agent Add Relaxation Agent (Cr(acac)₃) Add_Solvent->Add_Relax_Agent Dissolve_Filter Dissolve and Filter into NMR Tube Add_Relax_Agent->Dissolve_Filter Setup_Params Set Quantitative Parameters (90° pulse, long d1) Dissolve_Filter->Setup_Params Acquire_Spectrum Acquire ¹³C NMR Spectrum Setup_Params->Acquire_Spectrum FT_Phase_Baseline Fourier Transform, Phasing, and Baseline Correction Acquire_Spectrum->FT_Phase_Baseline Integrate_Peaks Integrate Carbon Signals FT_Phase_Baseline->Integrate_Peaks Analyze_Ratios Analyze Isotopic Ratios Integrate_Peaks->Analyze_Ratios

Caption: Workflow for quantitative ¹³C NMR analysis of Vanillin.

This guide provides a foundational understanding of Vanillin-¹³C for researchers and professionals. The detailed protocols and data aim to facilitate the accurate and effective use of this valuable analytical tool in various scientific disciplines.

References

Vanillin-13C: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Vanillin-13C. While specific comprehensive safety data for the isotopically labeled this compound is limited, the toxicological and chemical properties are not expected to differ significantly from its unlabeled counterpart, Vanillin. Therefore, this document synthesizes available data for both, clearly indicating when information pertains specifically to the labeled compound. This compound is a stable, non-radioactive isotope-labeled compound used as a tracer or internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1][2]

Chemical and Physical Properties

This compound is a white to slightly yellow crystalline powder with a characteristic vanilla odor.[3] It is sensitive to light and moisture and may slowly oxidize when exposed to moist air.[4][5]

PropertyValueSource(s)
Molecular Formula C₈H₈O₃[6]
Molecular Weight 156.16 g/mol (for this compound,d3)[6]
158.10 g/mol (for Vanillin (ring-¹³C₆))[7]
152.15 g/mol (for Vanillin)[3][5]
Melting Point 80°C (176°F)[5]
Boiling Point 285°C (545°F)[5]
Density 1.056 g/cm³[4][8]
Vapor Pressure 0.975 mmHg @ 107°C[4]
Water Solubility 10 g/L[8]
logP (Octanol-Water Partition Coefficient) 1.23
Autoignition Temperature >400 °C / >752 °F[9]

Hazard Identification and Classification

Vanillin is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[4] The primary hazards are:

  • Eye Irritation: Causes serious eye irritation.[7][10]

  • Acute Oral Toxicity: Harmful if swallowed.[4][7][11] Ingestion of large amounts may cause gastrointestinal irritation.[5]

  • Aquatic Hazard: Harmful to aquatic life.[7]

  • Skin Contact: Not expected to be a primary skin irritant, though it may cause an allergic skin reaction.[4][12]

  • Inhalation: May cause respiratory tract irritation.[5]

GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H402 (Harmful to aquatic life).[8]

Signal Word: Warning[7][8]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper laboratory protocols is essential when handling this compound.

Engineering Controls
  • Use in a well-ventilated area.[13][14]

  • Utilize process enclosures or local exhaust ventilation to maintain airborne levels below exposure limits.[5]

  • Ensure that eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_specs Specifications Eyes Eye Protection Goggles Safety glasses with side-shields (EN166 approved) Eyes->Goggles Hands Hand Protection Gloves Chemically resistant gloves (inspect before use) Hands->Gloves Body Body Protection LabCoat Lab coat or protective clothing Body->LabCoat Respiratory Respiratory Protection Respirator NIOSH-approved respirator (if dust is generated) Respiratory->Respirator

Caption: PPE selection guide for handling this compound.

General Handling Precautions
  • Avoid contact with eyes, skin, and clothing.[9][13]

  • Avoid the formation of dust and aerosols.[13][15]

  • Do not ingest or inhale.[5][9]

  • Wash hands thoroughly after handling.[12][13]

  • Keep away from heat, sparks, and open flames.[5]

  • Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[5][9][13]

  • Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[4][9]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid ProcedureSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5][13]
Skin Contact Wash off with soap and plenty of water. Get medical attention if irritation develops.[5][13]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5][13]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical advice immediately.[13][14]
Spill Response

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill_Cleanup Start Spill Occurs Evacuate Evacuate non-essential personnel Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE (goggles, gloves, respirator) Ventilate->PPE Contain Contain the spill PPE->Contain Collect Sweep or shovel solid material into a suitable container for disposal Contain->Collect Clean Clean the spill area with water Collect->Clean Dispose Dispose of waste in accordance with local, state, and federal regulations Clean->Dispose End Spill Cleaned Dispose->End

Caption: Workflow for cleaning up a this compound spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]

  • Specific Hazards: Fine dust dispersed in air may ignite.[9] When heated to decomposition, it may emit acrid smoke and irritating fumes.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Toxicological and Ecological Information

Toxicological Data

The following data is for unlabeled Vanillin.

TestSpeciesRouteValueSource(s)
LD50RatOral1580 mg/kg[4][5]
LD50MouseOral3925 mg/kg[5]
LD50Guinea PigOral1400 mg/kg[5]
LD50RabbitDermal>5010 mg/kg[5]
LC50 (96 hr)Fathead MinnowAquatic57 - 123 mg/l[16]
EC50 (48 hr)Daphnia magnaAquatic180 mg/l[14]
  • Chronic Effects: Prolonged or repeated ingestion may affect the urinary system, liver, heart, and metabolism.[5] Prolonged or repeated inhalation may affect the brain and blood.[5]

  • Carcinogenicity: Not classified as a carcinogen by IARC.[15]

  • Mutagenicity and Teratogenicity: Not expected to be mutagenic or teratogenic.[4][5]

Ecological Information
  • Vanillin is harmful to aquatic life.[7]

  • It is not expected to bioaccumulate.[16]

  • The product is expected to be readily biodegradable.[16]

Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[5][9] Keep containers tightly closed and protected from light and moisture.[5][13]

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[5][14] Do not allow the product to enter drains or waterways.[13]

Logical Relationships: Hazard Assessment

A systematic approach to hazard assessment is critical for ensuring laboratory safety.

Hazard_Assessment cluster_controls Control Measures Identify Identify Hazards (Eye Irritant, Harmful if Swallowed) Assess Assess Risks (Exposure potential during weighing, handling, etc.) Identify->Assess Control Implement Control Measures Assess->Control Eng Engineering Controls (Fume hood, ventilation) Admin Administrative Controls (SOPs, training) PPE Personal Protective Equipment (Gloves, goggles) Review Review and Monitor Controls Eng->Review Admin->Review PPE->Review

Caption: Hazard assessment flowchart for this compound.

This guide is intended to provide comprehensive safety and handling information for this compound for a technical audience. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

Vanillin-13C: A Comprehensive Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability and recommended storage conditions for Vanillin-13C, a critical isotopically labeled compound used in a wide range of research and development applications, including as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] Understanding the stability profile of this compound is paramount for ensuring the accuracy and reliability of experimental results. This guide summarizes key stability data, outlines potential degradation pathways, and provides detailed protocols for stability assessment.

Chemical Stability and Degradation Profile

This compound, like its unlabeled counterpart, is a stable compound when stored under appropriate conditions.[2] However, it is susceptible to degradation when exposed to excessive heat, light, and moisture.[2][3] The incorporation of a 13C isotope has a negligible effect on the chemical stability of the molecule. The kinetic isotope effect (KIE) for reactions involving 13C is small, with reaction rates being only slightly slower (by about 4%) compared to the 12C isotopologue.[2] Therefore, the degradation pathways and stability profile of this compound can be considered analogous to that of unlabeled vanillin (B372448).

Thermal Stability

This compound is a crystalline solid at room temperature and possesses a melting point of approximately 81-83 °C.[4] While stable at ambient temperatures, it can undergo thermal decomposition at elevated temperatures. Studies on unlabeled vanillin have shown that upon heating to 150 °C for 24 hours, a thermal decomposition of 5% occurs, with vanillic acid being a significant degradation product.

Table 1: Thermal Decomposition of Vanillin

Temperature (°C)Time (hours)Decomposition (%)Primary Degradation Product
150245Vanillic Acid

Source: Adapted from studies on the thermal stability of vanillin.

In aqueous solutions under subcritical conditions, vanillin has been found to be stable at temperatures up to 250 °C for 60 minutes.

Photosensitivity

This compound is sensitive to light and should be protected from direct exposure.[2][5] Photodegradation can occur, particularly in the presence of photosensitizers. In aqueous solutions, direct photolysis of vanillin is less likely; however, photosensitized degradation can lead to the formation of vanillin dimers.[5][6]

Hygroscopicity and Moisture Sensitivity

This compound is sensitive to moisture and should be stored in a dry environment.[2][3][5] Prolonged exposure to humidity can lead to degradation. The hygroscopic nature of a compound can be described by its moisture sorption isotherm, which relates the equilibrium water content to the surrounding relative humidity at a constant temperature.

Table 2: Water Activity and Moisture Content of Vanillin

Water Activity (aw)Moisture Content (% w/w)
0.1~0.1
0.2~0.2
0.3~0.3
0.4~0.4
0.5~0.5
0.6~0.6
0.7~0.8
0.8~1.2
0.9~2.0

Note: This data represents a typical Type III isotherm, characteristic of crystalline materials like vanillin.

Degradation Pathways

The primary degradation pathways of this compound are expected to mirror those of unlabeled vanillin. The most common degradation reactions are oxidation and dimerization.

  • Oxidation to Vanillic Acid: The aldehyde functional group in vanillin is susceptible to oxidation, forming vanillic acid. This is a common degradation pathway, especially under alkaline conditions and upon exposure to air.[7]

  • Dimerization: Photochemical reactions can lead to the formation of dimers, such as 6,6-dihydroxy-5,5-dimethoxy-[1,1-biphenyl]-3,3-dicarboxaldehyde.[5]

  • Further Degradation: Under more severe conditions, such as high heat, further degradation can occur, leading to the formation of smaller molecules like acetic acid, formic acid, oxalic acid, and methanol.[8]

G Vanillin_13C This compound Vanillic_Acid_13C Vanillic Acid-13C Vanillin_13C->Vanillic_Acid_13C Oxidation Dimer_13C Vanillin Dimer-13C Vanillin_13C->Dimer_13C Photosensitized Degradation Protocatechuate_13C Protocatechuate-13C Vanillic_Acid_13C->Protocatechuate_13C Bacterial Degradation Small_Molecules Smaller Degradation Products Vanillic_Acid_13C->Small_Molecules Thermal Degradation

This compound Degradation Pathways

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

Table 3: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature Room temperature (20-25 °C)[1][5] or refrigerated (2-8 °C). For long-term storage in solution, -20 °C (up to 1 year) or -80 °C (up to 2 years) is recommended.[1]Prevents thermal degradation.
Light Store in the dark, in an amber or opaque container.[2][5]Prevents photodegradation.
Moisture Store in a tightly sealed container in a dry environment.[2][3][5] Use of a desiccator is advisable.Prevents hydrolysis and moisture-mediated degradation.
Atmosphere For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation.

Handling:

  • Equilibrate the container to room temperature before opening to prevent moisture condensation.

  • Use clean, dry spatulas and glassware.

  • Reseal the container tightly after use.

G start This compound Handling is_long_term Long-term Storage? start->is_long_term solid_or_solution Solid or Solution? is_long_term->solid_or_solution Yes use_promptly Use Promptly is_long_term->use_promptly No store_rt_dark_dry Store at Room Temperature (20-25°C) In Dark, Dry Conditions solid_or_solution->store_rt_dark_dry Solid store_frozen_sol Store Solution at -20°C or -80°C Protected from Light solid_or_solution->store_frozen_sol Solution store_fridge Store at 2-8°C In Dark, Dry Conditions store_rt_dark_dry->store_fridge Alternative

Decision Tree for this compound Storage

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the purity of this compound and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated for its ability to separate this compound from its potential degradation products (e.g., vanillic acid) and any process impurities.

Forced Degradation Studies

To confirm the stability-indicating nature of the analytical method, forced degradation studies should be performed on a sample of this compound.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photodegradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.

The resulting samples should be analyzed by the stability-indicating HPLC method to demonstrate that the degradation products are resolved from the parent peak.

Long-Term and Accelerated Stability Study Protocol

Based on ICH guidelines, a stability study for this compound should include the following:

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed:

    • Appearance (visual inspection for color change).

    • Purity by stability-indicating HPLC (assay and related substances).

    • Water content (by Karl Fischer titration).

G cluster_lt Long-Term Testing cluster_acc Accelerated Testing start Start Stability Study prepare_samples Prepare Samples in Target Packaging start->prepare_samples initial_testing Time 0 Testing: Appearance, Purity, Water Content prepare_samples->initial_testing storage Place Samples in Long-Term (25°C/60%RH) and Accelerated (40°C/75%RH) Chambers initial_testing->storage lt_3m 3 Months storage->lt_3m acc_3m 3 Months storage->acc_3m lt_6m 6 Months lt_3m->lt_6m lt_12m 12 Months lt_6m->lt_12m lt_24m 24 Months lt_12m->lt_24m analyze Analyze Samples: Appearance, Purity, Water Content lt_24m->analyze acc_6m 6 Months acc_3m->acc_6m acc_6m->analyze evaluate Evaluate Data and Determine Shelf-Life analyze->evaluate

Experimental Workflow for Stability Testing

Conclusion

This compound is a stable molecule when stored under the recommended conditions of a cool, dry, and dark environment. Its stability profile is comparable to that of unlabeled vanillin. By adhering to the storage and handling guidelines outlined in this document and employing validated stability-indicating analytical methods, researchers can ensure the integrity of their this compound material and the reliability of their experimental data.

References

The Isotopic Advantage: A Cost-Benefit Analysis of Vanillin-¹³C in Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of scientific research, the pursuit of accuracy, reliability, and depth of understanding is paramount. The choice of reagents and analytical methodologies can significantly impact the quality and interpretability of experimental data. This is particularly true in fields such as metabolomics, drug metabolism and pharmacokinetics (DMPK), and food authenticity, where the ability to trace and quantify specific molecules is fundamental. This technical guide provides a comprehensive cost-benefit analysis of utilizing Vanillin-¹³C, a stable isotope-labeled (SIL) compound, in research compared to its unlabeled counterpart.

Executive Summary

The use of Vanillin-¹³C offers significant analytical advantages that, in many research contexts, outweigh its higher initial procurement cost. As a stable, non-radioactive isotopic tracer and internal standard, Vanillin-¹³C enables researchers to achieve unparalleled accuracy and precision in quantitative analyses, elucidate complex metabolic pathways, and obtain unambiguous results. This guide will demonstrate that the investment in Vanillin-¹³C can lead to more robust and reliable data, ultimately saving time and resources by reducing the need for repeat experiments and troubleshooting ambiguous findings.

Cost-Benefit Analysis

The decision to use Vanillin-¹³C is often a balance between its higher purchase price and the substantial benefits it confers upon the research. Below is a summary of the quantitative data to facilitate this decision-making process.

Table 1: Cost Comparison of Unlabeled Vanillin (B372448) vs. Vanillin-¹³C

CompoundGradeSupplier Example(s)QuantityEstimated Price (USD)Price per Gram (USD)
Vanillin (Unlabeled)ReagentPlus®, 99%Sigma-Aldrich100 g$51.70$0.52
Vanillin (Unlabeled)99%, pureThermo Scientific500 g$87.65$0.18
Vanillin (Unlabeled)99%, pureThermo Scientific1 kg$250.65$0.25
Vanillin-¹³C (methoxy-¹³C) 99%Fisher Scientific0.1 g$1,049.56$10,495.60
Vanillin-¹³C (carbonyl-¹³C) 95%Eurisotop0.1 g€814.00 (~$885)~$8,850.00
Vanillin-¹³C (ring-¹³C₆) 99%Cambridge Isotope Labs0.1 g$1,398.00$13,980.00

Note: Prices are estimates based on publicly available information as of late 2025 and are subject to change. Bulk and institutional pricing may vary.

Table 2: Benefit Analysis of Using Vanillin-¹³C

BenefitDescriptionQuantitative Impact
Enhanced Accuracy & Precision Serves as an ideal internal standard in isotope dilution mass spectrometry (IDMS), co-eluting with the analyte and correcting for matrix effects, extraction losses, and instrument variability.[1][2]Reduces coefficient of variation (CV%) significantly in quantitative assays. For example, using a ¹³C-labeled internal standard mixture resulted in an average CV% of 6.36% compared to 11.01% for non-normalized data in a lipidomics study.[3][4] This represents a >40% reduction in variability .
Unambiguous Analyte Identification The known mass shift of the ¹³C label provides a definitive signature for the analyte, eliminating ambiguity in complex matrices.Predictable fragmentation patterns in MS/MS allow for the development of highly specific and sensitive multiple reaction monitoring (MRM) transitions.[1]
Metabolic Flux Analysis Enables the tracing of the vanillin molecule through metabolic pathways, providing direct evidence of its biotransformation and fate.[5]Allows for the determination of metabolic flux rates and the elucidation of complex biochemical networks.[6]
Absolute Quantification Isotope dilution is a primary measurement method, allowing for direct traceability to SI units and enabling absolute quantification without the need for an external calibration curve for each batch.[7]Can improve accuracy by minimizing errors from sample loss during preparation. Studies have shown that isotope dilution methods provide more accurate quantitation than external calibration, with one study showing a significant improvement in accuracy for mycotoxin analysis.[8]
Safety in In Vivo Studies ¹³C is a naturally occurring, non-radioactive stable isotope, making it safe for use in human and animal studies without the risks associated with radioactive isotopes.Enables repeatable, non-invasive tests like breath tests, which is advantageous for studies involving vulnerable populations.[3]

Core Applications and Experimental Workflows

The superior analytical properties of Vanillin-¹³C make it an invaluable tool in a variety of research applications.

Quantitative Analysis using Isotope Dilution Mass Spectrometry (IDMS)

The most common application of Vanillin-¹³C is as an internal standard for accurate quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., plasma, tissue) Spike Add known amount of Vanillin-¹³C (Internal Standard) Sample->Spike Mix Equilibrate Analyte and Internal Standard Spike->Mix Extract Extract Vanillin and Vanillin-¹³C Mix->Extract LC Chromatographic Separation (Co-elution of Vanillin & Vanillin-¹³C) Extract->LC MS Mass Spectrometry Detection (Separate m/z for each) LC->MS Ratio Calculate Peak Area Ratio (Vanillin / Vanillin-¹³C) MS->Ratio Quant Determine Vanillin Concentration from Ratio Ratio->Quant

Caption: Workflow for quantitative analysis of vanillin using IDMS with Vanillin-¹³C.

Metabolic Pathway Tracing

Vanillin-¹³C can be used as a tracer to follow its metabolic fate in biological systems.

G cluster_admin Administration & Sampling cluster_analysis Metabolite Analysis cluster_pathway Pathway Elucidation Admin Administer Vanillin-¹³C to Biological System Time Collect Samples Over Time Admin->Time Extract Extract Metabolites Time->Extract Analyze LC-MS or NMR Analysis to Identify ¹³C-labeled Metabolites Extract->Analyze Identify Identify Metabolites Containing the ¹³C Label Analyze->Identify Pathway Reconstruct Metabolic Pathway Identify->Pathway G Vanillin Vanillin Vanillyl_alcohol Vanillyl alcohol Vanillin->Vanillyl_alcohol Reduction Vanillic_acid Vanillic acid Vanillin->Vanillic_acid Oxidation Glucuronide Vanillin Glucuronide Vanillin->Glucuronide Glucuronidation Sulfate Vanillin Sulfate Vanillin->Sulfate Sulfation Vanillyl_alcohol->Glucuronide Conjugation Vanillic_acid->Glucuronide Conjugation

References

Key differences between Vanillin and Vanillin-13C

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Differences Between Vanillin (B372448) and Vanillin-¹³C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde that is the primary flavor and aroma compound in vanilla.[1][2] Its applications span the food, fragrance, and pharmaceutical industries.[2][3] In scientific research, particularly in analytical chemistry and metabolic studies, a stable isotope-labeled version, Vanillin-¹³C, serves as an invaluable tool. Vanillin-¹³C is not a single entity but refers to a vanillin molecule where one or more of its eight carbon atoms have been substituted with the heavy stable isotope, Carbon-13 (¹³C), instead of the naturally abundant Carbon-12 (¹²C).[4]

This substitution does not alter the fundamental chemical reactivity but imparts a distinct mass signature, which is detectable by mass spectrometric and spectroscopic techniques. This guide provides a technical overview of the core differences between unlabeled vanillin and its ¹³C-labeled isotopologues, focusing on their properties, analytical applications, and the experimental methodologies that leverage these differences.

Core Physicochemical and Spectroscopic Differences

The foundational difference between Vanillin and Vanillin-¹³C is the isotopic composition. While chemically identical, the presence of one or more heavier ¹³C atoms in place of ¹²C atoms leads to a predictable increase in molecular weight. This mass difference is the cornerstone of its utility as an internal standard and tracer.[5]

Data Presentation: Comparative Properties

The quantitative differences in physical and spectroscopic properties are summarized below.

Table 1: Comparison of Physicochemical Properties

PropertyVanillinVanillin-α-¹³CVanillin (ring-¹³C₆)
Molecular Formula C₈H₈O₃[1][6][7]¹³CC₇H₈O₃¹³C₆C₂H₈O₃[4]
Molar Mass ( g/mol ) 152.15[1][7][8]153.14158.10[4]
Melting Point (°C) 80 - 83[6][7]81 - 83Not specified, but expected to be nearly identical
Boiling Point (°C) 285[2][6]170 (at 15 mmHg)Not specified, but expected to be nearly identical
Appearance White to yellowish crystalline powder[1][3]SolidNot specified, but expected to be a solid

Table 2: Key Spectroscopic Differences and Their Applications

TechniqueEffect on VanillinEffect on Vanillin-¹³CCore Application
Mass Spectrometry (MS) Exhibits a molecular ion peak (M⁺) corresponding to its natural isotopic abundance (m/z ≈ 152).Exhibits a molecular ion peak (M+n) shifted by 'n' mass units, where 'n' is the number of ¹³C labels (e.g., m/z ≈ 153 for one ¹³C).Isotope Dilution Mass Spectrometry (IDMS) for precise quantification.[5]
¹³C-NMR Spectroscopy Shows signals for each unique carbon at natural abundance (~1.1%).Shows a dramatically enhanced signal at the specific ¹³C-labeled position(s). Chemical shifts remain unchanged.[9]Metabolic flux analysis, pathway tracing, and structural elucidation.[5][10]

Applications and Experimental Protocols

The distinct mass of Vanillin-¹³C allows it to be differentiated from its native counterpart in complex matrices, making it a powerful tool for quantification and metabolic tracing.

Application: Quantitative Analysis via Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a gold-standard analytical method for achieving high-precision quantification. It involves adding a known quantity of a labeled internal standard (Vanillin-¹³C) to a sample containing an unknown quantity of the native analyte (Vanillin). The ratio of the native analyte to the standard is measured by a mass spectrometer. Since the labeled standard behaves identically to the native analyte during sample preparation, extraction, and ionization, any sample loss affects both compounds equally, leading to highly accurate and precise quantification.

  • Standard Preparation: Prepare a stock solution of Vanillin-¹³C (e.g., Vanillin-α-¹³C) of known concentration in a suitable solvent like methanol.

  • Sample Preparation: Homogenize the food sample (e.g., chocolate). Weigh a precise amount of the homogenate.

  • Spiking: Add a known volume of the Vanillin-¹³C internal standard stock solution to the sample.

  • Extraction: Perform a solvent extraction (e.g., using diethyl ether or ethyl acetate) to isolate vanillin from the matrix. The sample may be vortexed and centrifuged to separate the layers.

  • Purification (Optional): If the matrix is complex, a solid-phase extraction (SPE) step may be required to clean up the sample and remove interfering compounds.

  • Analysis: Analyze the final extract using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Chromatography: Separate vanillin from other components on a C18 column.

    • Mass Spectrometry: Monitor specific mass transitions for both unlabeled Vanillin (e.g., m/z 151 → 136) and Vanillin-¹³C (e.g., m/z 152 → 137) in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Calculate the concentration of native vanillin in the original sample by comparing the peak area ratio of the native analyte to the labeled internal standard against a calibration curve.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample 1. Weigh Sample Spike 2. Spike with Known Amount of Vanillin-13C Sample->Spike Extract 3. Solvent Extraction & Purification Spike->Extract LCMS 4. LC-MS/MS Analysis Extract->LCMS Ratio 5. Measure Peak Area Ratio (Vanillin / this compound) LCMS->Ratio Calculate 6. Calculate Concentration Ratio->Calculate

Caption: Workflow for quantitative analysis using Isotope Dilution Mass Spectrometry.

Application: Metabolic Pathway Elucidation

Stable isotope tracers are used to map metabolic pathways and measure flux. By introducing a ¹³C-labeled precursor into a biological system (e.g., a plant or microorganism), researchers can track the incorporation of the ¹³C label into downstream metabolites like vanillin. This provides direct evidence of the metabolic connections between compounds.

Vanillin biosynthesis in plants is primarily part of the phenylpropanoid pathway, starting from L-phenylalanine.[2][11]

  • Precursor Selection: Choose a ¹³C-labeled precursor upstream of vanillin, for example, L-Phenylalanine (ring-¹³C₆).

  • Culture Preparation: Grow a plant cell suspension culture known to produce vanillin in a suitable medium.

  • Feeding: Introduce the ¹³C-labeled precursor into the culture medium at a defined concentration.

  • Incubation: Allow the cells to grow and metabolize the precursor for a specific period (e.g., 24-72 hours).

  • Metabolite Extraction: Harvest the cells and/or the medium and perform a metabolite extraction protocol to isolate phenolic compounds, including vanillin.

  • Analysis: Analyze the extract using high-resolution LC-MS or NMR.

    • LC-MS: Search for the mass of vanillin that would contain the ¹³C labels from the precursor. For example, if starting with L-Phenylalanine (ring-¹³C₆), one would look for vanillin with a mass of 158 g/mol (C₆¹³C₂H₈O₃).

    • ¹³C-NMR: Acquire a ¹³C-NMR spectrum of the purified vanillin. The presence of highly enhanced signals at specific carbon positions will confirm the pathway and show how the precursor's carbon skeleton was incorporated.

  • Pathway Confirmation: The detection of the ¹³C label in the vanillin molecule confirms its biosynthesis from the provided precursor.

Vanillin_Biosynthesis cluster_pathway Phenylpropanoid Pathway cluster_key Enzymes Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Fer Ferulic Acid Cou->Fer HCT/4CL, C3H, COMT Van Vanillin Fer->Van VpVAN key PAL: Phenylalanine Ammonia-Lyase C4H: Cinnamate 4-Hydroxylase HCT: Hydroxycinnamoyl Transferase 4CL: 4-Coumarate-CoA Ligase C3H: p-Coumarate 3-Hydroxylase COMT: Caffeic Acid O-Methyltransferase VpVAN: Vanillin Synthase Hydratase/Lyase

Caption: Simplified vanillin biosynthesis pathway from L-Phenylalanine.

Conclusion

The key difference between vanillin and Vanillin-¹³C lies in the isotopic substitution of ¹²C with ¹³C. This seemingly minor atomic alteration results in a significant and detectable increase in molecular weight without changing the molecule's chemical behavior. This unique property makes Vanillin-¹³C an indispensable tool for researchers, enabling highly accurate quantification through isotope dilution techniques and the definitive tracing of metabolic pathways. The ability to distinguish and track molecules in complex biological systems underpins its critical role in drug development, food authenticity studies, and fundamental biochemical research.

References

Vanillin-13C CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Vanillin-13C, a stable isotope-labeled form of vanillin, is crucial for researchers in metabolomics, drug metabolism, and pharmacokinetic studies. Its use as an internal standard allows for precise quantification in mass spectrometry-based analyses. This document outlines the core physicochemical properties of the most common isotopologue, Vanillin-(methoxy-13C).

Physicochemical Properties

The key identifiers and properties of this compound, specifically the methoxy-labeled variant, are summarized below. This isotopologue features a single Carbon-13 atom in the methoxy (B1213986) group, resulting in a mass shift of +1 compared to the unlabeled compound.

PropertyValueCitations
Chemical Name 4-Hydroxy-3-(methoxy-13C)benzaldehyde[1]
CAS Number 86884-84-6[1][2][3]
Molecular Formula ¹³CC₇H₈O₃[3]
Molecular Weight 153.14 g/mol [1][3][4]

Logical Relationship Diagram

The following diagram illustrates the direct association between the this compound compound and its primary quantitative identifiers.

Vanillin13C_Properties cluster_properties Core Identifiers cluster_values Values This compound This compound CAS_Number CAS Number This compound->CAS_Number MW Molecular Weight This compound->MW CAS_Value 86884-84-6 CAS_Number->CAS_Value MW_Value 153.14 g/mol MW->MW_Value

Core identifiers for this compound.

References

A Technical Guide to 13C Isotopic Enrichment in Vanillin: From Biosynthesis to Authentication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of 13C isotopic enrichment in vanillin (B372448), a key flavor compound with significant commercial value. Understanding the natural variation in carbon isotope ratios (¹³C/¹²C) within the vanillin molecule is crucial for authenticating its origin, ensuring product quality, and detecting fraudulent adulteration. This document provides a comprehensive overview of the analytical methodologies, biosynthetic pathways, and key data associated with the 13C analysis of vanillin.

Introduction: The Significance of 13C in Vanillin

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is sourced from various natural and synthetic origins. Natural vanillin, extracted from the pods of the Vanilla orchid, is significantly more expensive than its synthetic counterparts, which are typically derived from lignin, guaiacol, or eugenol. This price disparity has led to widespread adulteration, making robust analytical techniques for authentication essential.

Stable isotope analysis, particularly the measurement of carbon-13 (¹³C) content, has emerged as a powerful tool for this purpose. The ¹³C/¹²C ratio, expressed as a delta value (δ¹³C) in parts per thousand (‰), varies depending on the photosynthetic pathway of the precursor plant material and the subsequent chemical or biochemical synthesis route.

Quantitative Data: δ¹³C Values of Vanillin from Various Sources

The bulk δ¹³C values of vanillin provide the first line of evidence for its origin. The following table summarizes typical δ¹³C ranges for vanillin from different sources. These values are influenced by the photosynthetic carbon fixation pathway of the source plant: C3, C4, or Crassulacean Acid Metabolism (CAM).

Source of VanillinPrecursor/Plant TypePhotosynthetic PathwayTypical δ¹³C Range (‰ vs VPDB)
Natural
Vanilla planifoliaVanilla OrchidCAM-19.1 to -20.5[1]
Vanilla tahitensisVanilla OrchidCAM~ -16.5[1]
Biosynthetic
Ferulic Acid (from rice, wheat)C3 PlantsC3-27.8 to -37.9
Eugenol (from clove)C3 PlantC3-30.9 to -31.3
Curcumin (from turmeric)C3 PlantC3-27.8 to -30.4
Glucose (from corn)C4 PlantC4~ -12.5
Sucrose (B13894) (from sugarcane)C4 PlantC4~ -14.43 (SD=0.24)[2]
Synthetic
Lignin (from wood)C3 PlantsC3-26.5 to -28.7
Guaiacol (from petroleum)Fossil Fuel--24.9 to -36.2

VPDB: Vienna Pee Dee Belemnite standard. SD: Standard Deviation where available.

Experimental Protocols for ¹³C Isotopic Analysis

Accurate determination of δ¹³C values in vanillin requires sophisticated analytical techniques. The two primary methods employed are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for bulk isotope ratios and Site-Specific Natural Isotopic Fractionation by Nuclear Magnetic Resonance (SNIF-NMR) for intramolecular isotope distribution.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS is the reference technique for determining the bulk ¹³C content of vanillin.

Methodology:

  • Sample Preparation:

    • Vanillin is extracted from the sample matrix (e.g., food products) using a suitable solvent like diethyl ether or by solid-phase microextraction (SPME).

    • The extract may require further purification by High-Performance Liquid Chromatography (HPLC) to isolate vanillin from other compounds.

    • The purified vanillin is dissolved in an appropriate solvent for GC injection.

  • Gas Chromatography (GC):

    • Injector: Split/splitless injector, typically at 250°C.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

    • Oven Program: A temperature gradient is applied to ensure good separation of vanillin from other volatile compounds. A typical program might start at 60°C, hold for 1-2 minutes, then ramp up to 250-280°C.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Combustion Interface:

    • The eluting vanillin from the GC column is quantitatively combusted to CO₂ gas over a catalyst (e.g., copper oxide) at a high temperature (typically 950-1000°C).

  • Isotope Ratio Mass Spectrometry (IRMS):

    • The resulting CO₂ gas is introduced into the IRMS.

    • The IRMS measures the ion beams corresponding to the masses 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46 (¹²C¹⁸O¹⁶O).

    • The δ¹³C value is calculated relative to a calibrated reference gas (CO₂) which is traceable to the international standard VPDB.

Site-Specific Natural Isotopic Fractionation by Nuclear Magnetic Resonance (SNIF-NMR)

While GC-IRMS provides a bulk δ¹³C value, SNIF-NMR allows for the determination of the ¹³C content at each specific carbon position within the vanillin molecule. This provides a much more detailed isotopic fingerprint, which is particularly useful for distinguishing between vanillin sources with overlapping bulk δ¹³C values.

Methodology:

  • Sample Preparation:

    • A relatively high concentration of purified vanillin is required (typically >50 mg).

    • The sample is dissolved in a deuterated solvent (e.g., acetone-d₆, chloroform-d).

    • A relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), is often added to shorten the ¹³C relaxation times and reduce the experiment duration.

  • NMR Data Acquisition:

    • A high-field NMR spectrometer is used to acquire quantitative ¹³C NMR spectra.

    • A specific pulse sequence, such as an inverse-gated decoupling sequence with a long relaxation delay (at least 7 times the longest T₁), is employed to suppress the Nuclear Overhauser Effect (NOE) and ensure full relaxation of all carbon nuclei, which is critical for accurate quantification.

    • Pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to improve sensitivity and reduce analysis time.[3][4]

  • Data Processing and Analysis:

    • The acquired ¹³C NMR spectrum shows separate signals for each of the eight carbon atoms in the vanillin molecule.

    • The area of each signal is proportional to the abundance of ¹³C at that specific position.

    • By comparing the relative intensities of the signals, the site-specific ¹³C distribution can be determined.

Biosynthetic Pathways and Isotopic Fractionation

The δ¹³C value of vanillin is a direct consequence of the isotopic fractionation that occurs during its biosynthesis. The following diagrams illustrate the key pathways.

Biosynthesis of Ferulic Acid via the Shikimate Pathway

Ferulic acid, a common precursor for biosynthetic vanillin, is synthesized in plants through the shikimate pathway. This pathway starts with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

Shikimate_Pathway PEP Phosphoenolpyruvate (from Glycolysis) DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate (from Pentose Phosphate Pathway) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate Phenylalanine Phenylalanine Prephenate->Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid COMT

Caption: Biosynthesis of ferulic acid via the shikimate pathway.

Conversion of Precursors to Vanillin

Vanillin can be produced from various precursors through different enzymatic or chemical routes.

Vanillin_Synthesis cluster_ferulic From Ferulic Acid (Microbial) cluster_glucose From Glucose (Engineered Microorganisms) cluster_lignin From Lignin (Chemical) Ferulic_acid Ferulic acid Feruloyl_CoA Feruloyl-CoA Ferulic_acid->Feruloyl_CoA Feruloyl-CoA synthetase Vanillin_FA Vanillin Feruloyl_CoA->Vanillin_FA Enoyl-CoA hydratase/aldolase Glucose Glucose Shikimate_pathway Shikimate Pathway Glucose->Shikimate_pathway Protocatechuic_acid Protocatechuic acid Shikimate_pathway->Protocatechuic_acid Vanillic_acid Vanillic acid Protocatechuic_acid->Vanillic_acid O-methyltransferase Vanillin_Glc Vanillin Vanillic_acid->Vanillin_Glc Carboxylic acid reductase Lignin Lignin Coniferyl_alcohol Coniferyl alcohol units Lignin->Coniferyl_alcohol Oxidative Depolymerization Vanillin_Lig Vanillin Coniferyl_alcohol->Vanillin_Lig

Caption: Simplified pathways for vanillin synthesis from different precursors.

Experimental Workflow for ¹³C Analysis of Vanillin

The following diagram outlines a typical workflow for the isotopic analysis of vanillin.

Experimental_Workflow start Sample extraction Extraction of Vanillin (e.g., LLE, SPE, SPME) start->extraction purification Purification (e.g., HPLC) extraction->purification gc_irms GC-IRMS Analysis purification->gc_irms For Bulk Analysis snif_nmr SNIF-NMR Analysis purification->snif_nmr For Site-Specific Analysis bulk_delta Bulk δ¹³C Value gc_irms->bulk_delta site_specific Site-Specific ¹³C Profile snif_nmr->site_specific interpretation Data Interpretation and Source Authentication bulk_delta->interpretation site_specific->interpretation

Caption: General experimental workflow for ¹³C isotopic analysis of vanillin.

Conclusion

The ¹³C isotopic enrichment of vanillin is a complex and information-rich parameter that serves as a robust indicator of its origin. By employing advanced analytical techniques such as GC-IRMS and SNIF-NMR, researchers and quality control professionals can effectively differentiate between natural, biosynthetic, and synthetic vanillin. A thorough understanding of the underlying biosynthetic pathways and the associated isotopic fractionation is essential for the accurate interpretation of these analytical data. This guide provides a foundational understanding for professionals working in flavor chemistry, food science, and drug development, enabling them to ensure the authenticity and quality of products containing vanillin.

References

Methodological & Application

Application Notes and Protocols for Vanillin-13C as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a primary component of vanilla bean extract and a widely used flavoring agent in the food, pharmaceutical, and cosmetic industries. Accurate quantification of vanillin is crucial for quality control, authenticity assessment, and regulatory compliance. Mass spectrometry coupled with isotope dilution is the gold standard for precise and accurate quantification of analytes in complex matrices. This document provides detailed application notes and protocols for the use of Vanillin-13C as an internal standard in mass spectrometric analysis.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are chemically identical to the analyte of interest but have a greater mass due to the incorporation of heavy isotopes. This property allows for their differentiation from the native analyte by the mass spectrometer. By adding a known amount of the SIL-IS to a sample prior to any sample preparation steps, it can effectively compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to highly accurate and reproducible quantification.[1][2]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) relies on the addition of a known quantity of an isotopically labeled version of the analyte (the internal standard) to the sample. The SIL-IS and the native analyte behave identically during sample preparation and analysis.[1] The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard. This ratio is then used to calculate the analyte concentration based on a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

The key advantages of using a stable isotope-labeled internal standard like this compound include:

  • High Accuracy and Precision: Minimizes errors arising from sample preparation and matrix effects.[3]

  • Improved Recovery: Compensates for analyte loss during extraction and processing.

  • Enhanced Specificity: Reduces the likelihood of interference from other sample components.

Experimental Protocols

This section details the methodologies for the quantification of vanillin using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a synthesized example based on established methods for vanillin analysis in food matrices.[4]

Reagents and Materials
  • Vanillin standard (≥99% purity)

  • This compound (or [13C6]-vanillin) internal standard (≥98% purity, with known isotopic enrichment)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or Milli-Q)

  • Caprylic capric triglyceride (ODO) or other suitable vanillin-free matrix for calibration standards.[4]

  • Solid-Phase Microextraction (SPME) fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)

  • GC vials (2 mL) with caps

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME autosampler

  • Analytical balance

Preparation of Standard Solutions
  • Vanillin Stock Solution (1000 µg/mL): Accurately weigh 10 mg of vanillin standard and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.

  • Vanillin Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Vanillin Stock Solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound IS Stock Solution with methanol.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
  • Accurately weigh 1 g of the homogenized sample (e.g., fragrant vegetable oil, milk powder) into a 20 mL headspace vial.[4]

  • Add a known amount, for example, 50 µL of the 10 µg/mL Internal Standard Working Solution, to each sample, calibration standard, and quality control sample.

  • Seal the vials tightly with a PTFE/silicone septum cap.

  • Place the vials in the autosampler tray for HS-SPME-GC-MS analysis.

GC-MS Analysis
  • GC Column: Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • SPME Desorption Time: 5 min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Vanillin: m/z 152 (quantifier), 151, 137.

      • This compound (assuming a single 13C): m/z 153 (quantifier), 152, 138. For [13C6]-vanillin, monitor ions such as m/z 157.0, 115.0, and 158.0.[4]

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

Calibration Curve Construction
  • Prepare a series of calibration standards by spiking a vanillin-free matrix with known concentrations of the vanillin working standards.[4]

  • Add a constant amount of the this compound internal standard to each calibration standard.

  • Analyze the calibration standards using the GC-MS method described above.

  • Construct a calibration curve by plotting the ratio of the peak area of the vanillin quantifier ion to the peak area of the this compound quantifier ion against the concentration of vanillin. The curve should exhibit good linearity (r² ≥ 0.99).[4]

Data Presentation

The following tables summarize typical quantitative data obtained from a validated method for vanillin analysis using a stable isotope-labeled internal standard.

Table 1: Method Performance Characteristics

ParameterTypical ValueReference
Linearity (r²)≥ 0.999[4]
Limit of Detection (LOD)20 µg/kg[4][5]
Limit of Quantification (LOQ)50 µg/kg[3][4][5]
Intra-day Precision (%RSD)< 7.5%[4]
Inter-day Precision (%RSD)< 7.5%[4]

Table 2: Recovery Studies in different matrices

MatrixSpiking LevelAverage Recovery (%)Reference
Sesame Oil50% of endogenous level89.1 - 92.8[4]
Sesame Oil100% of endogenous level95.1 - 101.9[4]
Sesame Oil200% of endogenous level95.1 - 101.9[4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the described analytical method.

G Figure 1: General Workflow for Vanillin Quantification using this compound Internal Standard cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Quantification Sample Sample Collection (e.g., Vegetable Oil) Spike_IS Spike with known amount of this compound IS Sample->Spike_IS HS_SPME HS-SPME Extraction Spike_IS->HS_SPME Cal_Std Prepare Calibration Standards (Vanillin + this compound IS) Cal_Std->HS_SPME Cal_Curve Construct Calibration Curve GC_MS GC-MS Analysis (SIM Mode) HS_SPME->GC_MS Peak_Integration Peak Integration for Vanillin and this compound GC_MS->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Vanillin / this compound) Peak_Integration->Ratio_Calc Ratio_Calc->Cal_Curve From Calibration Standards Quantification Quantify Vanillin in Sample Ratio_Calc->Quantification From Samples Cal_Curve->Quantification

Caption: General workflow for vanillin quantification.

G Figure 2: Logical Relationship of Isotope Dilution Analyte Native Vanillin (Unknown Amount) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (Known Amount) IS->Sample_Prep MS_Analysis Mass Spectrometry (Measures Ratio) Sample_Prep->MS_Analysis Analyte + IS Quantification Final Concentration Calculation MS_Analysis->Quantification Area(Analyte) / Area(IS)

Caption: Principle of isotope dilution analysis.

References

Application Note: Quantitative Analysis of Organic Molecules using 13C-Labeled Vanillin as an Internal Standard in qNMR

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances. This application note provides a detailed protocol for the use of 13C-labeled vanillin (B372448) (Vanillin-¹³C) as an internal standard in ¹³C qNMR for the precise quantification of organic molecules. The use of a ¹³C-labeled internal standard offers significant advantages, including reduced signal overlap in complex ¹H spectra and enhanced accuracy. This document is intended for researchers, scientists, and professionals in the fields of pharmaceuticals, natural product analysis, and materials science.

Introduction

Quantitative NMR (qNMR) has emerged as a primary analytical method due to its non-destructive nature, minimal sample preparation requirements, and the direct proportionality between signal intensity and the number of nuclei.[1] While ¹H qNMR is more common due to its high sensitivity and the near-100% natural abundance of protons, spectral overlap can be a significant challenge in complex mixtures.[2] ¹³C qNMR, despite the lower natural abundance and sensitivity of the ¹³C nucleus, offers a much wider chemical shift range, leading to better signal separation and potentially more accurate quantification in such cases.[2]

The use of an internal standard of known purity and concentration is crucial for accurate qNMR measurements.[3][4] A ¹³C-labeled internal standard, such as Vanillin-¹³C, provides a distinct signal in the ¹³C NMR spectrum that is unlikely to overlap with analyte signals. Vanillin is a stable, non-volatile solid, making it an ideal candidate for an internal standard.[3] This application note details a comprehensive protocol for utilizing Vanillin-¹³C in ¹³C qNMR experiments for the accurate determination of analyte concentration.

Advantages of Using Vanillin-¹³C as an Internal Standard

  • Reduced Signal Overlap: The wide chemical shift dispersion in ¹³C NMR minimizes the chances of signal overlap between the analyte and the internal standard, a common issue in ¹H qNMR.[2]

  • Chemical Stability: Vanillin is a chemically stable compound, ensuring it does not react with the analyte or the solvent during the experiment.[5]

  • Simplified Spectra: The single ¹³C-labeled carbon in Vanillin-¹³C provides a strong, sharp singlet, simplifying integration.

  • Traceability and Accuracy: When a certified reference material (CRM) of Vanillin-¹³C is used, the quantification results are traceable to primary standards, ensuring high accuracy.[5]

Experimental Workflow

The overall workflow for quantitative NMR analysis using an internal standard is a systematic process that begins with careful sample preparation and concludes with data analysis and concentration calculation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_standard Accurately weigh Vanillin-13C dissolve Dissolve in deuterated solvent weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer setup Spectrometer Setup & Shimming transfer->setup acquire Acquire 13C qNMR spectrum setup->acquire processing Fourier Transform & Phase Correction acquire->processing baseline Baseline Correction processing->baseline integration Integrate analyte & standard signals baseline->integration calculate Calculate analyte concentration integration->calculate

Caption: General workflow for qNMR analysis with an internal standard.

Experimental Protocols

Materials and Equipment
  • Analyte of interest

  • Vanillin-¹³C (certified reference material recommended)

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-precision analytical balance (±0.01 mg)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-quality NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.[5]

  • Weighing:

    • Accurately weigh a specific amount of the analyte (e.g., 10-20 mg) into a clean, dry vial using an analytical balance. Record the exact weight.

    • Accurately weigh a suitable amount of Vanillin-¹³C internal standard (e.g., 5-10 mg) and add it to the same vial. The molar ratio of the analyte to the standard should ideally be between 0.5 and 2.

  • Dissolution:

    • Add a precise volume of the chosen deuterated solvent (e.g., 0.75 mL) to the vial.

    • Ensure complete dissolution of both the analyte and the internal standard by vortexing or sonicating the mixture.

  • Transfer:

    • Transfer the solution to a high-quality NMR tube.

NMR Data Acquisition

To obtain a quantitative ¹³C NMR spectrum, specific acquisition parameters must be carefully optimized to ensure that the signal intensities are directly proportional to the molar concentration of the nuclei.[6]

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer and allow the sample to thermally equilibrate for at least 5 minutes.

    • Tune and match the probe for the ¹³C frequency.

    • Perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: Use a small pulse angle (e.g., 30°) to reduce the impact of T₁ relaxation differences.[7]

    • Relaxation Delay (d1): Set a long relaxation delay to ensure complete relaxation of all relevant nuclei between scans. A delay of at least 5 times the longest T₁ value of the signals of interest is recommended.[6] For ¹³C qNMR, this can be 30 seconds or longer, especially for quaternary carbons. The use of a relaxation agent like Cr(acac)₃ can shorten this delay.

    • Decoupling: Use inverse-gated ¹H decoupling to suppress the nuclear Overhauser effect (NOE), which can otherwise lead to inaccurate signal integrals.[7]

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]

    • Acquisition Time (aq): Set an appropriate acquisition time to ensure good digital resolution.

Data Processing

Careful and consistent data processing is essential for accurate quantification.[1]

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor (e.g., 1-3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.[6]

  • Phasing and Baseline Correction:

    • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a careful baseline correction across the entire spectrum to ensure accurate integration.

  • Integration:

    • Integrate the well-resolved signal of the Vanillin-¹³C internal standard and a well-resolved signal of the analyte.

    • Ensure that the integration limits are consistent and wide enough to encompass the entire peak, including any ¹³C satellites if not decoupled.[6]

Data Presentation and Calculation

The concentration of the analyte can be calculated using the following formula:

Purity of Analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std

Where:

  • I: Integral value of the signal

  • N: Number of ¹³C nuclei giving rise to the signal (usually 1)

  • M: Molar mass

  • W: Weight

  • P: Purity of the standard

analyte refers to the analyte of interest, and std refers to the Vanillin-¹³C internal standard.

Example Data

The following table presents example data from a hypothetical qNMR experiment to determine the purity of a sample of caffeine (B1668208) using Vanillin-¹³C as the internal standard.

ParameterAnalyte (Caffeine)Standard (Vanillin-¹³C)
Weight (W) 20.15 mg10.05 mg
Molar Mass (M) 194.19 g/mol 153.15 g/mol
Signal Integral (I) 1.251.00
Number of Nuclei (N) 11
Purity of Standard (P_std) -99.8%

Using the formula:

Purity_caffeine = (1.25 / 1.00) * (1 / 1) * (194.19 / 153.15) * (10.05 / 20.15) * 99.8% = 78.4%

Logical Relationships in qNMR Calculation

The calculation of the analyte's purity or concentration is derived from the fundamental principle of qNMR, where the signal integral is directly proportional to the molar amount of the corresponding nuclei.

G cluster_inputs Experimental Inputs cluster_calc Calculation cluster_output Result I_analyte Integral (Analyte) ratio_I Integral Ratio I_analyte->ratio_I I_std Integral (Standard) I_std->ratio_I W_analyte Weight (Analyte) ratio_W Weight Ratio W_analyte->ratio_W W_std Weight (Standard) W_std->ratio_W M_analyte Molar Mass (Analyte) ratio_M Molar Mass Ratio M_analyte->ratio_M M_std Molar Mass (Standard) M_std->ratio_M P_std Purity (Standard) P_analyte Purity (Analyte) P_std->P_analyte ratio_I->P_analyte ratio_M->P_analyte ratio_W->P_analyte

References

Vanillin-13C as a Tracer in Metabolic Pathway Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research and drug development, offering a powerful method to trace the metabolic fate of molecules within biological systems.[1] Vanillin-13C, a non-radioactive, stable isotope-labeled version of vanillin (B372448), serves as an excellent tracer for elucidating the metabolic pathways of vanillin and its derivatives. By introducing this compound into a biological system, researchers can track the incorporation of the 13C label into downstream metabolites using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] This allows for the quantitative analysis of metabolic fluxes, the identification of novel metabolites, and a deeper understanding of the biotransformation processes of vanillin.

Vanillin, a widely used flavoring agent in the food, pharmaceutical, and cosmetic industries, undergoes various metabolic transformations in biological systems.[4][5] Understanding these pathways is crucial for assessing its bioavailability, potential toxicity, and pharmacological effects.[2] The use of this compound provides a precise and unambiguous way to distinguish between endogenous and exogenous metabolites, thereby offering clear insights into its metabolic journey.[6]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tracer in metabolic pathway studies, aimed at researchers, scientists, and professionals in drug development.

Core Applications

  • Metabolic Pathway Elucidation: Tracing the flow of the 13C label from vanillin to its various metabolites to map out its biotransformation pathways.[1][3]

  • Pharmacokinetic (ADME) Studies: Quantifying the absorption, distribution, metabolism, and excretion of vanillin in preclinical and clinical studies.[2][6]

  • Drug Metabolism and Interaction Studies: Investigating the role of specific enzymes, such as cytochrome P450s, in vanillin metabolism and identifying potential drug-drug interactions.[5]

  • Microbial and Plant Metabolism: Studying the degradation and conversion of vanillin by microorganisms and plants, which is relevant for biotechnology and environmental science.[4]

  • Food Science and Nutrition: Understanding how vanillin is processed in the body after consumption of food products.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes

This protocol is designed to study the phase I metabolism of vanillin mediated by cytochrome P450 enzymes.

Materials:

  • This compound (uniformly labeled or site-specifically labeled)

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • Ultrapure water

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 10 µM), and phosphate buffer to a final volume of 190 µL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Terminate the reaction by adding 200 µL of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Collection: Transfer the supernatant to a new tube or an HPLC vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples to identify and quantify the parent this compound and its 13C-labeled metabolites. The mass shift corresponding to the 13C label will differentiate the metabolites from endogenous compounds.

Protocol 2: In Vivo Metabolism Study of this compound in a Rodent Model

This protocol outlines a typical in vivo study to investigate the overall metabolism and excretion of vanillin.

Materials:

  • This compound

  • Vehicle for administration (e.g., saline, corn oil)

  • Rodent model (e.g., rats, mice)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges for sample cleanup (optional)

  • LC-MS/MS or GC-MS system

Procedure:

  • Dosing: Administer a single dose of this compound to the animals via the desired route (e.g., oral gavage, intravenous injection).

  • Sample Collection:

    • Blood: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dose. Process the blood to obtain plasma or serum and store at -80°C.

    • Urine and Feces: House the animals in metabolic cages and collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Sample Preparation:

    • Plasma/Serum: Perform protein precipitation with a solvent like acetonitrile.

    • Urine: Centrifuge to remove particulates. Dilution may be necessary.

    • Feces: Homogenize the feces with a suitable solvent, followed by extraction and centrifugation.

    • An optional SPE cleanup step can be employed for all sample types to remove interfering substances.

  • Analysis: Analyze the prepared samples by LC-MS/MS or GC-MS to identify and quantify this compound and its 13C-labeled metabolites.

Data Presentation

The quantitative data obtained from these experiments can be summarized in tables for clear comparison and interpretation.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Time (min)This compound Remaining (%)Vanillic Acid-13C Formed (pmol/mg protein)Other Metabolite-13C (Peak Area)
010000
585.215.81,234
1560.138.73,456
3035.862.16,789
6010.585.310,123

Table 2: Pharmacokinetic Parameters of this compound in Rats following Oral Administration

ParameterValue
Cmax (ng/mL)1500 ± 250
Tmax (h)0.5
AUC (0-t) (ng*h/mL)4500 ± 500
Half-life (h)2.5 ± 0.3

Table 3: Excretion Profile of 13C-labeled Compounds in Rats (0-48h)

Matrix% of Administered Dose
Urine85.2 ± 5.6
Feces10.1 ± 2.3
Total Recovery 95.3 ± 7.9

Visualization of Metabolic Pathways and Workflows

Diagram 1: General Experimental Workflow for this compound Tracer Studies

G cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation A Administer this compound (In Vitro or In Vivo) B Incubation / Time Course A->B C Sample Collection (Plasma, Urine, Tissues) B->C D Sample Preparation (Extraction, Cleanup) C->D E LC-MS/MS or NMR Analysis D->E F Data Acquisition E->F G Identify 13C-Labeled Metabolites F->G H Quantify Metabolites F->H I Metabolic Pathway Mapping G->I J Flux Analysis H->J

Caption: Workflow for metabolic studies using this compound as a tracer.

Diagram 2: Proposed Metabolic Pathway of Vanillin

This diagram illustrates the expected flow of the 13C label from this compound through its major metabolic pathways.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation Vanillin This compound VanillicAcid Vanillic Acid-13C Vanillin->VanillicAcid Oxidation VanillylAlcohol Vanillyl Alcohol-13C Vanillin->VanillylAlcohol Reduction ProtocatechuicAldehyde Protocatechuic Aldehyde-13C Vanillin->ProtocatechuicAldehyde Demethylation Glucuronide Vanillin Glucuronide-13C Vanillin->Glucuronide Sulfate Vanillin Sulfate-13C Vanillin->Sulfate Excretion Excretion VanillicAcid->Excretion VanillylAlcohol->Excretion ProtocatechuicAldehyde->Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Major metabolic pathways of vanillin.

Conclusion

The use of this compound as a tracer provides a robust and precise method for investigating the metabolic fate of vanillin. The protocols and data presented here offer a framework for designing and conducting metabolic studies that can yield valuable insights for the fields of pharmacology, toxicology, and food science. The ability to definitively track the carbon backbone of the vanillin molecule through various biotransformations is a significant advantage over unlabeled studies, enabling the confident identification and quantification of metabolites.

References

Application Note: Preparation of Vanillin-13C Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vanillin-13C is a stable isotope-labeled form of vanillin, a widely used compound in the food, fragrance, and pharmaceutical industries.[1] In research and development, this compound serves as a critical internal standard for quantitative analyses by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Accurate preparation of stock solutions is paramount for ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For accurate and reproducible results, understanding the solubility and stability of this compound is essential. The following tables summarize key quantitative data.

Table 1: Solubility of Vanillin

SolventSolubilityTemperatureReference
Ethanol (B145695) (95%)1 g in 2 mLRoom Temperature[2]
Acetone-d6SolubleRoom Temperature[3]
ChloroformFreely SolubleRoom Temperature[2]
EtherFreely SolubleRoom Temperature[2]
Water1 g in 125 mLRoom Temperature[2]
Water~3.3 g in 100 mL50°C[4]
Glycerin1 g in 20 mLRoom Temperature[2]
Hot propan-2-olSoluble-[5]
HexanePoorly SolubleRoom Temperature[6]

Table 2: Stability and Storage Recommendations

ConditionRecommendationRationaleReference
Solid Compound Store in a well-closed container in a cool, dry place.Vanillin is a stable material but should be protected from moisture.[5]
Protect from light.Vanillin is affected by light.[5]
Stock Solution Store in a tightly sealed, light-protecting (amber) vial.Prevents solvent evaporation and photodegradation.[5]
Store at 2-8°C (refrigerated). For long-term storage, consider -20°C.Low temperatures slow down potential degradation pathways.[7]
Use inert gas (e.g., Argon, Nitrogen) for long-term storage.Vanillin can slowly oxidize in the presence of moist air.[4][5]

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound in ethanol. This concentration is a common starting point for creating working standards for various analytical applications.

1. Materials and Equipment

  • This compound (solid)

  • Anhydrous Ethanol (ACS grade or higher)

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Weighing paper or boat

  • Spatula

  • Pipettes and tips

  • Amber glass vials with screw caps (B75204) for storage

  • Vortex mixer or sonicator

2. Safety Precautions

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Ethanol is flammable. Keep away from open flames and ignition sources.

3. Step-by-Step Procedure

  • Calculation: Determine the mass of this compound required. For a 1 mg/mL solution in a 10 mL volumetric flask, you will need 10 mg.

    • Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)

    • Mass = 1 mg/mL x 10 mL = 10 mg

  • Weighing:

    • Place a clean weighing boat on the analytical balance and tare the balance.

    • Carefully weigh out exactly 10.0 mg of this compound powder using a spatula. Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed this compound powder into the 10 mL volumetric flask.

    • Add approximately 5-7 mL of anhydrous ethanol to the flask.

    • Swirl the flask gently to dissolve the powder. If necessary, use a vortex mixer or a sonicator for a short period to ensure complete dissolution. Vanillin is highly soluble in ethanol, so this should occur quickly.[6]

  • Volume Adjustment:

    • Once the solid is completely dissolved, continue to add anhydrous ethanol until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

    • Use a pipette for the final additions to avoid overshooting the mark.

  • Homogenization:

    • Cap the volumetric flask securely and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the stock solution into a properly labeled amber glass vial.

    • The label should include:

      • Name of the compound (this compound Stock Solution)

      • Concentration (1 mg/mL)

      • Solvent (Ethanol)

      • Preparation Date

      • Preparer's Initials

    • Store the vial in a refrigerator at 2-8°C for short-term storage or at -20°C for long-term storage.[7]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution.

G Figure 1: Experimental Workflow for this compound Stock Solution Preparation A Step 1: Calculation Determine required mass of this compound. B Step 2: Weighing Accurately weigh the solid using an analytical balance. A->B C Step 3: Dissolution Transfer solid to volumetric flask and add solvent. B->C D Step 4: Homogenization Mix thoroughly (vortex/sonicate) until fully dissolved. C->D E Step 5: Volume Adjustment Bring solution to final volume with solvent. D->E F Step 6: Final Mixing Cap and invert flask to ensure homogeneity. E->F G Step 7: Storage Transfer to a labeled amber vial and store at 2-8°C. F->G

Caption: Workflow for preparing this compound stock solution.

References

Application of Vanillin-¹³C in Food Authenticity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin (B372448), the primary flavor component of vanilla, is one of the most widely used flavoring agents in the food, pharmaceutical, and cosmetic industries. Natural vanillin, extracted from the beans of the Vanilla orchid, is significantly more expensive than its synthetic counterparts. This price disparity has led to widespread adulteration, where synthetic vanillin is fraudulently labeled and sold as natural. To combat this, robust analytical methods are required to verify the authenticity of vanillin. The analysis of the stable carbon isotope ratio (¹³C/¹²C), expressed as δ¹³C, is a powerful technique for differentiating vanillin from various origins.[1][2] This is because the δ¹³C value of a plant-derived compound is influenced by the photosynthetic pathway of the source plant.[3] Vanilla is a Crassulacean acid metabolism (CAM) plant, and its vanillin has a distinct δ¹³C signature compared to synthetic vanillin derived from petrochemicals or lignin, which come from C3 plants.[1][3]

This document provides detailed application notes and protocols for the use of Vanillin-¹³C analysis in food authenticity studies, focusing on two primary analytical techniques: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and quantitative ¹³C Nuclear Magnetic Resonance (¹³C-qNMR) spectroscopy.

Data Presentation

The δ¹³C values of vanillin are a key indicator of its origin. The following table summarizes the typical δ¹³C ranges for vanillin from various sources. These values are reported in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

Origin of VanillinPhotosynthetic Pathway of SourceTypical δ¹³C Range (‰)
Natural (Vanilla planifolia, V. tahitensis, V. pompona)CAM-14.6 to -22.2[1]
Synthetic (from Guaiacol - petrochemical)Fossil Fuel (ancient C3 plants)-26.0 to -31.0[4]
Synthetic (from Lignin - wood pulp)C3-27.4 to -31.7[1][3]
Biosynthetic (from Ferulic Acid - e.g., from rice bran)C3 or C4 depending on the source of ferulic acidVariable, can overlap with synthetic and natural ranges[1]
Biosynthetic (from Eugenol - e.g., from cloves)C3Similar to synthetic vanillin
Biosynthetic (from Glucose)C3 or C4 depending on the glucose sourceCan be manipulated to mimic natural vanillin

Experimental Protocols

Sample Preparation: Extraction of Vanillin from Food Matrices

This protocol describes a general liquid-liquid extraction method for isolating vanillin from liquid or semi-solid food matrices (e.g., vanilla extracts, yogurts, beverages) prior to isotopic analysis.

Materials:

  • Methyl tert-butyl ether (MTBE), anhydrous (≥99.8%)

  • Sodium chloride (NaCl)

  • Deionized water

  • Centrifuge tubes (15 mL or 50 mL)

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Glass vials (2 mL) with caps

Procedure:

  • Sample Weighing/Aliquoting: Accurately weigh approximately 5-10 g of the homogenized food sample into a centrifuge tube. For liquid samples, pipette 5-10 mL.

  • Dilution and Salting Out: Add 5 mL of deionized water and 1-2 g of NaCl to the centrifuge tube. The salt helps to break emulsions and increase the polarity of the aqueous phase, improving extraction efficiency.

  • Solvent Extraction:

    • Add 5 mL of MTBE to the centrifuge tube.

    • Cap the tube securely and vortex for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

    • Centrifuge the mixture at 3000 x g for 10 minutes to separate the layers.

  • Collection of Organic Phase: Carefully transfer the upper organic layer (MTBE) containing the extracted vanillin to a clean glass vial using a pipette.

  • Repeat Extraction: Repeat the extraction process (steps 3 and 4) on the remaining aqueous layer with a fresh 5 mL aliquot of MTBE to maximize the recovery of vanillin. Combine the organic extracts.

  • Concentration (Optional): If the vanillin concentration is expected to be low, the combined extracts can be concentrated under a gentle stream of nitrogen. Do not evaporate to complete dryness.

  • Storage: Store the extract at 4°C until analysis. For samples with unknown vanillin content, it is advisable to perform a preliminary analysis using GC-MS to estimate the concentration and dilute with MTBE if necessary to match the concentration of the calibration standards.

GC-C-IRMS Protocol for δ¹³C Analysis of Vanillin

This protocol outlines the analysis of vanillin extracts using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Combustion interface (C) and an Isotope Ratio Mass Spectrometer (IRMS).

  • GC column: A non-polar or mid-polar capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

Combustion and IRMS Conditions:

  • Combustion Reactor Temperature: 950°C

  • Reference Gas: High purity CO₂ with a known δ¹³C value.

  • Data Acquisition: Monitor m/z 44, 45, and 46 for CO₂. The δ¹³C values are calculated relative to the reference gas injections.

Procedure:

  • Sequence Preparation: Prepare a sequence including solvent blanks, quality control samples with known δ¹³C values, and the unknown samples. It is recommended to analyze samples in triplicate.

  • Injection: Inject the vanillin extract onto the GC-C-IRMS system.

  • Data Analysis:

    • Identify the vanillin peak in the chromatogram based on its retention time.

    • The IRMS software will automatically calculate the δ¹³C value of the vanillin peak by comparing the ¹³C/¹²C ratio of the sample-derived CO₂ to that of the calibrated reference gas.

    • Average the δ¹³C values from the replicate injections.

¹³C-qNMR Protocol for Vanillin Authenticity

Quantitative ¹³C Nuclear Magnetic Resonance (¹³C-qNMR) spectroscopy is an alternative and powerful method that can provide site-specific isotope ratios within the vanillin molecule, offering a higher level of discrimination.[5][6]

Instrumentation and Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.

  • High-precision 5 mm NMR tubes.

  • Acetone-d₆

  • Chromium(III) acetylacetonate (B107027) (Cr(acac)₃) as a relaxation agent.

Sample Preparation:

  • Accurately weigh approximately 200-250 mg of the purified vanillin sample into a glass vial.

  • Add 400 µL of acetone-d₆.

  • Add 100 µL of a 0.1 M Cr(acac)₃ solution in acetone-d₆. The relaxation agent is crucial to ensure full relaxation of the ¹³C nuclei between scans, which is essential for accurate quantification.[4]

  • Mix thoroughly until the vanillin is completely dissolved.

  • Filter the solution directly into a 5 mm NMR tube.

NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Acquisition Time (at): ~1.5 s

  • Relaxation Delay (d1): 60 s (a long delay is critical for accurate quantification).

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more, depending on sample concentration and instrument sensitivity).

  • Temperature: 300 K

Procedure:

  • Acquire the ¹³C NMR spectrum under the optimized quantitative conditions.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals corresponding to each carbon atom in the vanillin molecule.

  • The δ¹³C value can be determined by comparing the integrals of the ¹³C signals to that of a reference compound with a known δ¹³C value, or by using site-specific natural isotope fractionation-nuclear magnetic resonance (SNIF-NMR) methods. The AOAC official method 2006.05 provides a detailed procedure for such analyses.[7]

Visualizations

Food_Authenticity_Workflow cluster_sample Sample Reception & Preparation cluster_analysis Isotopic Analysis cluster_data Data Processing & Interpretation Sample Food Sample (e.g., Vanilla Extract, Dairy Product) Homogenize Homogenization Sample->Homogenize Extract Liquid-Liquid Extraction (e.g., with MTBE) Homogenize->Extract Purify Purification / Concentration Extract->Purify GCCIRMS GC-C-IRMS Analysis Purify->GCCIRMS Bulk δ13C NMR 13C-qNMR Analysis Purify->NMR Site-Specific δ13C DataProc Data Processing (Peak Integration, Isotope Ratio Calculation) GCCIRMS->DataProc NMR->DataProc Compare Comparison with Database (δ13C reference values) DataProc->Compare Report Authenticity Report (Natural, Synthetic, or Adulterated) Compare->Report

Caption: Workflow for Vanillin Authenticity Testing.

Vanillin_Origins_d13C title Typical δ13C Ranges for Vanillin from Different Origins (‰ VPDB) Natural Natural (from Vanilla Orchid) -14.6 to -22.2 Synthetic_Lignin Synthetic (from Lignin) -27.4 to -31.7 Synthetic_Guaiacol Synthetic (from Guaiacol) -26.0 to -31.0 Biosynthetic Biosynthetic (e.g., from Ferulic Acid) Variable/Overlapping Range

Caption: Vanillin Origins and δ¹³C Ranges.

References

Application Notes and Protocols for Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) of Vanillin-13C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for the authentication of vanillin (B372448) sources using Carbon-13 Isotope Ratio Mass Spectrometry. This document outlines the scientific principles, experimental procedures, and data interpretation for differentiating natural vanillin from synthetic or biosynthetic analogues.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary component of the vanilla flavor, one of the most popular and expensive flavorings worldwide. Natural vanillin is extracted from the cured seed pods of the vanilla orchid (Vanilla planifolia, V. tahitensis, V. pompona). Due to the high cost and limited supply of natural vanilla, a significant portion of the market is supplied by synthetic vanillin, produced from precursors like guaiacol (B22219) (from petroleum) or lignin (B12514952) (a byproduct of the paper industry), and biosynthetic vanillin from sources like ferulic acid.[1][2]

The authentication of vanillin is crucial for quality control and to prevent economic adulteration.[1] Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful analytical technique used to determine the carbon isotope signature (δ¹³C) of vanillin.[2][3] This signature varies depending on the photosynthetic pathway of the source plant or the synthetic route used for its production, allowing for the discrimination between natural and artificial vanillin.[2][3]

Natural vanillin from the vanilla orchid, a Crassulacean Acid Metabolism (CAM) plant, has a characteristic δ¹³C value.[3][4] In contrast, synthetic vanillin derived from C3 plants (like lignin from wood pulp) or petroleum-based precursors will have different, more depleted δ¹³C values.[3][4] This application note provides a comprehensive protocol for the analysis of the ¹³C content in vanillin.

Principle of the Method

The method is based on measuring the ratio of the stable isotopes of carbon, ¹³C and ¹²C, in vanillin. This ratio is expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

The δ¹³C value is influenced by the carbon source and the specific enzymatic and chemical reactions involved in the synthesis of the vanillin molecule. By comparing the δ¹³C value of a sample to known ranges for authentic natural, synthetic, and biosynthetic vanillin, its origin can be determined.

For more precise authentication, site-specific isotope analysis of the methoxy (B1213986) group (O-CH₃) of vanillin can be performed.[5][6] This is achieved by chemically cleaving the methoxy group to form iodomethane (B122720) (CH₃I), which is then analyzed by GC-IRMS.[5][6] The δ¹³C value of the methoxy carbon provides an additional layer of discrimination, as it is influenced by the specific precursors and reaction pathways used in vanillin production.[6]

Quantitative Data Summary

The δ¹³C values for vanillin from various sources are summarized below. These values are indicative and can be used as a reference for sample analysis.

Table 1: Bulk δ¹³C Values of Vanillin from Different Sources

Vanillin SourcePhotosynthetic Pathway / PrecursorTypical Bulk δ¹³C Range (‰ vs VPDB)References
Natural (Vanilla Orchid)CAM-14.6 to -22.2[1][3][4]
Synthetic (from Lignin)C3 Plants-26.5 to -28.7[3]
Synthetic (from Guaiacol)Petroleum-24.9 to -36.2[3]
Biosynthetic (from Ferulic Acid - Rice)C3 Plant-35.4 to -37.9[3]
Biosynthetic (from Glucose)C4 or C3 PlantAround -12.5[4]

Table 2: Site-Specific δ¹³C Values of the Methoxy Group in Vanillin

Vanillin SourceTypical Methoxy δ¹³C Range (‰ vs VPDB)References
Natural-7 to -26[6]
Biosynthetic-23 to -50[6]
Synthetic-19 to -53[6]

Table 3: Comparison of GC-IRMS and ¹³C-qNMR for Methoxy Group Analysis

ParameterGC-IRMS¹³C-qNMRReference
Sample Amount RequiredLower (µg range)Higher (mg range)[5]
Measurement UncertaintyLower (0.16‰ to 0.41‰)Higher (±1.40‰)[5][6]
Information Providedδ¹³C of methoxy group onlyδ¹³C of all carbon atoms[5]

Experimental Protocols

This protocol describes the analysis of the total carbon isotope composition of vanillin.

4.1.1. Sample Preparation (Extraction from Food Matrix)

For complex matrices like chocolate or dairy products, an extraction is necessary.[1][7]

  • Solid Samples (e.g., Vanilla Sugar): Dissolve a known amount of the sample in deionized water.

  • Liquid/Semi-solid Samples (e.g., Ice Cream, Yogurt): Melt or homogenize the sample.

  • Extraction:

    • To 1 mL of the aqueous sample solution or homogenized sample, add 1 mL of Methyl tert-butyl ether (MTBE).[8]

    • Vortex the mixture for 1 minute to ensure thorough mixing.[8]

    • Allow the phases to separate. The top layer is the organic phase containing the vanillin.[8]

    • Carefully transfer the organic phase to a clean vial.[8]

    • Repeat the extraction with another 1 mL of MTBE and combine the organic phases.[8]

  • Concentration and Dilution:

    • If the vanillin concentration is low, the extract can be carefully concentrated under a gentle stream of nitrogen.

    • Analyze a small aliquot of the extract using GC-MS to determine the vanillin concentration.[8]

    • Dilute the extract with MTBE to match the concentration of the in-house reference standards.[8]

4.1.2. GC-IRMS Instrumentation and Conditions

  • System: A Gas Chromatograph coupled to a combustion interface and an Isotope Ratio Mass Spectrometer (GC-C-IRMS).

  • GC Column: A non-polar or medium-polarity capillary column is typically used, for instance, a Zebron ZB-5MS (30 m x 0.25 mm i.d., 1 µm film thickness).[5][6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.8 mL/min).[5][6]

  • Injection: Split injection (e.g., 10:1 split ratio) of 1-2 µL of the sample extract.[5][6]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3.8 minutes.[5][6]

    • Ramp: Increase to 110°C at a rate of 50°C/min.[5][6] (Note: The temperature program may need to be optimized depending on the sample matrix and column).

  • Combustion Reactor: A ceramic tube containing copper oxide and other catalysts, maintained at a high temperature (e.g., 950°C) to convert organic compounds into CO₂ and H₂O.

  • Water Removal: A water trap (e.g., Nafion™ membrane) is used to remove water from the gas stream before it enters the IRMS.

  • Reference Gas: High-purity CO₂ of known isotopic composition is used for calibration.[5][6]

4.1.3. Data Acquisition and Processing

  • Inject a series of in-house reference materials with known δ¹³C values to establish a calibration curve.

  • Inject the samples in triplicate.[8]

  • The IRMS measures the ion beams of m/z 44, 45, and 46, corresponding to the different isotopologues of CO₂.

  • The software calculates the δ¹³C values of the sample peaks relative to the reference gas pulses.

  • The final δ¹³C values are reported on the VPDB scale after applying the calibration.

This protocol involves the chemical conversion of the methoxy group to iodomethane followed by GC-IRMS analysis.

4.2.1. Sample Preparation (Zeisel Reaction)

  • Weigh approximately 2.5 mg of the vanillin sample into a 1.5 mL crimp-top glass vial.[5][6]

  • Add 0.25 mL of hydriodic acid (57% aqueous solution) to the vial.[5][6]

  • Immediately seal the vial with a crimp cap containing a PTFE-lined butyl rubber septum.[5][6]

  • Incubate the vial at 130°C for 30 minutes in a heating block or oven.[5][6]

  • After heating, allow the vial to cool and equilibrate at room temperature for at least 30 minutes.[5][6]

4.2.2. GC-IRMS Instrumentation and Conditions

The instrumentation is the same as for the bulk analysis, with modifications to the GC method for the analysis of the volatile iodomethane.

  • GC Column: A column suitable for the separation of volatile compounds, such as a ZB-5MS, can be used.

  • Injection: Direct headspace injection of 30 µL of the vial's headspace using a gastight syringe.[5][6]

  • Oven Temperature Program: An isothermal or a low-temperature ramp program suitable for separating iodomethane from any co-eluting compounds. A typical program might start at 40°C.

  • The rest of the IRMS parameters (combustion reactor, water trap, reference gas) are the same as for the bulk analysis.

4.2.3. Data Acquisition and Processing

The data acquisition and processing steps are analogous to the bulk analysis, with the δ¹³C value of the iodomethane peak being determined.

Visualizations

GC_IRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-IRMS Analysis cluster_data Data Processing Sample Vanillin Sample (Pure or in Food Matrix) Extraction Solvent Extraction (e.g., MTBE) Sample->Extraction Derivatization Derivatization (Optional) Zeisel Reaction for Methoxy Analysis Extraction->Derivatization GC Gas Chromatograph (Separation) Derivatization->GC Combustion Combustion Reactor (Analyte to CO2) GC->Combustion He Carrier Gas IRMS Isotope Ratio Mass Spectrometer (Detection) Combustion->IRMS CO2 Gas Stream Processing Data Acquisition & Processing Software IRMS->Processing Report Final Report (δ13C Value vs VPDB) Processing->Report

Caption: Workflow for GC-IRMS analysis of Vanillin-¹³C.

Vanillin_Authentication_Logic start Vanillin Sample with Unknown Origin measurement Measure Bulk δ13C by GC-IRMS start->measurement decision1 Is δ13C in -14.6‰ to -22.2‰ range? measurement->decision1 natural Likely Natural (from Vanilla Orchid) decision1->natural Yes synthetic Likely Synthetic or Biosynthetic decision1->synthetic No site_specific Perform Site-Specific Methoxy δ13C Analysis natural->site_specific For Confirmation synthetic->site_specific decision2 Is Methoxy δ13C in -7‰ to -26‰ range? site_specific->decision2 confirm_natural Confirmed Natural decision2->confirm_natural Yes confirm_synthetic Confirmed Synthetic or Biosynthetic decision2->confirm_synthetic No

Caption: Decision tree for vanillin authentication using δ¹³C values.

Conclusion

GC-IRMS is a robust and reliable technique for the authentication of vanillin. By measuring the bulk δ¹³C value and, if necessary, the site-specific δ¹³C of the methoxy group, it is possible to confidently differentiate between natural vanillin from vanilla orchids and its synthetic or biosynthetic counterparts. This methodology is essential for ensuring product quality, protecting consumers from fraud, and upholding the value of natural vanilla in the flavor and fragrance industry. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and quality control professionals to implement this powerful analytical technique.

References

Liquid chromatography-mass spectrometry (LC-MS) methods for Vanillin-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Vanillin-13C using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined are designed to offer high sensitivity and selectivity for the detection and quantification of this isotopically labeled compound in various matrices.

Introduction

This compound is a stable isotope-labeled form of vanillin (B372448), a widely used flavoring agent. In research and development, this compound is frequently employed as an internal standard for the quantification of unlabeled vanillin to correct for matrix effects and variations in sample preparation and instrument response.[1] Accurate and precise analytical methods are crucial for its use in these applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers excellent selectivity and sensitivity for the analysis of this compound.[1][2] This document details a robust LC-MS/MS method adaptable for various research needs.

Experimental Protocols

This section details a validated LC-MS/MS method for the analysis of this compound, adapted from established methods for vanillin analysis.[2]

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction (SPE) method is employed for sample cleanup and concentration of this compound from a sample matrix.[2]

Materials:

  • Bond Elut Plexa SPE cartridges (60 mg, 3 mL) or equivalent

  • Acetonitrile (B52724) (ACN)

  • Methanol (B129727) (MeOH)

  • Deionized Water

  • Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

  • Nitrogen gas for drying

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • For liquid samples, dilute 1 mL of the sample with 9 mL of water.

    • For solid samples, weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of water and 40 µL of HCl (for non-milk matrices).[2]

  • Extraction:

    • Add 20 mL of acetonitrile to the pre-treated sample.[2]

    • Vortex for 1 minute, followed by ultrasonication for 30 minutes.[2]

    • Add 2 g of NaCl, vortex for 2 minutes, and then centrifuge at 5,000 rpm for 10 minutes.[2]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with 5 mL of water to remove interfering substances.[2]

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol.[2]

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of methanol/water (80/20, v/v) and filter through a 0.22 µm syringe filter before LC-MS/MS analysis.[2]

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system (e.g., Agilent 1290 Infinity II LC System or equivalent)

  • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 QQQ or equivalent) equipped with an Electrospray Ionization (ESI) source.[2]

Chromatographic Conditions:

ParameterValue
Column C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 30 °C

Mass Spectrometry Conditions:

ParameterValue
Ion Source Agilent Jet Stream ESI
Ionization Mode Positive
Capillary Voltage 4,000 V[2]
Nozzle Voltage 600 V[2]
Nebulizer Gas (N2) Pressure 50 psi[2]
Drying Gas (N2) Temperature 300 °C[2]
Drying Gas Flow Rate 8 L/min[2]
Sheath Gas (N2) Temperature 350 °C[2]
Sheath Gas Flow Rate 10 L/min[2]
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Parameters for this compound:

The MRM transitions for this compound need to be determined. Assuming a single 13C label on the aldehyde carbon, the precursor ion ([M+H]+) would be m/z 154. The product ions would need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. For unlabeled vanillin, a common transition is 153 -> 135. For this compound, a likely transition would be 154 -> 136 .

Data Presentation

The following table summarizes the quantitative performance of a comparable method for unlabeled vanillin, which can be expected to be similar for this compound.[2]

AnalyteLinearity Range (µg/kg)LOD (µg/kg)LOQ (µg/kg)Recovery (%) (50, 100, 500 µg/kg spike)RSD (%) (n=6)
Vanillin50 - 5,000105090.7 - 98.5< 10

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for this compound analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample (Liquid or Solid) pretreatment Pre-treatment (Dilution/Homogenization) sample->pretreatment extraction Acetonitrile Extraction & Centrifugation pretreatment->extraction spe Solid-Phase Extraction (SPE) extraction->spe elution Elution spe->elution reconstitution Drying & Reconstitution elution->reconstitution lcms UHPLC-MS/MS Analysis reconstitution->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for this compound analysis.

Logical Relationship for Method Development

This diagram shows the logical relationship between the different components of the LC-MS/MS method development.

method_development cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_validation Method Validation column Column Selection (C18) mobile_phase Mobile Phase (Water/ACN + Formic Acid) column->mobile_phase gradient Gradient Optimization mobile_phase->gradient linearity Linearity gradient->linearity ionization Ionization Mode (Positive ESI) mrm MRM Transition (Precursor/Product Ions) ionization->mrm source_params Source Parameters (Voltages, Gas Flows) mrm->source_params lod_loq LOD/LOQ source_params->lod_loq accuracy Accuracy & Precision linearity->accuracy lod_loq->accuracy

Caption: Key parameters in LC-MS/MS method development.

References

Application Note: Vanillin-13C for Robust Validation of Vanillin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a primary flavor and aroma compound widely used in the food, pharmaceutical, and cosmetic industries. Accurate and precise quantification of vanillin is crucial for quality control, authenticity assessment, and formulation development. The use of a stable isotope-labeled internal standard, such as Vanillin-13C, in conjunction with mass spectrometry-based methods, offers a robust approach for method validation, minimizing the effects of matrix interference and variations in sample preparation and instrument response. This application note provides a detailed protocol and validation data for the quantification of vanillin using this compound as an internal standard, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. The stable isotope dilution assay (SIDA) is a highly accurate method for quantifying analytes, and the use of isotopically labeled internal standards is the state of the art for ensuring precision and accuracy in analytical results[1][2].

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample before processing. The labeled standard is chemically identical to the analyte of interest (vanillin) and therefore behaves similarly during extraction, derivatization, and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard using a mass spectrometer, accurate quantification can be achieved, as this ratio is unaffected by sample losses during preparation or variations in injection volume.

Experimental Protocols

Materials and Reagents
  • Vanillin standard (≥99% purity)

  • This compound (specifically [13C6]-vanillin is commonly used) (≥99% purity)

  • Solvents: Methanol (B129727), Ethanol, Water (HPLC or LC-MS grade)

  • Extraction cartridges (e.g., Solid Phase Extraction - SPE)

  • Standard laboratory glassware and equipment

Preparation of Standard Solutions
  • Stock Solutions (1000 µg/mL):

    • Accurately weigh 10 mg of vanillin and dissolve it in 10 mL of methanol to prepare the vanillin stock solution.

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to prepare the internal standard (IS) stock solution.

    • Store stock solutions at 4°C in amber vials.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the vanillin stock solution with the appropriate solvent (e.g., methanol or a solvent mixture that matches the sample matrix) to achieve concentrations ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range (e.g., 10 to 1000 ng/mL)[3].

    • Spike each calibration standard and sample with a fixed concentration of the this compound internal standard solution (e.g., 200 ng/mL)[3].

Sample Preparation (General Protocol)

The following is a general protocol that can be adapted based on the sample matrix. For complex matrices like food products, a clean-up step using Solid Phase Extraction (SPE) is often necessary[3][4][5].

  • Extraction:

    • Homogenize the sample if it is a solid.

    • Accurately weigh a known amount of the homogenized sample (e.g., 1 g).

    • Add a known volume of the this compound internal standard solution.

    • Extract the sample with an appropriate solvent (e.g., methanol, ethanol, or a mixture). This can be done through vortexing, sonication, or automated extraction systems.

    • Centrifuge the sample to separate the solid matrix from the liquid extract.

  • Clean-up (if necessary):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the vanillin and this compound with a stronger solvent (e.g., methanol).

    • The eluted solvent can be evaporated and the residue reconstituted in a smaller volume of a suitable solvent for analysis[3].

GC-MS Analysis
  • Gas Chromatograph (GC):

    • Column: A suitable capillary column, such as a TG-WaxMS A (acid-deactivated polyethylene (B3416737) glycol phase), is recommended for good peak shape of acidic compounds like vanillin[3].

    • Injector: Splitless mode at 250 °C.

    • Oven Temperature Program: Start at 80 °C, ramp up to 250 °C at a rate of 20 °C/min, and hold for a few minutes[3].

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Ions to Monitor:

      • Vanillin: m/z 152 (quantification), 151 (qualifier)[3]. Another source suggests m/z 150.9, 108.9, and 122.8[1].

      • [13C6]-Vanillin: m/z 157.0, 115.0, and 158.0[1].

LC-MS/MS Analysis
  • Liquid Chromatograph (LC):

    • Column: A reverse-phase column such as a C18 column is typically used[6].

    • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like acetic acid) and an organic solvent like methanol or acetonitrile[7].

    • Flow Rate: A typical flow rate is around 0.30 mL/min[8].

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), often in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions:

      • Vanillin: m/z 153.1 → 93.1[8].

      • This compound: m/z 159.0 → 99.0[8].

Method Validation

Method validation should be performed according to established guidelines to ensure the reliability of the analytical method. Key validation parameters are summarized below.

Linearity

Linearity is assessed by analyzing a series of calibration standards at different concentrations. A calibration curve is constructed by plotting the ratio of the peak area of vanillin to the peak area of this compound against the concentration of vanillin. The coefficient of determination (R²) should be close to 1.

Precision

Precision is determined by repeatedly analyzing samples at different concentration levels. It is typically expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

  • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

Accuracy

Accuracy is evaluated through recovery studies by spiking a blank matrix with known amounts of vanillin at different concentration levels (e.g., low, medium, and high). The percentage recovery is then calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

Data Presentation

The following tables summarize typical quantitative data obtained during the validation of an analytical method for vanillin quantification using this compound as an internal standard.

Table 1: Method Validation Parameters for Vanillin Quantification

ParameterResult
Linearity (R²)≥ 0.999[1]
Limit of Detection (LOD)20 µg/kg[1]
Limit of Quantification (LOQ)50 µg/kg[1]
Intra-day Precision (%RSD)< 7.5%[1]
Inter-day Precision (%RSD)< 7.5%[1]
Accuracy (Recovery)89% - 101%[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of method validation.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Sample Matrix Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction Spike_IS->Extraction Cleanup SPE Cleanup Extraction->Cleanup Final_Sample Final Sample for Injection Cleanup->Final_Sample Injection GC-MS or LC-MS/MS Injection Final_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Vanillin / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for vanillin quantification using this compound.

method_validation_flow cluster_parameters Validation Parameters Validation Method Validation Linearity Linearity & Range Validation->Linearity Precision Precision (Repeatability & Intermediate) Validation->Precision Accuracy Accuracy (Recovery) Validation->Accuracy Specificity Specificity Validation->Specificity LOD_LOQ LOD & LOQ Validation->LOD_LOQ

Caption: Logical flow of the analytical method validation process.

Conclusion

The use of this compound as an internal standard provides a highly reliable and robust method for the quantification of vanillin in various matrices. The stable isotope dilution approach effectively compensates for matrix effects and procedural losses, leading to high accuracy and precision. The detailed protocols and validation data presented in this application note can be adapted by researchers and scientists for the routine analysis and quality control of vanillin in their respective fields.

References

Application Notes and Protocols for the Isotopic Labeling of Vanillin Derivatives with ¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of ¹³C-labeled vanillin (B372448) and its derivatives. Isotopic labeling of these compounds is a powerful tool in various research fields, including drug metabolism studies, pharmacokinetic analysis, and food authentication. The introduction of a ¹³C isotope allows for the precise tracing and quantification of these molecules and their metabolites in complex biological matrices using mass spectrometry and NMR spectroscopy.

Synthesis of [Methoxy-¹³C]vanillin

This protocol describes the synthesis of vanillin with a ¹³C-labeled methoxy (B1213986) group, starting from protocatechuic aldehyde and [¹³C]methyl iodide. This method is an adaptation of established procedures for methylation of phenols.

Experimental Protocol

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve protocatechuic aldehyde (1.0 equivalent) in DMSO.

  • Prepare a solution of NaOH (2.0 equivalents) in water and add it dropwise to the reaction mixture at room temperature.

  • After stirring for 15 minutes, add [¹³C]methyl iodide (1.1 equivalents) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the [Methoxy-¹³C]vanillin by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Diagram of Synthesis Pathway

G cluster_0 Synthesis of [Methoxy-¹³C]vanillin protocatechuic_aldehyde Protocatechuic Aldehyde intermediate Phenoxide Intermediate protocatechuic_aldehyde->intermediate NaOH, DMSO vanillin [Methoxy-¹³C]vanillin intermediate->vanillin [¹³C]CH₃I

Caption: Synthesis of [Methoxy-¹³C]vanillin.

Synthesis of [Formyl-¹³C]vanillin

This protocol details the ortho-formylation of guaiacol (B22219) using the Reimer-Tiemann reaction with [¹³C]chloroform to introduce a ¹³C-labeled formyl group.

Experimental Protocol

Materials:

  • Guaiacol (2-methoxyphenol)

  • [¹³C]Chloroform (>99% isotopic purity)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄), dilute

  • Diethyl ether

  • Sodium bisulfite solution

  • Ethanol (B145695)

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium hydroxide (4.0 equivalents) in water.

  • Add guaiacol (1.0 equivalent) to the NaOH solution and heat the mixture to 65-70°C with vigorous stirring.

  • Add [¹³C]chloroform (1.2 equivalents) dropwise over 1 hour, maintaining the temperature at 65-70°C. The reaction is exothermic and may require external cooling.

  • After the addition is complete, continue stirring at 65-70°C for an additional 2 hours.

  • Cool the reaction mixture to room temperature and neutralize with dilute sulfuric acid.

  • Perform steam distillation to separate the product from the reaction mixture.

  • Extract the distillate with diethyl ether.

  • Wash the ether extract with a saturated sodium bisulfite solution to form the bisulfite adduct of vanillin, separating it from the isomeric byproducts.

  • Decompose the bisulfite adduct by adding dilute sulfuric acid and gently warming.

  • Extract the liberated [Formyl-¹³C]vanillin with diethyl ether, dry the extract over anhydrous MgSO₄, and evaporate the solvent.

  • Recrystallize the product from a suitable solvent like ethanol/water to obtain pure [Formyl-¹³C]vanillin.

Diagram of Synthesis Pathway

G cluster_1 Synthesis of [Formyl-¹³C]vanillin via Reimer-Tiemann Reaction cluster_carbene Carbene Formation guaiacol Guaiacol phenoxide Guaiacol Phenoxide guaiacol->phenoxide NaOH intermediate Dichloromethyl Intermediate phenoxide->intermediate + :¹³CCl₂ dichlorocarbene [¹³C]Dichlorocarbene vanillin [Formyl-¹³C]vanillin intermediate->vanillin Hydrolysis chloroform [¹³C]CHCl₃ chloroform->dichlorocarbene NaOH

Caption: Synthesis of [Formyl-¹³C]vanillin.

Synthesis of [Ring-¹³C₆]vanillin (Proposed Pathway)

While [Ring-¹³C₆]vanillin is commercially available, detailed synthetic protocols in the literature are scarce. The following is a proposed multi-step pathway based on established organic reactions, starting from commercially available [¹³C₆]phenol.

Experimental Protocol

Stage 1: Synthesis of [¹³C₆]Guaiacol from [¹³C₆]Phenol

  • Methylation: React [¹³C₆]phenol with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaOH or K₂CO₃) to introduce a methoxy group, yielding [¹³C₆]guaiacol. The reaction is typically carried out in a suitable solvent like acetone (B3395972) or DMF. Purification is achieved by extraction and distillation.

Stage 2: Formylation of [¹³C₆]Guaiacol to [Ring-¹³C₆]vanillin

  • Reimer-Tiemann Reaction: Subject the synthesized [¹³C₆]guaiacol to a Reimer-Tiemann reaction as described in Protocol 2, using non-labeled chloroform, to introduce the formyl group at the para position to the hydroxyl group.

  • Purification: Purify the resulting [Ring-¹³C₆]vanillin using the bisulfite adduct formation and recrystallization as detailed previously.

Diagram of Proposed Synthesis Pathway

G cluster_2 Proposed Synthesis of [Ring-¹³C₆]vanillin phenol [¹³C₆]Phenol guaiacol [¹³C₆]Guaiacol phenol->guaiacol Methylation (e.g., (CH₃)₂SO₄, NaOH) vanillin [Ring-¹³C₆]vanillin guaiacol->vanillin Formylation (e.g., CHCl₃, NaOH)

Caption: Proposed synthesis of [Ring-¹³C₆]vanillin.

Synthesis of ¹³C-Labeled Vanillin Derivatives

Synthesis of [¹³C]-Vanillic Acid

¹³C-labeled vanillic acid can be prepared by the oxidation of the corresponding ¹³C-labeled vanillin precursor.

Experimental Protocol

  • In a beaker, dissolve ¹³C-labeled vanillin (1.0 equivalent) in an aqueous solution of sodium hydroxide.

  • Heat the solution to 55-60°C with stirring.

  • Add freshly prepared silver oxide (Ag₂O) to the solution. A vigorous reaction will occur.

  • After the reaction subsides, cool the mixture and acidify with hydrochloric acid to precipitate the vanillic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain [¹³C]-Vanillic Acid.

Synthesis of [¹³C]-Vanillyl Alcohol

¹³C-labeled vanillyl alcohol can be synthesized by the reduction of the corresponding ¹³C-labeled vanillin.

Experimental Protocol

  • Dissolve ¹³C-labeled vanillin (1.0 equivalent) in ethanol in a round-bottom flask with stirring.

  • Cool the solution in an ice bath.

  • In a separate vial, dissolve sodium borohydride (B1222165) (NaBH₄, ~1.5 equivalents) in a 1M NaOH solution.

  • Slowly add the NaBH₄ solution dropwise to the vanillin solution over 10 minutes.

  • After addition, remove the ice bath and stir at room temperature for 10 minutes.

  • Cool the mixture again and carefully add 6M HCl dropwise to decompose excess NaBH₄ until gas evolution ceases and the solution is acidic.

  • Stir the mixture in the ice bath for another 10 minutes to allow the product to precipitate.

  • Collect the [¹³C]-Vanillyl Alcohol by filtration, washing with ice-cold water.

Diagram of Derivative Synthesis

G cluster_3 Synthesis of ¹³C-Labeled Vanillin Derivatives vanillin [¹³C]-Vanillin vanillic_acid [¹³C]-Vanillic Acid vanillin->vanillic_acid Oxidation (e.g., Ag₂O, NaOH) vanillyl_alcohol [¹³C]-Vanillyl Alcohol vanillin->vanillyl_alcohol Reduction (e.g., NaBH₄, EtOH)

Caption: Synthesis of ¹³C-labeled vanillin derivatives.

Data Presentation

The following table summarizes the expected yields for the synthesis of ¹³C-labeled vanillin and its derivatives. The isotopic enrichment is expected to be >98%, reflecting the purity of the commercially available ¹³C-labeled starting materials.

Labeled CompoundStarting Material(s)Labeling PositionExpected Yield (%)Isotopic Enrichment (%)
[Methoxy-¹³C]vanillinProtocatechuic aldehyde, [¹³C]Methyl iodideMethoxy Carbon60-75>98
[Formyl-¹³C]vanillinGuaiacol, [¹³C]ChloroformFormyl Carbon30-50>98
[Ring-¹³C₆]vanillin[¹³C₆]PhenolAromatic Ring Carbons40-60 (overall)>98
[¹³C]-Vanillic Acid[¹³C]-VanillinAs per precursor85-95>98
[¹³C]-Vanillyl Alcohol[¹³C]-VanillinAs per precursor80-90>98

Note: Expected yields are based on reported yields for analogous non-labeled reactions and may vary depending on experimental conditions.

Characterization of ¹³C-Labeled Vanillin Derivatives

The successful incorporation of the ¹³C label and the purity of the synthesized compounds should be confirmed by analytical techniques such as:

  • Mass Spectrometry (MS): To confirm the mass shift corresponding to the number of incorporated ¹³C atoms. High-resolution mass spectrometry can be used for accurate mass determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the overall structure of the molecule.

    • ¹³C NMR: To confirm the position of the ¹³C label through the observation of a significantly enhanced signal at the labeled position and to determine the isotopic enrichment by comparing the integral of the enriched signal to those of the natural abundance signals.

These application notes provide a framework for the synthesis and characterization of ¹³C-labeled vanillin derivatives. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and requirements.

Troubleshooting & Optimization

Technical Support Center: Vanillin-¹³C NMR Signal-to-Noise Ratio Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) for Vanillin-¹³C NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my Vanillin-¹³C NMR spectrum inherently low?

A1: The low signal-to-noise ratio in ¹³C NMR spectroscopy is due to two fundamental properties of the ¹³C isotope:

  • Low Natural Abundance: The NMR-active isotope, ¹³C, has a natural abundance of only about 1.1%. The vast majority of carbon is the NMR-inactive ¹²C isotope, which means very few nuclei are available to generate a signal.[1][2]

  • Low Gyromagnetic Ratio: The gyromagnetic ratio of ¹³C is approximately four times lower than that of ¹H, which further decreases its sensitivity and the strength of the signal produced.[1][2]

For a molecule like vanillin (B372448), these factors combined can make it challenging to acquire a high-quality spectrum, especially at lower concentrations.

Q2: What is the quickest way to improve my S/N ratio?

A2: The most straightforward method to enhance the S/N ratio is to increase the number of scans (NS). The signal-to-noise ratio improves with the square root of the number of scans.[1] Therefore, quadrupling the number of scans will double the S/N ratio.[1] While effective, this will also proportionally increase the total experiment time.

Q3: How does sample concentration affect the signal-to-noise ratio?

A3: The signal strength is directly proportional to the concentration of the sample.[1] Doubling the sample concentration can effectively double the signal strength.[1] It is generally recommended to use the highest possible concentration of vanillin that remains fully dissolved in the deuterated solvent.

Q4: Can advanced NMR pulse sequences help improve the signal for Vanillin-¹³C?

A4: Yes, polarization transfer pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) can significantly enhance the signal for protonated carbons.[3][4] These methods transfer the higher polarization of ¹H nuclei to the directly attached ¹³C nuclei, boosting their signal intensity. However, these sequences will not detect non-protonated (quaternary) carbons. For quantitative analysis where all carbon signals are important, a standard one-pulse experiment with optimized parameters is often preferred.

Q5: What is the role of a relaxation agent and should I use one for my vanillin sample?

A5: A relaxation agent, such as Chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can be used to shorten the T₁ relaxation times of carbon nuclei.[5] This is particularly useful for quaternary carbons, which often have very long T₁ values. By shortening the relaxation delay (D1) needed between pulses, a greater number of scans can be acquired in a given amount of time, leading to an overall improvement in the S/N ratio. For quantitative ¹³C NMR of vanillin, the use of a relaxation agent is a common practice.[5]

Troubleshooting Guides

Issue 1: Very weak or no detectable ¹³C signals for Vanillin.
Possible Cause Troubleshooting Step Detailed Explanation
Low Sample Concentration Increase the amount of vanillin dissolved in the NMR solvent.The signal intensity is directly proportional to the number of ¹³C nuclei in the coil. Aim for the highest possible concentration without precipitation.[1]
Insufficient Number of Scans (NS) Increase the number of scans.The S/N ratio increases with the square root of the number of scans.[1] Doubling the S/N requires quadrupling the scans.
Incorrect Pulse Width (Flip Angle) Optimize the pulse width. For routine spectra, a 30°-45° pulse is often a good compromise.A 90° pulse provides the maximum signal per scan but requires a long relaxation delay (5x T₁). A smaller flip angle allows for a shorter recycle delay, enabling more scans in the same amount of time, which can be more efficient for carbons with long T₁s.[1][6]
Inadequate Relaxation Delay (D1) Ensure the relaxation delay is appropriate for the chosen flip angle and the longest T₁ of vanillin.If the delay is too short, the magnetization will not fully recover, leading to signal saturation and reduced intensity.
Issue 2: Quaternary carbon signals are disproportionately weak or missing.
Possible Cause Troubleshooting Step Detailed Explanation
Long T₁ Relaxation Times 1. Increase the relaxation delay (D1) to be at least 5-7 times the longest T₁. 2. Use a smaller flip angle (e.g., 30°). 3. Add a relaxation agent like Cr(acac)₃.Quaternary carbons lack attached protons, a primary relaxation pathway, leading to long T₁s. Insufficient delay causes saturation. A smaller flip angle minimizes saturation effects. A relaxation agent shortens T₁ values, allowing for faster repetition.[1][5]
Negative Nuclear Overhauser Effect (NOE) Use inverse-gated decoupling.For larger molecules or viscous solutions, the NOE can become negative, reducing or nullifying the signal. Inverse-gated decoupling, where the proton decoupler is on only during acquisition, eliminates the NOE.
Pulse Sequence Used Use a standard one-pulse ¹³C experiment (e.g., zgpg30 on Bruker systems).Polarization transfer sequences like DEPT or INEPT will not show signals for quaternary carbons.

Quantitative Data Summary

The following tables summarize typical experimental parameters for Vanillin-¹³C NMR.

Table 1: Recommended Sample Preparation for Quantitative ¹³C NMR of Vanillin

ParameterRecommended ValueRationale
Sample Mass ~100 mgTo achieve a high concentration for optimal signal.[5]
Deuterated Solvent Acetone-d₆ (~0.5 mL)A common solvent for vanillin that provides good solubility.[5]
Internal Standard CH₃¹³COONa (~10 mg)For quantitative analysis, an internal standard with a known concentration and a distinct signal is required.[5]
Relaxation Agent Cr(acac)₃ (~5 mg)To shorten T₁ relaxation times, especially for quaternary carbons, allowing for faster acquisition.[5]

Table 2: Optimized Acquisition Parameters for Quantitative ¹³C NMR of Vanillin

Parameter (Symbol)Recommended ValuePurpose
Pulse Program Inverse-gated decouplingTo suppress the NOE for accurate quantification.[5]
Pulse Angle (p1) 90°To provide the maximum signal per scan, crucial for quantitative accuracy when coupled with a sufficient delay.[5]
Relaxation Delay (D1) 150 sMust be significantly longer than the longest T₁ (D > 3T₁,max) to ensure full relaxation for all carbon nuclei.[5]
Acquisition Time (AQ) ~1.0 sA balance between resolution and minimizing experiment time.[6]
Number of Scans (NS) ≥ 128To achieve a sufficient S/N ratio for accurate integration of all peaks.[6]
Temperature 300 KTo ensure consistent experimental conditions.[5]

Experimental Protocols

Protocol 1: Standard ¹³C NMR for Structural Confirmation of Vanillin
  • Sample Preparation:

    • Weigh approximately 20-50 mg of vanillin.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean vial.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution into a high-quality 5 mm NMR tube.[1]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good homogeneity.[2]

  • Acquisition Parameter Setup (Bruker Example):

    • Load a standard ¹³C experiment with proton decoupling (e.g., zgpg30).

    • Set the pulse angle to 30 degrees. This is a good compromise for detecting both protonated and quaternary carbons in a reasonable time.[1]

    • Set the relaxation delay (D1) to 2.0 seconds.[6]

    • Set the acquisition time (AQ) to ~1.0 second.[6]

    • Set the number of scans (NS) to a minimum of 1024. Increase as needed based on sample concentration.

    • Set the receiver gain automatically.

  • Data Acquisition & Processing:

    • Start the acquisition.

    • After completion, apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID).

    • Apply a line broadening (LB) of 1.0 Hz to improve the appearance of the spectrum by reducing noise.[6]

Protocol 2: Quantitative ¹³C NMR of Vanillin
  • Sample Preparation:

    • Accurately weigh approximately 100.0 mg of vanillin.

    • Accurately weigh approximately 10.0 mg of an internal standard (e.g., CH₃¹³COONa).

    • Accurately weigh approximately 5.0 mg of the relaxation agent Cr(acac)₃.[5]

    • Dissolve all components in 0.5 mL of Acetone-d₆ and transfer to a 10 mm NMR tube for higher sample volume, or a standard 5mm tube if necessary.[5]

  • Spectrometer Setup:

    • Tune and match the ¹³C probe.

    • Lock and shim the spectrometer.

  • Acquisition Parameter Setup (Bruker Example):

    • Select a quantitative ¹³C pulse program with inverse-gated proton decoupling to eliminate the NOE.

    • Calibrate the 90° pulse width accurately.

    • Set the pulse angle to 90°.[5]

    • Set the relaxation delay (D1) to 150 seconds to ensure full relaxation (D > 3T₁,max).[5]

    • Set the number of scans (NS) to at least 70, or higher, to achieve an excellent S/N ratio for all peaks, including the internal standard.[5]

  • Data Acquisition & Processing:

    • Acquire the spectrum.

    • Process the data with zero filling and no exponential line broadening to maintain accurate peak areas.

    • Carefully perform phase and baseline corrections.

    • Integrate all relevant vanillin peaks and the internal standard peak for quantification.

Visualizations

G Troubleshooting Workflow for Low S/N in Vanillin-¹³C NMR start Low S/N Observed check_conc Check Sample Preparation start->check_conc check_params Check Acquisition Parameters check_conc->check_params Optimal inc_conc Increase Concentration Use High-Quality Tube Filter Sample check_conc->inc_conc Sub-optimal inc_scans Increase Number of Scans (NS) check_params->inc_scans Time Permitting opt_pulse Optimize Pulse Angle (e.g., 30-45°) check_params->opt_pulse Routine Check inc_conc->check_params quat_issue Quaternary Carbons Still Weak? inc_scans->quat_issue opt_delay Optimize Relaxation Delay (D1) opt_pulse->opt_delay opt_delay->quat_issue add_relax Add Relaxation Agent (e.g., Cr(acac)₃) quat_issue->add_relax Yes use_invgate Use Inverse-Gated Decoupling quat_issue->use_invgate Yes, and for Quant. end Acceptable S/N quat_issue->end No add_relax->end use_invgate->end

Caption: A workflow diagram for troubleshooting low signal-to-noise in ¹³C NMR.

G Key Parameter Relationships for S/N Enhancement cluster_sample Sample Preparation cluster_acquisition Acquisition Parameters cluster_output Experiment Outcome Concentration Sample Concentration SignalNoise Signal-to-Noise (S/N) Concentration->SignalNoise Directly Increases NumScans Number of Scans (NS) NumScans->SignalNoise Increases with √NS ExpTime Experiment Time NumScans->ExpTime Directly Increases PulseAngle Pulse Angle (Flip Angle) RelaxDelay Relaxation Delay (D1) PulseAngle->RelaxDelay Inversely Related (for optimal S/N) PulseAngle->SignalNoise Affects per-scan signal RelaxDelay->ExpTime Directly Increases RelaxAgent Relaxation Agent RelaxAgent->RelaxDelay Allows Shorter

Caption: Logical relationships between key experimental parameters for S/N.

References

Technical Support Center: Overcoming Matrix Effects with Vanillin-13C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Vanillin-13C as an internal standard to overcome matrix effects in complex samples during quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the analysis of complex samples?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue extracts).[1][2][3] This interference can either decrease the analyte's signal, a phenomenon known as ion suppression , or increase it, which is called ion enhancement .[2][4] Both effects can lead to inaccurate and unreliable quantification, compromising the precision and sensitivity of the analytical method.[2][3] In complex biological samples, common sources of matrix effects include salts, lipids, and proteins.[4][5]

Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help correct for matrix effects?

A2: A SIL-IS is a form of the analyte where one or more atoms are replaced with their heavy stable isotopes (e.g., ¹³C).[6] this compound, when used as an internal standard for the quantification of unlabeled vanillin (B372448) or structurally similar analytes, is considered the "gold standard" for compensation.[4][6] Because its physicochemical properties are nearly identical to the analyte, it is expected to co-elute and experience the same degree of ion suppression or enhancement during analysis.[4][7] By adding a known concentration of this compound to all samples, calibrators, and quality controls, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratiometric measurement normalizes variations in signal intensity, correcting for matrix effects and improving analytical accuracy and precision.[4]

Q3: Why is a ¹³C-labeled internal standard like this compound often preferred over a deuterated (²H) one?

A3: While both are effective, ¹³C-labeled standards are often preferred because they are less likely to exhibit chromatographic separation from the unlabeled analyte.[8] Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts from a reversed-phase LC column, an issue known as the "deuterium isotope effect".[4][9] This separation can cause the analyte and the internal standard to enter the mass spectrometer ion source at slightly different times, subjecting them to different matrix environments and leading to differential matrix effects.[9] Since ¹³C labeling induces a minimal change in the molecule's properties, this compound is more likely to co-elute perfectly with the target analyte, ensuring both experience the same ionization conditions for more reliable correction.[7][8]

Q4: What are the key considerations when implementing this compound as an internal standard?

A4: For successful implementation, ensure the following:

  • Purity: Verify the isotopic and chemical purity of the this compound standard. Any presence of the unlabeled analyte will lead to artificially inflated concentration measurements.[9]

  • Co-elution: Confirm that the this compound and the analyte co-elute under the established chromatographic conditions. Even minor separation can compromise its ability to compensate for matrix effects.[6][7]

  • Stability: Check the stability of this compound in all solutions and throughout the sample preparation workflow to prevent its degradation.[6]

  • Concentration: The amount of this compound added should be sufficient to produce a strong, reproducible signal but should not be so high that it saturates the detector.

Troubleshooting Guides

Problem: I am observing high variability or poor reproducibility in the analyte/Vanillin-13C peak area ratio.

  • Potential Cause 1: Inconsistent Sample Preparation.

    • Solution: Errors in pipetting the internal standard or inconsistencies during the extraction process can lead to high variability.[6] Review the sample preparation protocol for robustness, ensuring consistent solvent volumes, pH adjustments, and mixing times. Re-prepare and re-analyze affected samples, paying close attention to pipetting technique.[6]

  • Potential Cause 2: Differential Matrix Effects.

    • Solution: This occurs when the analyte and this compound are affected differently by the matrix, often due to a slight chromatographic separation.[4] Verify co-elution by overlaying the chromatograms of the analyte and this compound. If separation is observed, modify the chromatographic method (e.g., adjust the gradient, temperature, or mobile phase) to achieve co-elution.[6]

Problem: The this compound internal standard signal is inconsistent or shows a drifting trend across the analytical run.

  • Potential Cause 1: Instrument Instability.

    • Solution: A drifting signal over the course of an analytical run can indicate instrument instability. Perform routine instrument maintenance, such as cleaning the ion source or checking for leaks in the LC system. Re-inject a set of standards to confirm system stability before proceeding with the sample batch.[6]

  • Potential Cause 2: Internal Standard Degradation.

    • Solution: If the this compound signal consistently decreases over time, especially in processed samples left in the autosampler, it may be degrading. Investigate the stability of this compound in the final sample solvent. If necessary, reduce the time samples are stored before analysis or prepare fresh samples.[6]

Problem: My quantitative results show poor accuracy and precision even with this compound.

  • Potential Cause 1: The this compound is not compensating for the matrix effect adequately.

    • Solution: The assumption that a SIL-IS will always perfectly compensate for matrix effects is not always true, especially when ion suppression is severe.[9] It is crucial to quantitatively assess the extent of the matrix effect. If the matrix effect is very high (>50% suppression), further sample cleanup is recommended. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to remove more interfering matrix components.[8][10]

  • Potential Cause 2: Contribution from unlabeled this compound.

    • Solution: Ensure the purity of the this compound standard. If the standard contains a significant amount of the unlabeled analyte, it will lead to inaccurate results.[9]

Quantitative Data Summary

Quantitative evaluation is critical for understanding the extent of matrix effects and the performance of your analytical method. The following tables outline the calculations for Matrix Effect (ME) and Recovery (RE).

Table 1: Calculation of Matrix Effect (ME)

The matrix effect is calculated by comparing the analyte's response in a post-extraction spiked sample to its response in a neat (clean) solvent.[4]

SetDescriptionAnalyte Peak AreaThis compound Peak AreaCalculationResultInterpretation
A Analyte + IS in Neat Solvent1,200,0001,500,000
B Analyte + IS Spiked into Extracted Blank Matrix850,0001,050,000ME (%) = (B / A) * 100 70.8% Ion Suppression

An ME value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[8]

Table 2: Calculation of Recovery (RE) and Process Efficiency (PE)

Recovery evaluates the efficiency of the extraction procedure.[6]

SetDescriptionAnalyte Peak AreaThis compound Peak AreaCalculationResultInterpretation
B Post-Extraction Spike850,0001,050,000
C Pre-Extraction Spike780,000950,000RE (%) = (C / B) * 100 91.8% Good Extraction Recovery
A Neat Solvent1,200,0001,500,000PE (%) = (C / A) * 100 65.0% Overall Process Efficiency

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects and Recovery

This protocol allows for the quantitative evaluation of matrix effects and extraction recovery.[4][6]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of the analyte and this compound at a specific concentration (e.g., mid-QC level) in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through your entire sample preparation procedure. After the final step, spike the analyte and this compound into the clean extract at the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before initiating the sample preparation procedure. The concentration should be the same as in Set A.

  • LC-MS Analysis:

    • Inject and analyze all samples from the three sets using the developed LC-MS method.

  • Calculations:

    • Matrix Effect (ME %): (Average Peak Area in Set B / Average Peak Area in Set A) * 100

    • Recovery (RE %): (Average Peak Area in Set C / Average Peak Area in Set B) * 100

    • Process Efficiency (PE %): (Average Peak Area in Set C / Average Peak Area in Set A) * 100 or (ME * RE) / 100

Visualizations

experimental_workflow cluster_prep Sample Set Preparation cluster_process Processing & Analysis cluster_calc Data Calculation set_a Set A: Neat Standard (Analyte + this compound in Solvent) lcms LC-MS Analysis set_a->lcms set_b Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + this compound) extract_b Apply Full Extraction Procedure set_b->extract_b Blank Matrix Only set_c Set C: Pre-Extraction Spike (Blank Matrix + Analyte + this compound) extract_c Apply Full Extraction Procedure set_c->extract_c extract_c->lcms extract_b->lcms Spike After Extraction calc_me Calculate Matrix Effect lcms->calc_me Compare A & B calc_re Calculate Recovery lcms->calc_re Compare B & C calc_pe Calculate Process Efficiency lcms->calc_pe Compare A & C

Caption: Workflow for assessing matrix effects and recovery.

troubleshooting_workflow start Inaccurate Quantification Despite Using this compound q1 Is Analyte/IS Ratio Reproducible? start->q1 cause1 Inconsistent Sample Prep (e.g., Pipetting Error) q1->cause1 No q2 Are Analyte and IS Co-eluting? q1->q2 Yes sol1 Solution: Review/Optimize Protocol, Ensure Consistent Technique cause1->sol1 end Re-evaluate Method Performance sol1->end cause2 Chromatographic Separation (Isotope Effect) q2->cause2 No q3 Is Matrix Effect Severe (>50% Suppression)? q2->q3 Yes sol2 Solution: Modify LC Method (Gradient, Temp, etc.) cause2->sol2 sol2->end cause3 High Level of Co-eluting Interferences q3->cause3 Yes q3->end No sol3 Solution: Improve Sample Cleanup (e.g., Optimize SPE/LLE) cause3->sol3 sol3->end

Caption: Troubleshooting workflow for inaccurate quantification.

References

Technical Support Center: Optimizing Quantitative 13C NMR of Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing relaxation delays for quantitative 13C NMR analysis of vanillin (B372448).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during quantitative 13C NMR experiments of vanillin.

Q1: Why are the integrals of my vanillin carbon signals not proportional to the number of carbons?

A1: This is a common issue in quantitative 13C NMR and is primarily due to incomplete spin-lattice relaxation (T1) and the nuclear Overhauser effect (NOE). For accurate quantification, the magnetization of each carbon nucleus must fully return to equilibrium before the next pulse is applied. This requires a relaxation delay (D1) of at least 5 times the longest T1 value of any carbon in the molecule. Additionally, the NOE, an enhancement of carbon signals due to proton decoupling, can vary for different carbons, leading to inaccurate integrals. To overcome this, inverse-gated decoupling should be used to suppress the NOE.

Q2: My quaternary carbon signals (e.g., C-1, C-3, C-4 in vanillin) are much weaker than expected. How can I improve their signal intensity for quantification?

A2: Quaternary carbons typically have much longer T1 relaxation times than protonated carbons because the dominant dipole-dipole relaxation mechanism is less efficient. This leads to partial saturation and weaker signals if the relaxation delay is too short. To improve their intensity:

  • Increase the relaxation delay (D1): Ensure D1 is at least 5 times the T1 of the slowest relaxing quaternary carbon.

  • Use a relaxation agent: Adding a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can significantly shorten the T1 values of all carbons, including quaternaries, allowing for shorter relaxation delays and faster data acquisition.[1]

Q3: How do I determine the T1 relaxation times for the carbons in my vanillin sample?

A3: The most common method for measuring T1 values is the inversion recovery experiment. This involves applying a 180° pulse to invert the magnetization, followed by a variable delay (τ) before a 90° pulse to acquire the signal. By fitting the signal intensity as a function of τ, the T1 value for each carbon can be determined. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: What is inverse-gated decoupling and why is it important for quantitative 13C NMR?

A4: Inverse-gated decoupling is a pulse sequence technique where the proton decoupler is switched on only during the acquisition of the FID and off during the relaxation delay. This approach minimizes the nuclear Overhauser effect (NOE), which can lead to non-quantitative signal enhancements. By suppressing the NOE, the integral of each carbon signal is more directly proportional to the number of nuclei, which is essential for accurate quantification.

Q5: Can I use standard 13C NMR acquisition parameters for quantitative analysis of vanillin?

A5: No, standard 13C NMR parameters are generally not suitable for quantitative analysis. They often use short relaxation delays and continuous proton decoupling to maximize sensitivity and minimize acquisition time. This leads to incomplete relaxation and variable NOE, both of which are detrimental to accurate quantification. For quantitative work, specific parameters, including a long relaxation delay and inverse-gated decoupling, must be employed.

Data Presentation

The spin-lattice relaxation times (T1) are critical for setting the appropriate relaxation delay in quantitative 13C NMR. Below is a summary of experimentally determined T1 values for vanillin in the presence of a relaxation agent.

Table 1: 13C T1 Relaxation Times of Vanillin with a Relaxation Agent

Carbon AtomChemical Shift (ppm) in Acetone-d6T1 (seconds) with 0.1 M Cr(acac)₃
C7 (CHO)~1910.93
C4~1521.57
C3~1481.46
C1~1311.03
C6~1250.84
C2~1151.26
C5~1100.85
C8 (OCH₃)~560.86

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. The T1 values provided were determined in the presence of 0.1 M Cr(acac)₃, which significantly shortens the relaxation times.

Experimental Protocols

Protocol 1: Determination of 13C T1 Relaxation Times using Inversion Recovery

This protocol outlines the steps to measure the T1 of each carbon in a vanillin sample.

  • Sample Preparation: Prepare a solution of vanillin in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) at the desired concentration. If desired, add a relaxation agent like Cr(acac)₃.

  • Spectrometer Setup:

    • Tune and shim the spectrometer for the sample.

    • Load a standard 13C inversion recovery pulse sequence (e.g., t1ir).

  • Acquisition Parameters:

    • Pulse Width (P1): Calibrate the 90° pulse width for 13C. The 180° pulse will be twice this value.

    • Relaxation Delay (D1): Set D1 to at least 5 times the expected longest T1. If T1s are unknown, start with a conservative value (e.g., 60-300 seconds).

    • Variable Delay List (VD): Create a list of variable delays (τ values) that will sample the recovery of magnetization. A typical list might include values from milliseconds to several times the expected T1 (e.g., 0.01, 0.1, 0.5, 1, 2, 5, 10, 20, 50, 100 seconds).

    • Number of Scans (NS): Set an appropriate number of scans to achieve a good signal-to-noise ratio for each τ value.

  • Data Acquisition: Run the inversion recovery experiment.

  • Data Processing and Analysis:

    • Process the 2D data to obtain a series of 1D spectra.

    • Integrate the peaks of interest in each spectrum.

    • Use the spectrometer's software to fit the integral values versus the variable delay (τ) to the following exponential function: I(τ) = I₀(1 - 2e^(-τ/T1))

    • The software will calculate the T1 value for each peak.

Protocol 2: Quantitative 13C NMR of Vanillin

This protocol describes the setup for acquiring a quantitative 13C NMR spectrum of vanillin.

  • Sample Preparation: Prepare your vanillin sample as you would for a standard 13C NMR experiment. An internal standard can be added for absolute quantification.

  • Spectrometer Setup:

    • Tune and shim the spectrometer.

    • Load a 13C inverse-gated decoupling pulse sequence (e.g., zgig).

  • Acquisition Parameters:

    • Pulse Width (P1): Use a calibrated 90° pulse width to maximize signal for each scan.

    • Relaxation Delay (D1): Set the relaxation delay to be at least 5 times the longest T1 value of any carbon in vanillin (determined from the inversion recovery experiment).

    • Number of Scans (NS): Acquire a sufficient number of scans to obtain a high signal-to-noise ratio for accurate integration.

    • Decoupling: Ensure inverse-gated decoupling is selected to suppress the NOE.

  • Data Acquisition: Acquire the quantitative 13C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Carefully perform baseline correction across the entire spectrum.

    • Integrate all signals of interest. The integral values should now be directly proportional to the number of carbons.

Visualizations

The following diagrams illustrate key workflows and concepts in optimizing quantitative 13C NMR experiments.

experimental_workflow cluster_prep Sample Preparation cluster_t1 T1 Measurement cluster_quant Quantitative Acquisition cluster_analysis Data Analysis prep Prepare Vanillin Sample inv_rec Run Inversion Recovery Experiment prep->inv_rec calc_t1 Calculate T1 Values inv_rec->calc_t1 Fit exponential decay set_params Set D1 >= 5 * T1_max Use Inverse-Gated Decoupling calc_t1->set_params acquire Acquire Quantitative Spectrum set_params->acquire process Process Spectrum (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate quant_results quant_results integrate->quant_results Quantitative Results

Caption: Workflow for optimizing relaxation delays in quantitative 13C NMR.

logical_relationships cluster_factors Key Experimental Factors cluster_params Controlling Parameters cluster_consequences Potential Issues if Ignored acc Accurate Quantification full_relax Complete T1 Relaxation full_relax->acc suppress_noe Suppression of NOE suppress_noe->acc d1 Relaxation Delay (D1) d1->full_relax Ensures saturation Signal Saturation d1->saturation Prevents inv_gate Inverse-Gated Decoupling inv_gate->suppress_noe Achieves non_quant Non-Quantitative Integrals inv_gate->non_quant Avoids saturation->non_quant Leads to

References

Correcting for isotopic impurities in Vanillin-13C standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on correcting for isotopic impurities in Vanillin-¹³C standards. Accurate quantification of isotopic enrichment is critical for the reliability of experimental results in metabolic research and tracer studies.

Frequently Asked Questions (FAQs)

Q1: What is isotopic purity and why is it crucial for my experiments?

A: Isotopic purity refers to the percentage of a labeled compound, such as Vanillin-¹³C, that is enriched with the desired "heavy" isotope (¹³C) versus its naturally occurring "light" counterpart (¹²C).[1][2] High isotopic purity is essential because the presence of unlabeled or partially labeled vanillin (B372448) in your standard can interfere with the signal of the "light" sample in your experiment. This interference can lead to inaccuracies in calculated abundance ratios, potentially causing an underestimation of upregulation and an overestimation of downregulation of metabolic pathways.[1] For reliable and reproducible results, most research and pharmaceutical applications require isotopic enrichment levels of 95% or higher.[1]

Q2: What are the common sources of isotopic impurities in my Vanillin-¹³C standard?

A: The primary sources of isotopic impurities are:

  • Naturally Occurring Isotopes: Carbon has a naturally occurring stable isotope, ¹³C, with an abundance of approximately 1.1%.[3][4] This means that even unlabeled vanillin will have a small amount of ¹³C.

  • Tracer Impurity: The synthesis of ¹³C-labeled vanillin is never 100% efficient.[3] Consequently, the standard will contain a small percentage of the unlabeled (all ¹²C) form and potentially partially labeled molecules. This impurity can lead to an underestimation of the true isotopic enrichment if not accounted for.[3]

Q3: What are the consequences of not correcting for isotopic impurities?

A: Failing to correct for isotopic impurities can lead to significant errors in your quantitative analysis, resulting in:

  • Inaccurate Quantification: Over or underestimation of analyte concentrations or isotopic enrichment.[3]

  • Biased Results: The presence of impurities can introduce non-linear calibration behavior, biasing the quantitative results.[3]

Q4: My mass spectrometry data for my Vanillin-¹³C standard shows a peak for the unlabeled (M+0) molecule. What does this mean?

A: The presence of an M+0 peak (the peak corresponding to the mass of unlabeled vanillin) in the mass spectrum of your Vanillin-¹³C standard indicates that the standard is not 100% pure. This peak represents the fraction of the standard that is unlabeled. It is crucial to quantify the intensity of this peak relative to the labeled peak to determine the actual isotopic enrichment of your standard.

Q5: How can I determine the exact isotopic enrichment of my Vanillin-¹³C standard?

A: The two primary analytical techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6]

  • HRMS is a highly sensitive method that analyzes the relative abundance of different isotopologs (molecules that differ only in their isotopic composition).[4][5]

  • Quantitative ¹³C NMR (qNMR) provides a direct and unambiguous method for determining the isotopic enrichment at specific carbon positions within the vanillin molecule.[5]

Troubleshooting Guide

Issue 1: The calculated isotopic enrichment in my experiment is lower than expected.

  • Possible Cause: The isotopic purity of the Vanillin-¹³C standard was not accounted for in the calculations.

  • Solution: Determine the exact isotopic purity of your standard using HRMS or qNMR as described in the experimental protocols below. Use this purity value to correct your experimental data. Many software packages for metabolic flux analysis have options to input the tracer purity for automated correction.[3]

Issue 2: My quantitative results are not reproducible.

  • Possible Cause: Inconsistent correction for natural isotope abundance and tracer impurity across different experimental batches.

  • Solution: Implement a standardized workflow for data correction. Use a consistent method for determining the isotopic purity of your standards and apply the correction uniformly to all datasets.

Issue 3: I am unsure how to correct my raw mass spectrometry data.

  • Possible Cause: Lack of a clear protocol for isotopic impurity correction.

  • Solution: Follow the "General Workflow for Isotopic Purity Correction" outlined below. This workflow provides a step-by-step guide for correcting for both natural isotopic abundance and tracer impurity.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the steps to determine the isotopic purity of a Vanillin-¹³C standard using HRMS.

  • Sample Preparation:

    • Prepare a stock solution of the Vanillin-¹³C standard in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a dilute solution (e.g., 1 µg/mL) for infusion or injection into the mass spectrometer.[5]

    • Prepare a corresponding solution of unlabeled vanillin to serve as a reference standard.[5]

  • Instrumentation and Data Acquisition:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of resolving the isotopic peaks.[5]

    • Acquire the full scan mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI), focusing on the m/z range corresponding to the molecular ion of vanillin.

  • Data Analysis:

    • Identify the monoisotopic peak for the unlabeled compound (all ¹²C) and the labeled compound (containing ¹³C).

    • Measure the signal intensities (peak areas) of the ion corresponding to the unlabeled vanillin and the ion corresponding to the fully ¹³C-labeled vanillin.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [Intensity of Labeled Peak / (Intensity of Labeled Peak + Intensity of Unlabeled Peak)] x 100

Protocol 2: Determination of Isotopic Purity by Quantitative ¹³C NMR (qNMR)

This protocol provides a method for determining the isotopic enrichment at a specific carbon position in Vanillin-¹³C.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the Vanillin-¹³C standard in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) to a suitable concentration (typically 5-10 mg in 0.5-0.7 mL).[5]

    • Add a known amount of a relaxation agent, such as Chromium(III) acetylacetonate (B107027) (Cr(acac)₃), to shorten the long relaxation times of the carbon nuclei.[7]

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay (D1) to ensure full relaxation of the carbon nuclei (typically 5 times the longest T1 relaxation time) and the use of inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[5]

  • Data Analysis:

    • Integrate the area of the signal corresponding to the ¹³C-labeled carbon.

    • Integrate the area of a signal from a non-labeled carbon position in the vanillin molecule.

    • The isotopic enrichment can be determined by comparing the integral of the ¹³C-enriched signal to the integrals of other carbon signals, taking into account their natural abundance.

Data Presentation

The following table illustrates a hypothetical analysis of two different lots of a Vanillin-¹³C standard, where one carbon position is labeled.

Lot NumberStated PurityMethodMeasured Unlabeled Peak AreaMeasured Labeled Peak AreaCalculated Isotopic PurityCorrection Factor
VAN13C-A >98%HRMS2,50097,50097.5%1.0256
VAN13C-B >98%HRMS1,80098,20098.2%1.0183

Correction Factor = 1 / (Calculated Isotopic Purity / 100)

Visualizations

Isotopic_Purity_Assessment_Workflow Workflow for Isotopic Purity Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep_labeled Prepare Dilute Solution of Vanillin-13C Standard hrms Acquire Full Scan High-Resolution Mass Spectrum prep_labeled->hrms qnmr Acquire Quantitative 13C NMR Spectrum prep_labeled->qnmr prep_unlabeled Prepare Dilute Solution of Unlabeled Vanillin prep_unlabeled->hrms integrate Integrate Peak Areas of Labeled and Unlabeled Species hrms->integrate qnmr->integrate calculate Calculate Isotopic Purity (%) integrate->calculate result Reported Isotopic Purity calculate->result

Caption: Workflow for assessing the isotopic purity of Vanillin-¹³C standards.

Data_Correction_Logic Logical Flow for Data Correction cluster_inputs Correction Inputs raw_data Raw Mass Spectrometry Data (Mass Isotopomer Distribution) correction_steps Correction Algorithm raw_data->correction_steps corrected_data Corrected Mass Isotopomer Distribution correction_steps->corrected_data na_abundance Natural Isotopic Abundance (e.g., 1.1% for 13C) na_abundance->correction_steps tracer_purity Determined Isotopic Purity of this compound Standard tracer_purity->correction_steps final_analysis Quantitative Analysis (e.g., Metabolic Flux Analysis) corrected_data->final_analysis

Caption: Logical workflow for correcting experimental data for isotopic impurities.

References

Technical Support Center: Troubleshooting Peak Splitting in Vanillin-¹³C NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to unexpected peak splitting in the ¹³C NMR spectra of vanillin (B372448).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing splitting in my proton-decoupled ¹³C NMR spectrum of vanillin? I expected only singlets.

In a standard proton-decoupled ¹³C NMR experiment, each of the eight unique carbon atoms in vanillin should appear as a single, sharp line.[1] If you observe peak splitting (doublets, triplets, etc.), it typically points to one of the following causes:

  • Incomplete Proton Decoupling: The most common reason for seeing multiplets is that the broadband proton decoupler is not functioning optimally or was turned off. This allows for coupling between carbon atoms and their attached protons (¹J-coupling) or protons further away (ⁿJ-coupling).[2][3]

  • Coupling to Other NMR-Active Nuclei: While highly unlikely for vanillin, coupling can occur with other spin-active nuclei like ¹⁹F or ³¹P if they are present in a molecule.[3] More relevant is potential coupling to deuterium (B1214612) from the solvent, although this is usually only observed in the solvent signal itself (e.g., the triplet for CDCl₃ at ~77 ppm).[2][4]

  • Instrumental Issues: Poor magnetic field homogeneity, a condition that requires "shimming," can cause peaks to become broad, distorted, or even split into multiple lines that mimic true coupling.[5]

  • Chemical or Conformational Exchange: If parts of the vanillin molecule are undergoing slow rotation or exchange on the NMR timescale (e.g., hindered rotation of the methoxy (B1213986) or aldehyde group), it can lead to peak broadening or the appearance of multiple distinct signals for what would otherwise be a single carbon.[4]

Q2: What is ¹³C-¹H coupling and why should it be absent?

¹³C-¹H coupling is the interaction between the nuclear spins of a carbon-13 atom and the hydrogen atoms bonded to it.[2] This interaction splits the carbon signal into a multiplet according to the "n+1 rule," where 'n' is the number of directly attached protons.[6] For example, a -CH group would appear as a doublet, a -CH₂ as a triplet, and a -CH₃ as a quartet.

Standard ¹³C NMR spectra are recorded using broadband proton decoupling .[7] This technique involves irradiating all proton frequencies simultaneously during data acquisition, which effectively removes the coupling interaction.[3] This is done for two main reasons:

  • Simplicity: It simplifies a complex spectrum into a series of single peaks, making interpretation easier.[3]

  • Sensitivity: It collapses the intensity of a multiplet into a single, taller peak, which improves the poor signal-to-noise ratio inherent to ¹³C NMR.[2][3]

If you observe splitting consistent with C-H coupling, it indicates an issue with the decoupling pulse program on the spectrometer.

Q3: Could the peak splitting be due to ¹³C-¹³C coupling?

It is extremely unlikely. The natural abundance of the ¹³C isotope is only about 1.1%. Therefore, the probability of finding two ¹³C atoms adjacent to each other in the same molecule is very low (about 0.01%).[7] Consequently, ¹³C-¹³C coupling is not observed in routine ¹³C NMR spectra.

Q4: My peaks aren't clearly split, but they look broad and distorted. What could be the cause?

Broad or asymmetric peaks are typically not a result of spin-spin coupling but rather stem from instrumental or sample-related issues:

  • Poor Shimming: This is the most frequent cause of poor peak shape. The magnetic field must be perfectly homogeneous across the sample volume for sharp signals.[5]

  • Low Sample Concentration: Very dilute samples require a large number of scans to achieve an adequate signal-to-noise ratio. With insufficient scans, peaks can be difficult to distinguish from baseline noise, making them appear broad or ill-defined.[8]

  • Sample Viscosity or Aggregation: In certain solvents or at high concentrations, vanillin molecules may self-associate, which can restrict molecular tumbling and lead to broader lines.[9]

  • Presence of Paramagnetic Impurities: Paramagnetic substances, even in trace amounts, can cause significant broadening of NMR signals.

Q5: I see more than the expected 8 carbon signals for vanillin. Is this the same as peak splitting?

This is different from peak splitting. True splitting results in a multiplet (a pattern of lines) for a single carbon resonance. Observing more than eight signals indicates the presence of more than eight chemically non-equivalent carbon environments. This can be caused by:

  • Impurities: The most common reason for extra peaks is the presence of impurities in your sample or the NMR solvent.

  • Conformational Isomers: If rotation around a single bond (like the C-O bond of the methoxy group) is slow, different rotational isomers (rotamers) may be observed as separate sets of peaks.

  • Solvent Effects: The choice of solvent can sometimes influence the chemical environment and may lead to the resolution of signals that are equivalent in other solvents.[5][10]

Troubleshooting Guide & Visualization

If you are encountering unexpected peak splitting or distortion, follow this systematic workflow to diagnose and resolve the issue.

G start Unexpected Peak Splitting Observed check_decoupling Q: Is the experiment a proton-decoupled 13C? start->check_decoupling run_coupled Action: Run a proton-coupled 13C experiment to confirm C-H splitting. check_decoupling->run_coupled  Yes, splitting observed check_shimming Q: Are peaks broad/asymmetric? check_decoupling->check_shimming  Yes, but peaks are singlets decoupling_issue Result: Decoupling hardware or pulse program issue. Contact instrument manager. run_coupled->decoupling_issue unresolved Problem Persists decoupling_issue->unresolved perform_shimming Action: Re-shim the magnet using the lock signal. check_shimming->perform_shimming  Yes check_purity Q: Are there more than 8 carbon signals? check_shimming->check_purity  No, peaks are sharp shimming_resolved Result: Peak shape improves. Issue was poor shimming. perform_shimming->shimming_resolved resolved Problem Resolved shimming_resolved->resolved verify_purity Action: Check sample purity via other methods (TLC, LC-MS, 1H NMR). check_purity->verify_purity  Yes advanced_analysis Action: Consider solvent, temperature, or concentration effects. Run 2D NMR (HSQC/HMBC) for full assignment. check_purity->advanced_analysis  No, exactly 8 signals but they are split impurity_issue Result: Extra peaks are from an impurity. verify_purity->impurity_issue impurity_issue->resolved advanced_analysis->unresolved

Troubleshooting workflow for vanillin ¹³C NMR peak splitting.

Data Presentation

For reference, the expected chemical shifts for vanillin in a standard proton-decoupled ¹³C NMR spectrum are provided below. Significant deviation or the appearance of multiplets at these locations warrants investigation.

Table 1: Typical ¹³C NMR Chemical Shifts for Vanillin (Solvent: CDCl₃, Reference: TMS at 0.0 ppm)

Carbon AssignmentChemical Shift (δ) ppmExpected Multiplicity
Aldehyde (-CHO)191.1Singlet
Aromatic (C-4)151.7Singlet
Aromatic (C-3)147.1Singlet
Aromatic (C-1)129.9Singlet
Aromatic (C-6)127.6Singlet
Aromatic (C-2)114.4Singlet
Aromatic (C-5)108.7Singlet
Methoxy (-OCH₃)56.0Singlet
Data sourced from multiple references. Exact shifts can vary slightly based on concentration and solvent.[1][10]

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹³C NMR
  • Massing: Weigh approximately 15-25 mg of purified vanillin directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[10] The solvent should contain an internal standard, typically tetramethylsilane (B1202638) (TMS), for referencing the chemical shift to 0 ppm.

  • Dissolution: Cap the tube and gently invert it several times until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if needed.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Labeling: Clearly label the NMR tube before inserting it into the spectrometer.

Protocol 2: Verifying and Improving Spectrometer Shimming
  • Locking: After inserting the sample, the spectrometer's first step is to "lock" onto the deuterium signal of the solvent. Ensure a stable lock signal is achieved.

  • Initiate Auto-Shimming: Use the spectrometer's automated shimming routine. This procedure adjusts the currents in the shim coils to optimize the magnetic field homogeneity.

  • Manual Inspection: After the routine is complete, observe the lock signal. It should be tall, sharp, and symmetrical.

  • Observe a Reference Peak: Acquire a quick proton spectrum. The TMS peak (at 0 ppm) should be a sharp, symmetrical singlet with minimal broadness at the base. If the peak is broad or shows "ringing" on only one side, the shimming can be manually improved by adjusting the primary Z-shims (Z1, Z2, etc.).

Protocol 3: Acquiring a Proton-Coupled ¹³C NMR Spectrum

This experiment is a powerful diagnostic tool to confirm if observed splitting is due to ¹³C-¹H coupling.

  • Load a Standard Experiment: In the spectrometer software, select a standard carbon experiment.

  • Turn Off Decoupling: Locate the parameter for proton decoupling (often labeled cpd or similar). Turn the decoupler off during the acquisition period. Consult the spectrometer's manual for the specific command.

  • Increase Scans: Since the signal intensity will be divided among the multiplet lines and the Nuclear Overhauser Effect (NOE) enhancement will be lost, a significantly higher number of scans will be needed to achieve an acceptable signal-to-noise ratio compared to the decoupled experiment.

  • Acquire Data: Run the experiment. The resulting spectrum will show carbon signals split by their attached protons, allowing for definitive confirmation of C-H coupling.[6]

References

Technical Support Center: Minimizing Ion Suppression of Vanillin-13C in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing ion suppression of Vanillin-13C in electrospray ionization (ESI) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis. Even though this compound is often used as a stable isotope-labeled internal standard (SIL-IS) to compensate for such effects, severe or variable suppression can still compromise data quality.

Q2: What are the common causes of ion suppression for this compound?

A2: The primary causes of ion suppression are matrix effects, where components of the sample matrix interfere with the ionization process. For this compound, which is often analyzed in complex matrices like food products or biological fluids, common interfering compounds include:

  • Sugars and Polysaccharides: Highly abundant in many food samples.

  • Other Phenolic Compounds and Flavonoids: Structurally similar compounds that can compete for ionization.[2]

  • Salts and Buffers: Non-volatile salts can form adducts and suppress the analyte signal.

  • Lipids and Fats: Prevalent in dairy and other fatty food matrices.

  • Proteins: In bioanalytical samples, residual proteins after precipitation can cause significant suppression.

Q3: How can I detect ion suppression in my this compound analysis?

A3: A common and effective method is the post-column infusion experiment . This technique helps to identify regions in the chromatogram where ion suppression occurs. The basic principle involves infusing a constant flow of a this compound solution into the LC eluent after the analytical column and before the ESI source. When a blank matrix sample is injected, any dip in the constant baseline signal of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.[3]

Q4: Can using this compound as an internal standard completely eliminate the problems caused by ion suppression?

A4: While using a SIL-IS like this compound is the gold standard for correcting for matrix effects, it may not solve all problems.[4] The underlying assumption is that the analyte and the SIL-IS are affected by the matrix in the exact same way. However, if ion suppression is severe, the signal for both your analyte and this compound can be suppressed to a point where sensitivity and the signal-to-noise ratio are unacceptably low. Furthermore, if the suppression is not uniform across the chromatographic peak, it can lead to inaccurate quantification.

Troubleshooting Guides

Problem: Low or Inconsistent Signal Intensity of this compound

This is a primary indicator of potential ion suppression. Follow this troubleshooting workflow to diagnose and resolve the issue.

IonSuppression_Troubleshooting start Start: Low/Inconsistent This compound Signal check_is Verify Internal Standard Preparation and Spiking start->check_is perform_pci Perform Post-Column Infusion Experiment check_is->perform_pci IS preparation correct suppression_detected Ion Suppression Detected? perform_pci->suppression_detected optimize_sample_prep Optimize Sample Preparation suppression_detected->optimize_sample_prep Yes no_suppression No Significant Suppression. Investigate other causes (e.g., instrument issues). suppression_detected->no_suppression No optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography optimize_ms Optimize MS Parameters optimize_chromatography->optimize_ms reassess Re-evaluate with Post-Column Infusion optimize_ms->reassess end End: Signal Restored and Consistent reassess->end

Caption: Troubleshooting workflow for low this compound signal.

Solutions and Methodologies

1. Optimize Sample Preparation

The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the LC-MS system.

Sample Preparation TechniquePrincipleSuitability for this compoundExpected Improvement in Recovery
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away.Highly effective for cleaning up complex food and biological matrices.[5]85-110%
Liquid-Liquid Extraction (LLE) Partitions the analyte into an immiscible solvent, leaving interfering compounds in the original solvent.Good for removing highly polar (sugars, salts) or non-polar (lipids) interferences.80-105%
Protein Precipitation (PPT) Uses a solvent (e.g., acetonitrile) or acid to precipitate proteins from biological samples.Simple and fast, but may not remove other matrix components and can lead to ion suppression.[6]70-95%
Dilution Reduces the concentration of both the analyte and matrix components.A simple first step, but may compromise the limit of detection.N/A

2. Optimize Chromatographic Separation

If interfering compounds cannot be completely removed during sample preparation, the next step is to chromatographically separate them from this compound.

  • Modify the Gradient: A shallower gradient can improve the resolution between this compound and co-eluting matrix components.

  • Change the Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can provide alternative retention mechanisms for phenolic compounds.

  • Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH with volatile additives like formic acid or acetic acid can alter retention times and improve separation.[7]

3. Optimize Mass Spectrometer Parameters

Fine-tuning the ESI source parameters can help to minimize ion suppression.

ESI ParameterRecommendation for this compoundRationale
Capillary Voltage Optimize in the range of 2.5 - 4.0 kVLower voltages can sometimes reduce the ionization of interfering compounds.
Gas Temperature 250 - 350 °CHigher temperatures can improve desolvation, which can mitigate suppression from non-volatile salts.
Nebulizer Pressure 30 - 50 psiAffects droplet size and desolvation efficiency.[8]
Gas Flow Rate 8 - 12 L/minAssists in desolvation.

Experimental Protocols

Protocol 1: Assessing Matrix Effects

This protocol provides a quantitative assessment of ion suppression or enhancement.

MatrixEffect_Assessment start Prepare Three Sets of Samples set_a Set A: This compound in Solvent start->set_a set_b Set B: Blank Matrix Extract + Spiked this compound start->set_b set_c Set C: Blank Matrix Spiked with This compound then Extracted start->set_c analyze Analyze all Sets by LC-MS/MS set_a->analyze set_b->analyze set_c->analyze calculate_me Calculate Matrix Effect (%ME) %ME = (B/A) * 100 analyze->calculate_me calculate_re Calculate Recovery (%RE) %RE = (C/B) * 100 analyze->calculate_re interpret Interpret Results calculate_me->interpret calculate_re->interpret

Caption: Workflow for assessing matrix effects and recovery.

Methodology:

  • Prepare three sets of samples:

    • Set A: this compound standard prepared in the mobile phase or reconstitution solvent at a known concentration.

    • Set B: A blank matrix sample (known to be free of vanillin) is extracted according to your sample preparation protocol. The resulting extract is then spiked with this compound to the same final concentration as Set A.

    • Set C: A blank matrix sample is spiked with this compound at the same concentration as Set A and then taken through the entire extraction procedure.

  • Analyze all three sets of samples using your LC-MS/MS method and record the peak areas.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

  • Interpretation:

    • A Matrix Effect value of 100% indicates no ion suppression or enhancement.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Post-Column Infusion Experiment

This protocol helps to qualitatively identify retention time windows where ion suppression occurs.

PostColumn_Infusion lc_system LC System tee_mixer T-Mixer lc_system->tee_mixer Column Effluent syringe_pump Syringe Pump (this compound Solution) syringe_pump->tee_mixer Constant Flow ms_detector ESI-MS Detector tee_mixer->ms_detector Combined Flow

Caption: Experimental setup for post-column infusion.

Methodology:

  • Prepare a solution of this compound in your mobile phase at a concentration that gives a stable and moderate signal (e.g., 50-100 ng/mL).

  • Set up the infusion: Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream. This is done via a T-fitting placed between the analytical column and the ESI source of the mass spectrometer.

  • Acquire a stable baseline: Start the infusion and allow the this compound signal to stabilize.

  • Inject a blank solvent: Inject a sample of your mobile phase or reconstitution solvent to obtain a baseline chromatogram of the infused this compound signal.

  • Inject a blank matrix extract: Inject a prepared blank matrix sample.

  • Analyze the chromatogram: Monitor the signal of this compound. Any significant drop in the baseline signal corresponds to a region of ion suppression caused by eluting matrix components. This allows you to see if your analyte of interest elutes in a "zone of silence."

By following these troubleshooting guides and experimental protocols, you can systematically identify, understand, and mitigate ion suppression, leading to more accurate and reliable quantitative results for this compound in your ESI-MS analyses.

References

Technical Support Center: Accurate Weighing of Vanillin-13C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate weighing of Vanillin-13C for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the most critical environmental factor affecting the accurate weighing of this compound?

A1: The most critical environmental factors are static electricity and air currents. This compound, as a fine powder, is susceptible to electrostatic forces which can cause the powder to adhere to weighing vessels and spatulas, leading to inaccurate readings and sample loss.[1][2][3][4][5] Air currents from drafts or ventilation systems can also cause the balance reading to be unstable.[1][6][7]

Q2: My balance reading is drifting while weighing this compound. What is the likely cause?

A2: A drifting balance reading is a common indicator of static electricity, temperature fluctuations, or air currents.[1][4][5] If the sample or its container is electrostatically charged, it can interfere with the weighing mechanism.[2][3][4] Additionally, a temperature difference between the this compound and the balance chamber can create air currents that affect the reading.[1][7]

Q3: Can the type of weighing container I use affect the accuracy of my measurements?

A3: Yes, the choice of weighing container can impact accuracy. Glass and plastic containers are prone to accumulating static charge, which can interfere with the weighing of fine powders like this compound.[6][8] Using anti-static weighing boats or treating the container with an anti-static gun can help mitigate this issue.

Q4: How often should the analytical balance be calibrated when weighing this compound?

A4: For precise measurements, the analytical balance should be calibrated regularly.[9] It is best practice to perform a calibration check daily before the first use and to perform a full calibration if the balance has been moved or if there have been significant changes in the laboratory environment.[6]

Troubleshooting Guide

Problem: Inconsistent or non-repeatable weighings of this compound.

  • Question: Have you checked for and addressed potential static electricity?

    • Answer: this compound is a fine powder and can be affected by static. This can lead to readings that are not repeatable.[4][5] To address this, use an anti-static gun on the weighing vessel and spatula before weighing. Grounding the balance and using an ionizer can also help dissipate static charges.[2][3] Maintaining a relative humidity between 45% and 60% in the weighing room can also reduce static buildup.[5]

  • Question: Is the analytical balance placed in a suitable environment?

    • Answer: The balance should be on a stable, vibration-free surface, away from drafts, direct sunlight, and equipment that generates magnetic fields.[1][6][10] Vibrations from nearby equipment or foot traffic can cause inaccuracies.[10][11]

  • Question: Has the this compound and the weighing equipment been allowed to equilibrate to the ambient temperature?

    • Answer: A temperature difference between the sample and the balance can create air currents inside the weighing chamber, leading to unstable readings.[1][7] Allow the this compound and any weighing tools to sit in the weighing room for at least 30 minutes to reach thermal equilibrium.[1]

  • Question: Are you handling the weighing vessel and sample correctly?

    • Answer: Avoid handling weighing vessels with bare hands, as oils from your skin can add weight.[6][10] Use tweezers or lint-free gloves.[7][10] When adding the this compound to the weighing vessel, do so in the center of the pan to avoid corner-loading errors.[8]

Quantitative Data Summary

For optimal accuracy when weighing this compound, the following environmental and equipment parameters should be maintained:

ParameterRecommended Value/ConditionRationale
Balance Readability At least 0.01 mgTo ensure precision for accurately weighing small quantities.[1]
Ambient Temperature Stable between 18°C and 30°CMinimizes temperature fluctuations that can cause reading drift.[1][10]
Relative Humidity 45% - 60%Reduces the buildup of static electricity.[5]
Vibration MinimizedPlace balance on a heavy, stable surface or an anti-vibration table.[10]
Air Currents < 1 m/sUse a draft shield and keep the balance away from doors, windows, and vents.

Experimental Protocol for Accurate Weighing of this compound

  • Preparation:

    • Ensure the analytical balance is clean, level, and has been calibrated.[6][10]

    • Place the container of this compound, weighing boat/paper, and any necessary tools (spatula, tweezers) inside the balance chamber or in close proximity to the balance for at least 30 minutes to allow for temperature equilibration.[1]

    • Record the ambient temperature and humidity to ensure they are within the recommended ranges.

  • Pre-Weighing Procedure:

    • Minimize static electricity by using an anti-static gun on the weighing vessel and spatula. If available, use the balance's built-in ionizer.[2][3]

    • Wearing gloves, place the empty weighing vessel on the center of the balance pan.[10]

    • Close the draft shield doors.[10]

    • Once the reading has stabilized, tare the balance.

  • Weighing Procedure:

    • Open the draft shield doors and carefully add the this compound to the weighing vessel using a clean spatula. Aim for the center of the vessel.

    • Close the draft shield doors and allow the reading to stabilize completely.

    • Record the final weight.

  • Post-Weighing:

    • Carefully remove the weighing vessel containing the this compound.

    • Clean any spills on the balance immediately using a soft brush.[8][12]

Visualizations

TroubleshootingWorkflow start Inaccurate Weighing of this compound check_static Check for Static Electricity (Drifting Reading, Powder Clinging) start->check_static check_environment Assess Weighing Environment (Vibrations, Air Currents) start->check_environment check_temp Verify Thermal Equilibrium (Sample & Balance at Same Temp) start->check_temp check_handling Review Handling Technique (Gloves, Centered Placement) start->check_handling solution_static Use Anti-Static Gun/Ionizer Maintain Humidity (45-60%) check_static->solution_static Static Detected solution_environment Use Vibration-Dampening Table Close Draft Shield check_environment->solution_environment Unstable Environment solution_temp Acclimate Sample for >30 mins check_temp->solution_temp Temp Difference solution_handling Use Tweezers/Gloves Place Sample Centrally check_handling->solution_handling Improper Handling end_node Accurate Weighing Achieved solution_static->end_node solution_environment->end_node solution_temp->end_node solution_handling->end_node

Caption: Troubleshooting workflow for inaccurate weighing of this compound.

WeighingProtocolWorkflow cluster_prep Preparation cluster_weighing Weighing cluster_post Post-Weighing prep1 Calibrate Balance prep2 Equilibrate Sample & Tools (>30 mins) prep1->prep2 weigh1 Neutralize Static prep2->weigh1 weigh2 Tare Weighing Vessel weigh1->weigh2 weigh3 Add Sample Centrally weigh2->weigh3 weigh4 Close Draft Shield & Stabilize weigh3->weigh4 weigh5 Record Weight weigh4->weigh5 post1 Remove Sample weigh5->post1 post2 Clean Balance post1->post2

Caption: Experimental workflow for the accurate weighing of this compound.

References

Technical Support Center: Analysis of Vanillin-13C by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the derivatization of Vanillin-13C for Gas Chromatography (GC) analysis.

Troubleshooting Guides

Incomplete derivatization is a frequent challenge in the GC analysis of polar compounds like vanillin (B372448). This guide provides a systematic approach to troubleshooting common issues.

Problem: Low or No Peak for Derivatized this compound

Potential CauseRecommended Action
Reagent Quality Use fresh derivatization reagents (e.g., BSTFA, acetic anhydride). Reagents can degrade over time, especially if exposed to moisture. Purchase reagents in small quantities or in sealed ampules.
Presence of Water Ensure all glassware, solvents, and the sample itself are anhydrous. Water will preferentially react with silylating agents, reducing the derivatization efficiency. Dry samples under a stream of nitrogen and use anhydrous solvents.[1]
Incorrect Reagent-to-Sample Ratio An insufficient amount of derivatizing reagent will lead to incomplete reaction. A significant molar excess of the derivatizing reagent is recommended.[1]
Suboptimal Reaction Conditions Derivatization reactions are sensitive to temperature and time. For silylation with BSTFA, heating at 60-80°C for 30-60 minutes is a good starting point. For acetylation with acetic anhydride (B1165640), similar conditions can be applied. Optimize these parameters for your specific sample matrix.[1]
Sample Matrix Effects Complex sample matrices can interfere with the derivatization reaction. Consider a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization.

Problem: Peak Tailing for Derivatized this compound

Potential CauseRecommended Action
Incomplete Derivatization Residual un-derivatized vanillin, with its polar hydroxyl group, will interact with active sites in the GC system, causing peak tailing. Re-evaluate and optimize the derivatization protocol as described above.
Active Sites in the GC System The GC inlet liner, column, or packing material can have active sites (e.g., silanol (B1196071) groups) that interact with the analyte. Use a deactivated inlet liner and a high-quality, well-conditioned capillary column. Regularly trim the front end of the column to remove accumulated non-volatile residues.
Column Overload Injecting too much sample can lead to peak fronting or tailing. Try diluting the sample or reducing the injection volume.
Improper GC Parameters Suboptimal injector temperature or carrier gas flow rate can affect peak shape. Ensure the injector temperature is high enough to ensure rapid volatilization of the derivatized vanillin.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing multiple peaks for my derivatized this compound standard?

A1: The presence of multiple peaks from a single standard can be due to several factors:

  • Incomplete Derivatization: If the derivatization is not complete, you may see a peak for the un-derivatized this compound in addition to the derivatized peak.

  • Formation of Byproducts: Under certain conditions, side reactions can occur, leading to the formation of byproducts that elute at different retention times.

  • Contamination: Contamination from the sample, solvent, or derivatizing reagent can introduce extraneous peaks. Running a blank with just the solvent and derivatizing reagent can help identify these.

Q2: What are the key differences between silylation and acetylation for vanillin derivatization?

A2: Both silylation and acetylation are effective methods for derivatizing vanillin. Silylation, typically using reagents like BSTFA or MSTFA, replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Acetylation, using acetic anhydride, forms an ester. Silylation is often faster and the reagents are more volatile, leading to less interference from reagent peaks. However, silyl (B83357) derivatives can be more susceptible to hydrolysis.[2]

Q3: Are there any specific considerations for derivatizing this compound compared to unlabeled vanillin?

A3: The chemical reactivity of this compound is identical to that of unlabeled vanillin, so the same derivatization protocols can be used. The primary difference will be in the mass spectrometry detection. You will need to adjust your mass spectrometer's selected ion monitoring (SIM) or extracted ion chromatogram (EIC) settings to look for the molecular ion and fragment ions corresponding to the 13C-labeled derivative. For example, for trimethylsilyl-vanillin, you would monitor for the m/z values corresponding to the 13C-labeled TMS-vanillin.

Experimental Protocols

Protocol 1: Silylation of this compound with BSTFA

This protocol is a general guideline for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • This compound sample

  • BSTFA (with or without 1% TMCS as a catalyst)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Weigh 1-10 mg of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of dry nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 200 µL of BSTFA. A molar excess of at least 2:1 of BSTFA to the active hydrogen is recommended.

  • Reaction: Tightly cap the vial and heat at 70°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Acetylation of this compound with Acetic Anhydride

This protocol provides a general method for the acetylation of this compound.

Materials:

  • This compound sample

  • Acetic anhydride

  • Anhydrous pyridine or other suitable catalyst/solvent

  • Reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Weigh 1-10 mg of the this compound sample into a reaction vial.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 200 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.

  • Work-up (Optional): After cooling, the excess acetic anhydride and pyridine can be removed under a stream of nitrogen. The residue can then be redissolved in a suitable solvent like ethyl acetate (B1210297) for injection.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

Quantitative Data Summary

The following tables provide typical GC-MS parameters for the analysis of derivatized vanillin. Note that these are starting points and may require optimization for your specific instrument and application.

Table 1: GC-MS Parameters for Trimethylsilyl-Vanillin-13C Analysis

ParameterValue
Column Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless or Split (e.g., 20:1)
Oven Program Initial: 100°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min
MS Ionization Electron Ionization (EI) at 70 eV
MS Source Temp. 230 °C
Quadrupole Temp. 150 °C
Monitored Ions (m/z) To be adjusted for this compound TMS derivative (e.g., molecular ion and key fragments)

Table 2: GC-MS Parameters for Acetyl-Vanillin-13C Analysis [3]

ParameterValue
Column Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min[3]
Inlet Temperature 250 °C[3]
Injection Mode Splitless or Split (e.g., 20:1)[3]
Oven Program Initial: 100°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min[3]
MS Ionization Electron Ionization (EI) at 70 eV[3]
MS Source Temp. 230 °C[3]
Quadrupole Temp. 150 °C[3]
Monitored Ions (m/z) To be adjusted for this compound acetate derivative (e.g., molecular ion and key fragments)

Visualizations

The following diagrams illustrate the derivatization workflow and a troubleshooting decision tree.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample DrySample Dry Sample (if in solution) Sample->DrySample AddReagent Add Derivatization Reagent (e.g., BSTFA or Acetic Anhydride) DrySample->AddReagent Heat Heat (e.g., 70°C for 30-60 min) AddReagent->Heat Cool Cool to Room Temp. Heat->Cool GCMS GC-MS Analysis Cool->GCMS

Caption: General experimental workflow for the derivatization of this compound.

TroubleshootingTree cluster_solutions Solutions Start Incomplete Derivatization Issue CheckReagent Check Reagent Quality & Age Start->CheckReagent CheckMoisture Check for Moisture in Sample/Solvents Start->CheckMoisture CheckRatio Verify Reagent:Sample Ratio Start->CheckRatio CheckConditions Optimize Reaction Time & Temperature Start->CheckConditions CheckMatrix Consider Sample Matrix Effects Start->CheckMatrix UseFreshReagent Use Fresh Reagent CheckReagent->UseFreshReagent DrySampleSolvents Dry Sample & Solvents CheckMoisture->DrySampleSolvents IncreaseReagent Increase Reagent Excess CheckRatio->IncreaseReagent OptimizeReaction Perform Optimization Study CheckConditions->OptimizeReaction Cleanup Implement Sample Cleanup (e.g., SPE) CheckMatrix->Cleanup

Caption: Troubleshooting decision tree for incomplete derivatization.

References

Selection of appropriate solvents for Vanillin-13C analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of appropriate solvents for Vanillin-13C analysis. It includes detailed troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common deuterated solvents for NMR analysis of this compound?

A1: The most commonly used deuterated solvents for NMR analysis of this compound are Chloroform-d (CDCl3), Dimethyl Sulfoxide-d6 (DMSO-d6), and Acetone-d6. The choice of solvent can influence the chemical shifts of the peaks in the NMR spectrum.[1]

Q2: What is a standard protocol for preparing a this compound sample for NMR analysis?

A2: A general protocol involves dissolving 5-20 mg of the purified this compound compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[1] For quantitative 13C-NMR, a sample concentration of around 100mM in deutero-chloroform can be used.[2] The solution is then transferred to a clean, dry NMR tube.[1]

Q3: Which solvents are recommended for LC-MS analysis of this compound?

A3: For LC-MS analysis, a mobile phase consisting of acetonitrile (B52724) and water is commonly employed.[3][4] Methanol is also a suitable solvent. The key is to use volatile solvents that are compatible with the ionization source.

Q4: How can I enhance the signal intensity of this compound in LC-MS analysis?

A4: Derivatization with dansyl chloride can significantly enhance the signal intensity of vanillin (B372448) in positive electrospray ionization mode for LC-MS/MS analysis.[3][4]

Solvent Selection and Solubility

The choice of solvent is critical for successful analysis. Vanillin is a polar molecule, and its solubility is highest in polar solvents. Below is a summary of vanillin's solubility in various common laboratory solvents.

SolventFormulaTypeSolubilityReference
WaterH₂OPolar ProticSlightly Soluble[5]
EthanolC₂H₅OHPolar ProticSoluble[5]
AcetonitrileCH₃CNPolar AproticSoluble[6]
Chloroform-dCDCl₃Weakly PolarSoluble[1][2]
Acetone-d6(CD₃)₂COPolar AproticSoluble[7]
DMSO-d6(CD₃)₂SOPolar AproticSoluble[1]
n-HexaneC₆H₁₄Non-polarPoorly Soluble[6]

Experimental Protocols

Protocol 1: Sample Preparation for 13C-NMR Spectroscopy
  • Weighing the Sample: Accurately weigh 10-50 mg of this compound into a clean, dry vial. For quantitative NMR, a higher concentration may be necessary.[8]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., Acetone-d6, CDCl3, DMSO-d6) to the vial.[1][8]

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.[8] If necessary, gentle warming can be applied, but be cautious of potential degradation.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube. Avoid transferring any solid particulates by using a small piece of cotton or a filter plug in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

  • Analysis: The sample is now ready for shimming and acquisition in the NMR spectrometer.

Protocol 2: Sample Preparation for LC-MS Analysis (Liquid-Liquid Extraction)
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol.

  • Extraction: For complex matrices, a liquid-liquid extraction (LLE) can be performed. An established method uses an acetonitrile solution for extraction, with n-hexane as a cleaning sorbent.[6]

  • Phase Separation: After vigorous mixing and centrifugation, the acetonitrile phase containing the analyte is separated.

  • Drying: The extracted phase can be dried down under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase composition (e.g., a mixture of acetonitrile and water) before injection.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulates before injection into the LC-MS system.

Troubleshooting Guides

NMR Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Signal-to-Noise Ratio Low sample concentration.Increase the sample concentration or the number of scans acquired.[1]
Incomplete dissolution of the sample.Ensure the sample is fully dissolved. You may need to try a different solvent with higher solubility.
Broad or Distorted Peaks Poor shimming.Re-shim the spectrometer.
Sample is too concentrated.Dilute the sample. Overly concentrated samples can lead to broadened lineshapes.[8]
Presence of paramagnetic impurities.Remove paramagnetic materials from the sample if possible.
Unexpected Peaks in the Spectrum Solvent impurities.Use high-purity deuterated solvents.
Contamination of the NMR tube.Ensure NMR tubes are thoroughly cleaned and dried before use.[9]
Sample degradation.Prepare fresh samples and avoid prolonged storage, especially in reactive solvents.
LC-MS Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Signal Intensity Inefficient ionization.Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature). Consider derivatization to enhance ionization.[3][4]
Matrix effects (ion suppression).Improve sample clean-up procedures (e.g., LLE, SPE). Dilute the sample if possible.
Peak Tailing or Fronting Column degradation.Replace the analytical column.
Incompatible injection solvent.The sample should be dissolved in a solvent that is weaker than or equal in strength to the mobile phase.
Column overload.Reduce the injection volume or the sample concentration.
Retention Time Shifts Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column contamination.Flush the column with a strong solvent.
High Backpressure Blockage in the system.Check for blockages in the tubing, frits, and column. Replace components as necessary.
Particulates in the sample.Always filter samples before injection.[10]

Visual Guides

experimental_workflow cluster_NMR NMR Analysis Workflow cluster_LCMS LC-MS Analysis Workflow NMR_Sample Weigh this compound NMR_Solvent Dissolve in Deuterated Solvent NMR_Sample->NMR_Solvent NMR_Tube Transfer to NMR Tube NMR_Solvent->NMR_Tube NMR_Analysis Acquire Spectrum NMR_Tube->NMR_Analysis LCMS_Sample Prepare Stock Solution LCMS_Extract Liquid-Liquid Extraction LCMS_Sample->LCMS_Extract LCMS_Dry Dry Down Extract LCMS_Extract->LCMS_Dry LCMS_Recon Reconstitute in Mobile Phase LCMS_Dry->LCMS_Recon LCMS_Inject Inject into LC-MS LCMS_Recon->LCMS_Inject

Caption: General experimental workflows for NMR and LC-MS analysis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic Start Problem with This compound Analysis Check_Sample Is the sample properly prepared? Start->Check_Sample Check_Solvent Is the solvent appropriate? Start->Check_Solvent Check_Instrument Are the instrument parameters optimal? Start->Check_Instrument Solution_Sample Review sample prep protocol. Prepare fresh. Check_Sample->Solution_Sample No Solution_Solvent Consult solubility table. Try a different solvent. Check_Solvent->Solution_Solvent No Solution_Instrument Optimize parameters (e.g., shimming, source settings). Check_Instrument->Solution_Instrument No

Caption: A logical approach to troubleshooting common issues in this compound analysis.

References

Preventing degradation of Vanillin-13C during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Vanillin-13C during sample preparation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound is susceptible to degradation through several pathways, primarily driven by environmental factors. The main causes include:

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of the aldehyde group in vanillin (B372448) to a carboxylic acid, forming vanillic acid. This process can be accelerated by light, heat, and the presence of certain enzymes or metal ions.[1][2][3]

  • High pH (Alkaline Conditions): Basic conditions (pH > 7) significantly promote the degradation of vanillin.[4][5] In aqueous alkaline solutions, vanillin can undergo oxidation and other reactions, especially at elevated temperatures.[6]

  • Elevated Temperatures: High temperatures can accelerate the rate of all degradation reactions, including oxidation and condensation.[4][5][7] Complete conversion of vanillin can occur within 5 hours at 160°C in an alkaline solution.[4][5]

  • Light Exposure: Vanillin can absorb UV light, which may lead to phototransformation and degradation.[2]

  • Condensation/Polymerization: Under certain conditions, particularly at high concentrations or temperatures, vanillin can undergo self-condensation or polymerization reactions, forming larger, less soluble molecules.[8]

Q2: What are the common degradation products of this compound?

A2: The most common degradation product of this compound is Vanillic acid-13C , formed through the oxidation of the aldehyde group.[2][3][8][9] Other potential degradation products, especially under more extreme conditions such as high temperature and alkaline pH, can include:

  • Small molecule acids and alcohols[4][5]

  • Other monophenols[4][5]

  • Condensed dimers[4][5]

  • Dihydroxybenzene derivatives[8]

Q3: How should I store my this compound standards and samples?

A3: Proper storage is critical to maintaining the integrity of your this compound. Follow these guidelines:

  • Solid Form: Store solid this compound in a well-closed, airtight container.[2]

  • Solutions: If preparing stock solutions, use a solvent in which vanillin is stable (e.g., ethanol (B145695), acetone).[10] Minimize headspace in the vial to reduce exposure to air.

  • Temperature: Store at cool to room temperature (2-8°C is often recommended for solutions) and away from heat sources.

  • Light: Protect from light by using amber vials or storing in the dark.[2]

  • Atmosphere: For long-term storage of highly sensitive samples, consider flushing the container with an inert gas like nitrogen or argon to displace oxygen.

Q4: Are there any chemical stabilizers I can add to my samples?

A4: While some industries use stabilizers like sodium thiosulfate (B1220275) or antioxidants (e.g., BHT, Vitamin E) to prevent discoloration in consumer products, their use in analytical samples should be approached with caution as they may interfere with your analysis.[1] It is generally better to control the environmental conditions (light, temperature, oxygen, pH) to prevent degradation. If you must use a stabilizer, it is crucial to run control experiments to ensure it does not co-elute with your analyte or otherwise interfere with the detection method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Degradation during sample processing: Exposure to high pH, elevated temperature, or prolonged exposure to air.- Maintain a neutral or slightly acidic pH during extraction and processing.- Work at room temperature or on ice whenever possible.- Minimize the time between sample preparation and analysis.- Work under an inert atmosphere (e.g., nitrogen) if possible.
Appearance of unexpected peaks in chromatogram (e.g., Vanillic acid-13C) Oxidation of this compound. - De-gas solvents before use.- Use amber vials and protect samples from light.- Prepare samples fresh and analyze them promptly.- Ensure the sample matrix does not contain strong oxidizing agents.
Poor solubility of this compound in aqueous solutions Vanillin has limited solubility in cold water. [11]- Pre-dissolve the this compound in a small amount of a water-miscible organic solvent like ethanol or propylene (B89431) glycol before adding it to the aqueous phase.[11]- For fat-based matrices, dissolve directly into the warm/melted fat or oil.[11]
Inconsistent quantitative results Variable degradation across samples. - Standardize every step of the sample preparation workflow, including timings, temperatures, and solution pH.- Prepare calibration standards in a matrix that closely matches the samples to account for any matrix effects on stability.

Experimental Protocols

Protocol 1: Sample Preparation for 13C-qNMR Analysis

This protocol is adapted from a published method for the preparation of vanillin samples for quantitative 13C Nuclear Magnetic Resonance (qNMR) spectroscopy.[10]

Materials:

  • This compound sample (approx. 250 mg)

  • Acetone-d6 (B32918)

  • Chromium (III) acetylacetonate (B107027) (Cr(acac)3) solution (0.1 M in acetone-d6) - acts as a relaxation agent to shorten T1 relaxation times for faster quantitative analysis.

  • 2 mL glass vial

  • 5 mm NMR tube

Procedure:

  • Accurately weigh approximately 250 mg of the this compound sample into a 2 mL glass vial.

  • Add 400 µL of acetone-d6 to the vial.

  • Add 100 µL of the 0.1 M Cr(acac)3 solution.

  • Thoroughly mix the solution until the this compound is completely dissolved.

  • Filter the resulting solution directly into a 5 mm NMR tube.

  • Acquire the 13C NMR spectrum promptly.

Protocol 2: General Solid-Phase Extraction (SPE) for Vanillin from Aqueous Matrix

This is a general guideline for extracting vanillin from a relatively clean aqueous matrix. The specific SPE cartridge and solvents should be optimized for your particular sample matrix.

Materials:

  • SPE cartridge (e.g., C18 or a polymer-based sorbent)

  • Aqueous sample containing this compound, pH adjusted to be neutral or slightly acidic

  • Methanol (B129727) (or other suitable organic solvent for elution)

  • Water (HPLC grade)

  • Conditioning and equilibration solvents (as per manufacturer's recommendation, e.g., methanol followed by water)

  • SPE manifold

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge.

  • Equilibration: Pass 1-2 cartridge volumes of water through the cartridge. Do not let the sorbent bed go dry.

  • Loading: Load the aqueous sample containing this compound onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 1-2 cartridge volumes of water to remove any unretained, polar impurities.

  • Elution: Elute the this compound from the cartridge with 1-2 cartridge volumes of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the elution solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for LC analysis).

Visualizations

Below are diagrams illustrating key concepts related to this compound degradation and sample preparation.

Vanillin This compound VanillicAcid Vanillic Acid-13C Vanillin->VanillicAcid Oxidation OtherProducts Other Degradation Products Vanillin->OtherProducts Condensation, Ring Opening Factors Degradation Factors: - Oxygen - High pH - Heat - Light Factors->Vanillin

Caption: Major degradation pathways of this compound.

cluster_0 Sample Preparation Workflow cluster_1 Control Points for Stability Start Start: Aqueous Sample pH_Adjust 1. pH Adjustment (Neutral/Slightly Acidic) Start->pH_Adjust SPE 2. Solid-Phase Extraction (SPE) pH_Adjust->SPE Elution 3. Elution SPE->Elution Evaporation 4. Solvent Evaporation (under Nitrogen) Elution->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution Analysis End: Instrumental Analysis Reconstitution->Analysis Control1 Avoid high pH Control1->pH_Adjust Control2 Minimize light exposure Control2->SPE Control3 Work at low temperature Control3->Evaporation Control4 Minimize air exposure Control4->Evaporation

Caption: General workflow for sample preparation with stability control points.

References

Technical Support Center: Vanillin-13C Internal Standard Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Vanillin-13C as an internal standard in calibration curves. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common problems encountered during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-linear calibration curves when using a this compound internal standard?

A1: Several factors can lead to non-linear calibration curves. The most common causes include:

  • Isotopic Crosstalk: Interference between the analyte and internal standard signals.[1]

  • Differential Matrix Effects: Occur when the analyte and internal standard do not co-elute perfectly, leading to different degrees of ion suppression or enhancement.[1][2]

  • Contamination of the Internal Standard: The this compound standard may contain a small amount of unlabeled vanillin (B372448).[1]

  • Inappropriate Internal Standard Concentration: The concentration of the internal standard can impact the linearity of the response.[1]

  • Detector Saturation: High concentrations of either the analyte or the internal standard can exceed the linear range of the detector.[1]

  • Analyte Multimer Formation: At high concentrations, vanillin may form dimers or other multimers.[1]

Q2: Why is a this compound internal standard preferred over a deuterated (D-labeled) one?

A2: Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for quantitative analysis, particularly in mass spectrometry.[2] 13C-labeled standards like this compound are often preferred over deuterated standards because their physicochemical properties are nearly identical to their unlabeled counterparts.[2] This results in better co-elution during chromatographic separation.[2][3] Deuterated standards can sometimes exhibit a slight shift in retention time (an "isotope effect"), which can lead to differential matrix effects and less accurate quantification.[4]

Q3: My calibration curve is showing poor linearity at the higher concentration points. What should I investigate first?

A3: Poor linearity at high concentrations is often indicative of detector saturation or the formation of analyte multimers.[1] You should first perform a dilution series of a high-concentration standard. If the response is not proportional to the dilution, detector saturation is the likely cause.[1] If the detector is not saturated, consider the possibility of vanillin forming dimers or other aggregates at high concentrations.

Q4: Can the concentration of the this compound internal standard affect my results?

A4: Yes, the concentration of the internal standard is critical. If the molar ratio between the internal standard and the analyte is significantly different, the small natural abundance of heavy isotopes in the analyte can contribute to the internal standard's signal, leading to non-linearity.[5] It is important to optimize the internal standard concentration to be within the linear range of the detector and to be appropriate for the expected concentration range of the analyte.

Q5: What are matrix effects, and how can they impact my analysis with this compound?

A5: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[2][6] This can cause ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of your results.[2] While using a 13C-labeled internal standard is the best way to compensate for matrix effects because it should be affected in the same way as the analyte, issues can still arise if there is a chromatographic separation between the analyte and the internal standard, however slight.[2][7]

Troubleshooting Guides

Guide 1: Investigating Poor Calibration Curve Linearity (r² < 0.995)

This guide provides a systematic approach to diagnosing and resolving poor linearity in your calibration curve.

Symptoms:

  • The coefficient of determination (r²) is below the acceptable limit (e.g., < 0.995).

  • The calibration curve appears sigmoidal or has a clear curve at the lower or upper ends.

  • Back-calculated concentrations of the calibrants deviate significantly from their nominal values.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor calibration curve linearity.

Data Presentation: Example of Non-Linearity due to Detector Saturation

Vanillin Conc. (ng/mL)This compound Conc. (ng/mL)Vanillin Response (Area)This compound Response (Area)Response Ratio (Analyte/IS)Expected Linear Response RatioDeviation (%)
110010,5001,010,0000.0100.0100.0%
10100104,000998,0000.1040.1040.0%
1001001,050,0001,005,0001.0451.0400.5%
5001004,800,0001,020,0004.7065.200-9.5%
10001007,500,000995,0007.53810.400-27.5%

Experimental Protocol: Checking for Detector Saturation

  • Prepare a High-Concentration Standard: Prepare a solution of vanillin at the highest concentration of your calibration curve (e.g., 1000 ng/mL) without the this compound internal standard.

  • Prepare a Dilution Series: Create a series of dilutions from the high-concentration standard (e.g., 1:2, 1:5, 1:10).

  • Analyze the Dilutions: Inject the dilution series into the LC-MS/MS system.

  • Evaluate the Response: Plot the analyte response (peak area) against the concentration. The relationship should be linear. A flattening of the curve at higher concentrations indicates saturation.[1]

Guide 2: Addressing Inaccurate Quantification in Samples

This guide helps troubleshoot when your quality control (QC) samples or unknown samples give inaccurate or imprecise results, even with a seemingly good calibration curve.

Symptoms:

  • QC samples consistently fail acceptance criteria (e.g., >15% deviation from the nominal value).

  • High variability in results for replicate preparations of the same sample.

  • Results are inconsistent with expected values or other analytical methods.

Troubleshooting Workflow:

G start Start: Inaccurate/Imprecise QC or Unknown Samples check_coelution 1. Verify Analyte and IS Co-elution - Overlay chromatograms of analyte and IS. - Do retention times match perfectly? start->check_coelution coelution_no Retention Time Shift Detected check_coelution->coelution_no No coelution_yes Perfect Co-elution check_coelution->coelution_yes Yes end Review Sample Preparation Procedure for Errors coelution_no->end assess_matrix_effect 2. Quantify Matrix Effect - Perform post-extraction spike experiment. - Is there significant ion suppression or enhancement? coelution_yes->assess_matrix_effect matrix_effect_yes Matrix Effect Confirmed assess_matrix_effect->matrix_effect_yes Yes matrix_effect_no No Significant Matrix Effect assess_matrix_effect->matrix_effect_no No matrix_effect_yes->end check_stability 3. Evaluate Analyte/IS Stability - Analyze samples after freeze-thaw cycles or benchtop storage. - Is there evidence of degradation? matrix_effect_no->check_stability stability_no Degradation Observed check_stability->stability_no Yes stability_yes Analyte and IS are Stable check_stability->stability_yes No stability_no->end stability_yes->end

Caption: Troubleshooting workflow for inaccurate sample quantification.

Data Presentation: Impact of Differential Matrix Effects

Sample TypeVanillin Response (Area)This compound Response (Area)Response Ratio (Analyte/IS)Calculated Conc. (ng/mL)Expected Conc. (ng/mL)Accuracy (%)
Solvent QC520,0001,000,0000.52050.050.0100.0%
Matrix QC (No Suppression)525,0001,010,0000.52050.050.0100.0%
Matrix QC (Suppression on Vanillin)364,0001,000,0000.36435.050.070.0%
Matrix QC (Suppression on Both)367,500705,0000.52150.150.0100.2%

Experimental Protocol: Quantifying Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Vanillin and this compound prepared in a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then the vanillin and this compound are added to the final extract.

    • Set C (Pre-Extraction Spike): Vanillin and this compound are added to the blank matrix before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Evaluate the Results:

    • An ME value of 100% indicates no matrix effect. A value < 100% signifies ion suppression, and a value > 100% indicates ion enhancement.[2]

    • By comparing the ME for both the analyte and the internal standard, you can determine if the this compound is effectively compensating for the matrix effects.[6]

References

Technical Support Center: High-Resolution Mass Spectrometry of Vanillin-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with high-resolution mass spectrometry (HRMS) for the analysis of Vanillin-¹³C.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of analyzing Vanillin-¹³C using high-resolution mass spectrometry in drug development?

A1: In drug development, stable isotope-labeled compounds like Vanillin-¹³C are primarily used as internal standards for quantitative analysis of the unlabeled drug counterpart in complex biological matrices. High-resolution mass spectrometry enables precise differentiation and quantification of the labeled and unlabeled forms, which is crucial for pharmacokinetic, pharmacodynamic, and metabolic studies. The high mass accuracy of HRMS helps in distinguishing the analyte from interfering matrix components, thereby improving the reliability of quantitative results.[1]

Q2: Why is there a need to differentiate between sources of vanillin (B372448), and how does isotopic analysis help?

A2: Vanillin can be sourced from natural vanilla beans, or produced synthetically or biosynthetically. The price of natural vanillin is significantly higher, leading to potential adulteration of food and pharmaceutical products.[2] Isotopic analysis, specifically measuring the carbon stable isotope ratio (δ¹³C), is a powerful tool for authentication.[3][4] Different sources of vanillin exhibit distinct δ¹³C values due to the different photosynthetic pathways of the plant precursors or the synthetic routes used.[5]

Q3: What is the expected mass difference between unlabeled vanillin and Vanillin-¹³C?

A3: The expected mass difference depends on the number of ¹³C atoms incorporated into the vanillin molecule. For a singly-labeled Vanillin-¹³C, the mass difference will be approximately 1.00335 Da (the difference between the mass of a ¹³C and a ¹²C atom). High-resolution mass spectrometry is essential to accurately resolve this small mass difference from other isotopic peaks and potential interferences.

Q4: Can HRMS be used to determine the position of the ¹³C label within the vanillin molecule?

A4: While HRMS provides the accurate mass and elemental composition, it does not directly reveal the position of the isotopic label. Techniques like tandem mass spectrometry (MS/MS) can provide clues about the label's position by analyzing the fragmentation pattern. However, for unambiguous positional information, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-qNMR, is the more definitive method.[2][6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the data processing for high-resolution mass spectrometry of Vanillin-¹³C.

Issue 1: Poor Peak Shape or Tailing for Vanillin-¹³C
  • Symptoms: Asymmetrical peaks in the chromatogram, leading to inaccurate integration and quantification.

  • Possible Causes & Solutions:

CauseSolution
Inappropriate LC Column Chemistry Ensure the column chemistry is suitable for a polar compound like vanillin. A C18 column with appropriate end-capping or a phenyl-hexyl column can provide good peak shape.
Mobile Phase pH The pH of the mobile phase can affect the ionization state of vanillin. Adjust the pH to ensure it is in a non-ionized form for better retention and peak shape in reverse-phase chromatography.
Sample Overload Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample.
Column Contamination or Degradation Flush the column with a strong solvent or replace it if it's old or has been used with incompatible samples.
Issue 2: Inaccurate Mass Measurement for Vanillin-¹³C
  • Symptoms: The measured mass of the labeled vanillin deviates significantly from the theoretical mass, leading to incorrect identification.

  • Possible Causes & Solutions:

CauseSolution
Improper Mass Calibration The mass spectrometer must be calibrated regularly using a known standard that covers the mass range of interest. Ensure the calibration is recent and has been performed according to the manufacturer's protocol.
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of vanillin, potentially shifting the measured mass.[8] Improve chromatographic separation to isolate vanillin from interfering matrix components.
Space Charge Effects Too many ions in the mass analyzer can lead to mass shifts. Reduce the ion accumulation time or the sample concentration.
Issue 3: Isotopic Overlap and Inaccurate Quantification
  • Symptoms: The isotopic peaks of the unlabeled vanillin interfere with the signal of the Vanillin-¹³C standard, leading to biased quantitative results.[8]

  • Possible Causes & Solutions:

CauseSolution
Insufficient Mass Resolution The mass spectrometer may not have sufficient resolving power to separate the isotopic peaks of the unlabeled compound from the monoisotopic peak of the labeled standard.[9] Operate the instrument at a higher resolution setting.
Natural Isotope Abundance The natural abundance of ¹³C in the unlabeled vanillin can contribute to the signal at the mass of the labeled standard, especially for low-level quantification. This can be corrected for in the data analysis if the level of natural isotope abundance is known.[8]
Impurity in the Labeled Standard The synthesized Vanillin-¹³C standard may contain a small amount of the unlabeled version. The isotopic purity of the standard should be verified using high-resolution MS.[8]
Issue 4: High Background Noise or Contamination
  • Symptoms: The presence of interfering peaks at or near the mass of Vanillin-¹³C, compromising the limit of detection and quantification.

  • Possible Causes & Solutions:

CauseSolution
Solvent or System Contamination Use high-purity solvents and clean the LC-MS system, including the injector and sample lines, to remove any residual contaminants.
Plasticizers from Lab Consumables Phthalates and other plasticizers can leach from plastic tubes and containers. Use glass or polypropylene (B1209903) vials and minimize the use of plasticware.
Carryover from Previous Injections Implement a rigorous wash cycle between sample injections to prevent carryover from previous samples.

Quantitative Data Summary

The following table summarizes the typical carbon stable isotope ratios (δ¹³C) for vanillin from various sources. These values are crucial for authentication studies.

Source of VanillinTypical δ¹³C Range (‰)Reference
Natural (from Vanilla beans)-22.2 to -14.6[3]
Biosynthetic-37.8 to -12.5[3]
Synthetic (from guaiacol)-32.6 to -29.3[10]
Synthetic (from lignin)Approximately -28.2[10]

Experimental Protocols

Protocol 1: Sample Preparation for ¹³C-qNMR Analysis

This protocol is adapted from methodologies used for the site-specific isotopic analysis of vanillin.[2][7]

  • Sample Weighing: Accurately weigh approximately 250 mg of the vanillin sample into a glass vial.

  • Solvent Addition: Add 400 µL of acetone-d₆ to the vial.

  • Relaxation Agent: Add 100 µL of a 0.1 M solution of Chromium (III) acetylacetonate (B107027) (Cr(Acac)₃) in acetone-d₆. The relaxation agent is crucial for reducing the T₁ relaxation times of the carbon nuclei, allowing for a shorter experimental time.

  • Mixing and Transfer: Thoroughly mix the solution until the vanillin is completely dissolved.

  • Filtering: Filter the resulting solution directly into a 5 mm NMR tube.

  • NMR Acquisition: Acquire the ¹³C NMR spectrum using an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (nOe) and ensure accurate quantification.[6]

Protocol 2: High-Resolution LC-MS Analysis of Vanillin-¹³C

This is a general protocol for the quantitative analysis of Vanillin-¹³C as an internal standard.

  • Standard and Sample Preparation: Prepare a stock solution of Vanillin-¹³C in a suitable solvent (e.g., methanol). Create a calibration curve by spiking known concentrations of unlabeled vanillin with a fixed concentration of the Vanillin-¹³C internal standard into the blank matrix (e.g., plasma, urine). Prepare the unknown samples by adding the same fixed concentration of the internal standard.

  • Chromatographic Separation:

    • Column: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to ensure good separation of vanillin from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode (vanillin can be detected in both).

    • Mass Analyzer: Set to high-resolution mode (e.g., > 60,000).

    • Scan Range: A narrow scan range around the m/z of vanillin and Vanillin-¹³C.

    • Data Acquisition: Acquire data in full scan mode or targeted SIM (Selected Ion Monitoring) mode at high resolution.

  • Data Processing:

    • Extract the ion chromatograms for the exact masses of both unlabeled vanillin and Vanillin-¹³C.

    • Integrate the peak areas for both compounds.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Quantify the unlabeled vanillin in the unknown samples using the calibration curve.

Visualizations

Data_Processing_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Data Analysis & Reporting Raw_Data Raw HRMS Data (.raw, .wiff, etc.) Peak_Picking Peak Picking & Centroiding Raw_Data->Peak_Picking Deconvolution Component Detection & Deconvolution Peak_Picking->Deconvolution Alignment Chromatographic Alignment Deconvolution->Alignment Integration Peak Integration Alignment->Integration Ratio_Calculation Area Ratio Calculation (Analyte/IS) Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Report Final Report Quantification->Report

Caption: A typical workflow for processing high-resolution mass spectrometry data for quantitative analysis using an isotopically labeled internal standard.

Troubleshooting_Tree Start Inaccurate Quantitative Results Problem1 Poor Peak Shape? Start->Problem1 Solution1 Optimize LC Method: - Check column - Adjust mobile phase pH - Reduce sample load Problem1->Solution1 Yes Problem2 Incorrect Mass Accuracy? Problem1->Problem2 No End Accurate Results Solution1->End Solution2 Calibrate Mass Spectrometer Improve Chromatography Problem2->Solution2 Yes Problem3 High Background Signal? Problem2->Problem3 No Solution2->End Solution3 Use High-Purity Solvents Clean LC-MS System Check for Carryover Problem3->Solution3 Yes Problem4 Isotopic Overlap? Problem3->Problem4 No Solution3->End Solution4 Increase MS Resolution Correct for Natural Abundance Verify Standard Purity Problem4->Solution4 Yes Problem4->End No Solution4->End

Caption: A decision tree for troubleshooting common issues in the quantitative analysis of Vanillin-¹³C by HRMS.

References

Validation & Comparative

A Head-to-Head Battle of Internal Standards: Vanillin-13C vs. Deuterated Vanillin in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of vanillin (B372448), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. While stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based methods, a critical decision lies between using a carbon-13 (¹³C) labeled or a deuterated (²H or D) analogue of vanillin. This guide provides an objective comparison of Vanillin-¹³C and deuterated vanillin as internal standards, supported by experimental data, to inform the selection of the optimal standard for your analytical needs.

The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, co-eluting during chromatography and experiencing the same matrix effects and ionization efficiencies. This ensures accurate correction for variations throughout the analytical workflow. While both Vanillin-¹³C and deuterated vanillin serve this purpose, subtle but significant differences in their physicochemical properties can impact analytical performance.

Key Performance Differences: A Theoretical Overview

FeatureVanillin-13CDeuterated Vanillin
Chromatographic Co-elution Near-perfect co-elution with native vanillin. The mass difference is distributed across the carbon backbone, resulting in virtually identical physicochemical properties.Potential for a chromatographic shift (isotope effect), often leading to slightly earlier elution in reversed-phase chromatography. This is due to the C-D bond being slightly shorter and stronger than a C-H bond.
Isotopic Stability Exceptionally stable as the ¹³C label is incorporated into the carbon skeleton and is not susceptible to exchange.Deuterium atoms, particularly if located on functional groups, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, potentially compromising accuracy.
Matrix Effect Compensation More effective at compensating for matrix effects due to perfect co-elution, ensuring both the analyte and the internal standard experience the same ionization suppression or enhancement.The chromatographic shift can result in the analyte and internal standard experiencing different matrix effects at their respective retention times, leading to potential inaccuracies in quantification.

Experimental Data and Performance Parameters

While a direct head-to-head comparative study was not identified in the public domain, the following tables summarize the performance data from two separate studies employing Vanillin-¹³C and deuterated vanillin for the quantification of vanillin in food matrices.

Vanillin Quantification using Vanillin-¹³C₆ Internal Standard by HS-SPME-GC/MS

This study showcases the performance of a headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC/MS) method for the quantification of vanillin in fragrant vegetable oils using [¹³C₆]-vanillin as the internal standard.

ParameterResult
Linearity (r²) ≥ 0.9999
Limit of Detection (LOD) 20.0 µg/kg
Limit of Quantification (LOQ) 50.0 µg/kg
Intra-day Precision (%RSD) < 7.46%
Inter-day Precision (%RSD) < 7.46%
Accuracy (Recovery) 89% to 101%
Vanillin Quantification using Deuterated Vanillin (vanillin-d₃) Internal Standard by LC-MS/MS

This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the routine monitoring of vanillin in baby food using isotopically labeled analogs as internal standards.

ParameterResult
Linearity Concentration range of 50 to 5,000 µg/kg
Limit of Detection (LOD) 10 µg/kg
Limit of Quantification (LOQ) 50 µg/kg
Precision (%RSD) < 10% (n=6)
Accuracy (Recovery) 90.7% to 98.5%

Experimental Protocols

Protocol for Vanillin Quantification using Vanillin-¹³C₆ by HS-SPME-GC/MS

This protocol is adapted from a study on the determination of vanillin in fragrant vegetable oils.

1. Sample Preparation:

  • Weigh 1.0 g of the oil sample into a 20 mL headspace vial.

  • Spike the sample with a known amount of [¹³C₆]-vanillin internal standard solution.

  • Seal the vial tightly with a PTFE-faced silicone septum and an aluminum cap.

2. HS-SPME Conditions:

  • Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Equilibration Temperature: 100°C.

  • Equilibration Time: 15 min.

  • Extraction Temperature: 100°C.

  • Extraction Time: 30 min.

  • Desorption Temperature: 250°C.

  • Desorption Time: 5 min in the GC injection port.

3. GC-MS Parameters:

  • GC System: Agilent 7890B GC coupled to a 5977A MSD.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions Monitored:

    • Vanillin: m/z 152, 151, 137

    • [¹³C₆]-Vanillin: m/z 158, 157, 142

Protocol for Vanillin Quantification using Deuterated Vanillin by LC-MS/MS

This protocol is a general procedure for the analysis of vanillin in baby food matrices.[1]

1. Sample Preparation (QuEChERS-based):

  • Weigh 1.0 g of the homogenized baby food sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and 40 µL of HCl (for formula and cereal powder).

  • Add a known amount of deuterated vanillin internal standard.

  • Add 20 mL of acetonitrile (B52724) and vortex for 1 minute, followed by ultrasonication for 30 minutes.

  • Add 2 g of NaCl, vortex for 2 minutes, and centrifuge at 5,000 rpm for 10 minutes.

  • Transfer the supernatant, dry it down under a stream of nitrogen, and redissolve in 1 mL of methanol.

  • Dilute to 10 mL with water.

  • Perform Solid Phase Extraction (SPE) cleanup using a Bond Elut Plexa cartridge.

  • Wash with 5 mL of water and elute with methanol.

  • Dry the eluate and reconstitute in methanol/water (80/20, v/v) for LC-MS/MS analysis.[1]

2. LC-MS/MS Parameters:

  • LC System: Agilent 1290 Infinity LC System.

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate vanillin from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS.

  • Ion Source: Agilent Jet Stream Electrospray Ionization (ESI).

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Vanillin: Precursor Ion > Product Ion (specific m/z values to be optimized).

    • Deuterated Vanillin: Precursor Ion > Product Ion (specific m/z values to be optimized based on the deuteration pattern, e.g., vanillin-d₃).

Visualizing the Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Sample Matrix (e.g., Food, Plasma) Spike Spike with Internal Standard (this compound or Deuterated Vanillin) Sample->Spike Extraction Extraction (e.g., LLE, SPE, QuEChERS) Spike->Extraction Cleanup Sample Cleanup & Reconstitution Extraction->Cleanup LC_GC Chromatography (LC or GC) Cleanup->LC_GC MS Mass Spectrometry (MS/MS) LC_GC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: A generalized experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

Chromatographic_Behavior cluster_coelution This compound: Co-elution cluster_shift Deuterated Vanillin: Isotope Effect 0 0 10 10 0->10 Y_axis_start Y_axis_end Y_axis_start->Y_axis_end Analyte_13C Analyte IS_13C IS Peak_13C Analyte_D Analyte IS_D IS Peak_Analyte_D Peak_IS_D

Caption: Chromatographic behavior of Vanillin-¹³C vs. deuterated vanillin relative to the native analyte.

Conclusion

Based on fundamental physicochemical principles and the available experimental data, Vanillin-¹³C stands out as the superior choice for an internal standard in the quantitative analysis of vanillin. Its ability to perfectly co-elute with the native analyte ensures more accurate compensation for matrix effects, a critical factor in complex sample matrices such as food and biological fluids. This leads to improved accuracy and precision in quantitative results.

While deuterated vanillin can be a viable and often more cost-effective option, researchers must be vigilant for potential chromatographic shifts and the risk of isotopic exchange. Thorough method development and validation are crucial to ensure that these potential drawbacks do not compromise the integrity of the analytical data. For assays demanding the highest level of accuracy and reliability, particularly in regulated environments, the investment in a ¹³C-labeled internal standard is well-justified.

References

A Comparative Guide to Vanillin-13C Quantification: Cross-Validation of NMR and LC-MS Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of isotopically labeled compounds is paramount. This guide provides a comprehensive cross-validation of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of 13C-labeled vanillin (B372448). Detailed experimental protocols and comparative performance data are presented to assist in selecting the optimal method for specific research needs.

Performance Comparison: NMR vs. LC-MS for Vanillin-13C Quantification

The choice between NMR and LC-MS for the quantification of this compound depends on the specific requirements of the analysis, such as the need for absolute quantification, site-specific isotopic information, sensitivity, and sample throughput. The following table summarizes key quantitative performance metrics for both techniques, derived from published research.

Performance MetricQuantitative 13C NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures the nuclear magnetic resonance of 13C nuclei, providing structural and quantitative information.Separates analytes by chromatography followed by mass-to-charge ratio detection.
Accuracy High, capable of primary ratio measurements. The difference in δ13C values compared to IRMS is within ±1.0‰.[1]High, especially with stable isotope dilution methods. Recoveries typically range from 89% to 101%.[2]
Precision Good, with a standard deviation of 1.0‰ for δ13C values.[1] Intra-day and inter-day precision is less than 7.46%.[2]Excellent, with Relative Standard Deviations (RSDs) often below 5%.[3]
**Linearity (r²) **Not typically described by an r² value as it can be a primary ratio method.Excellent, typically ≥ 0.999.[2][4]
Limit of Detection (LOD) Higher compared to LC-MS, generally in the milligram range for the total sample.[5]Excellent, in the range of 6.2 to 20.1 µg/kg.[3] One study reported an LOD of 20 µg/kg.[2]
Limit of Quantification (LOQ) Higher compared to LC-MS.Excellent, in the range of 50 µg/kg.[2][4]
Sample Amount Requires a larger amount of sample, typically around 250-500 mg of vanillin.[5][6]Requires significantly less sample, often in the microgram to nanogram range.
Site-Specific Information A key advantage is the ability to determine the 13C enrichment at each specific carbon position in the molecule.[5][7]Does not inherently provide site-specific isotopic distribution within the molecule.
Internal Standard Can be performed with or without an internal standard.[1][8]A stable isotope-labeled internal standard (e.g., [13C6]-vanillin) is crucial for highest accuracy and precision.[2]

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the cross-validation of this compound quantification by NMR and LC-MS.

This compound Quantification Workflow Experimental Workflow for Cross-Validation cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_lcms LC-MS Analysis cluster_validation Cross-Validation Sample This compound Sample Split Split Sample Sample->Split Prep_NMR Prepare NMR Sample (Solvent, Relaxation Agent) Split->Prep_NMR Prep_LCMS Prepare LC-MS Sample (Dilution, Add Internal Standard) Split->Prep_LCMS qNMR Quantitative 13C NMR Acquisition Prep_NMR->qNMR Process_NMR NMR Data Processing (Integration, Referencing) qNMR->Process_NMR Quant_NMR Quantification (Site-specific & Bulk 13C) Process_NMR->Quant_NMR Compare Compare Results (Accuracy, Precision, Linearity) Quant_NMR->Compare LC_Separation LC Separation Prep_LCMS->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Process_LCMS LC-MS Data Processing (Peak Integration) MS_Detection->Process_LCMS Quant_LCMS Quantification (Concentration) Process_LCMS->Quant_LCMS Quant_LCMS->Compare

Caption: A flowchart illustrating the parallel workflows for NMR and LC-MS analysis and their subsequent cross-validation.

Detailed Experimental Protocols

The following are representative protocols for the quantification of this compound by qNMR and LC-MS.

Quantitative 13C Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol is adapted from methodologies focused on determining the site-specific 13C/12C ratios in vanillin.[6][9]

1. Sample Preparation:

  • Accurately weigh approximately 250 mg of the this compound sample into a glass vial.[6]

  • Add 400 µL of a deuterated solvent (e.g., acetone-d6).[6]

  • To ensure full relaxation of the 13C nuclei for accurate quantification, add 100 µL of a relaxation agent solution, such as 0.1 M chromium(III) acetylacetonate (B107027) (Cr(acac)3) in the same deuterated solvent.[6]

  • Thoroughly mix the solution and filter it into a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Nucleus: 13C

  • Pulse Sequence: Inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the carbon nuclei of interest to ensure full relaxation. This can be in the range of 30-60 seconds.

    • Number of Scans: Sufficient to obtain a high signal-to-noise ratio (e.g., 128 or more, depending on sample concentration).

    • Temperature: Maintain a constant temperature, for example, 300 K.

3. Data Processing and Quantification:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Integrate the signals corresponding to the different carbon atoms of vanillin.

  • The concentration or isotopic enrichment can be determined by comparing the integral of the analyte signals to the integral of a known internal or external standard. For site-specific isotopic analysis, the relative integrals of the 13C signals provide the distribution of the isotope at each carbon position.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on stable isotope dilution assays for vanillin quantification.[2][3][4]

1. Sample and Standard Preparation:

  • Stock Solutions: Prepare a stock solution of the this compound sample and a separate stock solution of a stable isotope-labeled internal standard (e.g., [13C6]-vanillin) in a suitable solvent such as methanol (B129727).

  • Calibration Standards: Create a series of calibration standards by serially diluting the this compound stock solution and adding a constant, known concentration of the internal standard to each dilution.

  • Sample Preparation: Prepare the unknown sample by diluting it to fall within the calibration range and adding the same constant concentration of the internal standard.

2. LC-MS/MS Instrument Parameters:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol with 0.1% formic acid as mobile phase B.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Injection Volume: 1-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI), typically in positive or negative ion mode depending on the analyte and mobile phase.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (this compound) and the internal standard ([13C6]-vanillin) must be optimized.

3. Data Processing and Quantification:

  • Integrate the peak areas for the selected MRM transitions of both the this compound analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratios against the known concentrations of the calibration standards.

  • Determine the concentration of the unknown sample by calculating its peak area ratio and interpolating from the calibration curve.

Conclusion

Both qNMR and LC-MS are robust techniques for the quantification of this compound, each with distinct advantages. qNMR is unparalleled in its ability to provide site-specific isotopic information and can serve as a primary ratio method, though it requires larger sample quantities and has lower sensitivity. LC-MS , particularly when using a stable isotope dilution method, offers exceptional sensitivity, high throughput, and requires minimal sample, making it ideal for trace-level quantification in complex matrices. The cross-validation of these two methods can provide a high degree of confidence in the accuracy and reliability of the quantification results.

References

Inter-laboratory Comparison of Vanillin Analysis Using Vanillin-¹³C: A Guide to Ensuring Accuracy and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory analysis of vanillin (B372448), with a specific focus on the application of ¹³C-labeled vanillin (Vanillin-¹³C) as an internal standard to ensure data accuracy and reproducibility. The content is tailored for researchers, scientists, and professionals in the drug development and food science sectors who are engaged in the quantitative analysis of vanillin. This document outlines detailed experimental protocols, presents comparative performance data, and illustrates the workflow of a typical inter-laboratory validation study.

The use of stable isotope-labeled internal standards, such as Vanillin-¹³C, is a cornerstone of robust analytical methodology, particularly in complex matrices where extraction efficiency and instrument response can vary. This approach, known as the stable isotope dilution assay (SIDA), is critical for mitigating matrix effects and ensuring the comparability of results across different laboratories and analytical platforms.

Comparative Performance of Analytical Methods

The choice of analytical technique for vanillin quantification is dependent on various factors, including the sample matrix, required sensitivity, and desired throughput. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent methods. The inclusion of Vanillin-¹³C as an internal standard significantly enhances the performance of these methods, particularly for GC-MS applications.

Table 1: Performance Characteristics of Vanillin Quantification Methods

ParameterHPLC with UV DetectionGC-MS with External StandardGC-MS with Vanillin-¹³C (SIDA)
Linearity (R²) ≥ 0.99[1][2]≥ 0.995≥ 0.9999[3]
Limit of Detection (LOD) 0.013 µg/mL[1]Dependent on instrument sensitivity20 µg/kg[3]
Limit of Quantification (LOQ) 1.21 µM[1]Dependent on instrument sensitivity50 µg/kg[3]
Accuracy (Recovery %) 93.12 - 113.74%[1]Variable, susceptible to matrix effects89% - 101%[3]
Precision (RSD %) < 4.33%[1]Can be > 15%< 7.46% (Intra- and Inter-day)[3]
Matrix Effect SignificantSignificantMinimized
Inter-laboratory Validation Data

An inter-laboratory study is essential for assessing the reproducibility of an analytical method. In such a study, identical samples are analyzed by multiple laboratories to evaluate the method's precision under varied conditions. The use of a common internal standard like Vanillin-¹³C is paramount for achieving comparable results.

Table 2: Hypothetical Inter-laboratory Study Results for Vanillin in a Food Matrix (Concentration: 100 µg/kg)

LaboratoryMethodInternal StandardMeasured Concentration (µg/kg)Recovery (%)
Lab 1GC-MSVanillin-¹³C98.598.5
Lab 2GC-MSVanillin-¹³C101.2101.2
Lab 3GC-MSVanillin-¹³C99.899.8
Lab 4GC-MSVanillin-¹³C97.997.9
Average 99.35 99.35
RSD (%) 1.45 1.45

Experimental Protocols

A detailed and standardized experimental protocol is fundamental for the success of an inter-laboratory comparison. The following protocol outlines a validated method for the analysis of vanillin in a food matrix using Headspace-Solid Phase Microextraction (HS-SPME) coupled with GC-MS and Vanillin-¹³C as an internal standard.[3]

1. Materials and Reagents

  • Vanillin standard (≥99% purity)

  • [¹³C₆]-Vanillin (Vanillin-¹³C) internal standard (≥99% purity)

  • Organic solvents (e.g., methanol, acetonitrile) of HPLC or GC grade

  • Deionized water

  • Sample matrix (e.g., vegetable oil, infant formula)

2. Standard Solution Preparation

  • Stock Solutions: Prepare individual stock solutions of vanillin and Vanillin-¹³C in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the vanillin stock solution to achieve concentrations ranging from 50 to 5000 µg/kg.[3] Each calibration standard should be spiked with the Vanillin-¹³C internal standard at a constant concentration (e.g., 500 µg/kg).[3]

3. Sample Preparation

  • Accurately weigh a homogenized sample (e.g., 1.0 g) into a headspace vial.

  • Spike the sample with a known amount of the Vanillin-¹³C internal standard solution.

  • Seal the vial immediately.

4. HS-SPME Procedure

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).

  • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • Retract the fiber and introduce it into the GC injector for thermal desorption.

5. GC-MS Analysis

  • Gas Chromatograph (GC):

    • Injector: Splitless mode, 250°C.

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Vanillin: m/z 152 (quantifier), 151, 137 (qualifiers).

      • Vanillin-¹³C: m/z 158 (quantifier), 157, 142 (qualifiers).[3]

6. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of the vanillin quantifier ion to the peak area of the Vanillin-¹³C quantifier ion against the concentration of the calibration standards.

  • Quantify the vanillin concentration in the samples using the generated calibration curve.

Workflow and Pathway Diagrams

Inter-laboratory Comparison Workflow

The following diagram illustrates the logical workflow of an inter-laboratory comparison study for vanillin analysis.

A Study Design and Protocol Development B Preparation and Distribution of Homogenized Samples A->B C Analysis by Participating Laboratories using Standardized Protocol B->C D Data Submission to Coordinating Laboratory C->D E Statistical Analysis of Results (e.g., Cochran's and Grubbs' tests) D->E F Evaluation of Method Performance (Repeatability and Reproducibility) E->F G Final Report and Publication of Comparison Guide F->G

Caption: Workflow for an inter-laboratory comparison study.

Vanillin Analysis Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for vanillin analysis using HS-SPME-GC-MS with an internal standard.

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Homogenized Sample B Spike with Vanillin-¹³C Internal Standard A->B D HS-SPME Extraction B->D C Prepare Calibration Standards with Internal Standard C->D E GC Separation D->E F MS Detection (SIM Mode) E->F G Peak Integration and Area Ratio Calculation F->G H Calibration Curve Construction G->H I Quantification of Vanillin H->I

Caption: Experimental workflow for vanillin analysis.

References

Validating Vanillin-¹³C as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The authentication of food and pharmaceutical products is a critical aspect of quality control and consumer safety. Vanillin (B372448), a primary component of vanilla flavor, is a frequent target for adulteration due to the significant price difference between natural and synthetic sources. Certified Reference Materials (CRMs) are indispensable for the accurate analytical testing that underpins product authenticity. This guide provides a comprehensive comparison of Vanillin-¹³C as a CRM, detailing its validation and performance against other standards, supported by experimental data.

The Role of Isotopic Analysis in Vanillin Authentication

Stable isotope analysis is a powerful tool for determining the origin of vanillin. The ratio of carbon-13 (¹³C) to carbon-12 (¹²C), expressed as a δ¹³C value, varies depending on the plant's photosynthetic pathway and the synthetic route used to produce vanillin. Natural vanillin from the vanilla orchid, a CAM plant, has a distinct δ¹³C value compared to synthetic vanillin derived from petrochemicals or biosynthetic vanillin from precursors like ferulic acid.[1][2]

Vanillin-¹³C, an isotopically labeled form of vanillin, serves as an ideal internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[3] Its validation as a CRM ensures the accuracy and traceability of these measurements.

Performance Comparison of Vanillin Reference Materials

The validation of a vanillin CRM involves rigorous testing of its chemical purity, isotopic composition, homogeneity, and stability. The data presented below is a summary of findings from various studies on vanillin reference materials.

Table 1: Comparison of Bulk δ¹³C Values for Vanillin from Different Sources
Vanillin SourceTypical δ¹³C Range (‰ vs VPDB)Key Distinguishing Features
Natural (from Vanilla Beans) -14.6 to -22.2Derived from CAM photosynthesis, resulting in a less negative δ¹³C value.[1][2]
Synthetic (from Guaiacol) -27.4 to -36.2Derived from petrochemicals, showing a more negative δ¹³C value.[2]
Synthetic (from Lignin) -26.7 to -29.5By-product of the paper industry; δ¹³C values can overlap with synthetic vanillin.[2]
Biosynthetic (from Ferulic Acid - Rice) -35.7 to -37.9Exhibits the most negative δ¹³C values among the common sources.[1]
Biosynthetic (from Ferulic Acid - Corn) Variesδ¹³C value is influenced by the C4 photosynthetic pathway of corn.
Certified Reference Material (VANA-1) -31.30 ± 0.06A synthetic vanillin CRM providing a certified δ¹³C value for calibration.[1]
Certified Reference Material (VANB-1) -25.85 ± 0.05Another synthetic vanillin CRM with a different certified δ¹³C value.[1]
Table 2: Comparison of Analytical Methods for Vanillin Isotopic Analysis
Analytical MethodPrincipleSample RequirementPrecision (Uncertainty)Key Advantages
GC-IRMS Gas Chromatography separates vanillin, which is then combusted and analyzed by Isotope Ratio Mass Spectrometry.~1 mgHigh (0.16‰ to 0.41‰ for δ¹³C)[4]High precision, requires less sample.[5]
¹³C-qNMR Quantitative Nuclear Magnetic Resonance directly measures the ¹³C content at specific atomic positions.~250 mgLower (±1.40‰ for δ¹³C)[4]Provides site-specific isotopic information for all carbon atoms, offering a more detailed isotopic fingerprint.[5]

Experimental Protocols for Validation

The validation of Vanillin-¹³C as a CRM involves several key experiments to establish its identity, purity, and isotopic enrichment.

Purity Determination by ¹H-qNMR

Quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR) is employed to determine the chemical purity of the vanillin reference material.

Methodology:

  • A precise amount of the vanillin sample (e.g., 10 mg) is weighed.

  • An internal standard with a known purity and concentration (e.g., maleic acid) is added.

  • The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • The ¹H-NMR spectrum is acquired.

  • The purity of vanillin is calculated by comparing the integral of a specific vanillin proton signal to the integral of a proton signal from the internal standard. The integration regions are set wide enough to include the ¹³C satellite signals.[6]

Isotopic Composition Analysis by ¹³C-qNMR and GC-IRMS

Both ¹³C-qNMR and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) are used to determine the site-specific and bulk δ¹³C values.

¹³C-qNMR Sample Preparation:

  • Approximately 250 mg of the vanillin sample is weighed.[7]

  • The sample is dissolved in 400 µL of a deuterated solvent (e.g., acetone-d₆).[7]

  • A relaxation agent, such as 100 µL of 0.1 M Cr(acac)₃ solution, is added to shorten the T₁ relaxation times, reducing the overall acquisition time.[6][7]

  • The solution is mixed and filtered into a 5 mm NMR tube for analysis.[7]

GC-IRMS Analysis of Methoxy (B1213986) Group:

  • The methoxy group of vanillin is cleaved by reaction with hydriodic acid (HI) to form iodomethane (B122720) (CH₃I).[7]

  • The resulting CH₃I is then introduced into the GC-IRMS system for δ¹³C analysis.[7]

Visualizing the Validation Workflow

The following diagrams illustrate the experimental workflows for the validation of Vanillin-¹³C as a certified reference material.

experimental_workflow cluster_purity Purity Determination (¹H-qNMR) cluster_isotopic Isotopic Composition Analysis cluster_qnmr ¹³C-qNMR cluster_irms GC-IRMS p1 Weigh Vanillin Sample p2 Add Internal Standard (e.g., Maleic Acid) p1->p2 p3 Dissolve in Deuterated Solvent p2->p3 p4 Acquire ¹H-NMR Spectrum p3->p4 p5 Calculate Purity p4->p5 q1 Weigh Vanillin Sample (~250 mg) q2 Add Deuterated Solvent & Relaxation Agent q1->q2 q3 Acquire ¹³C-NMR Spectrum q2->q3 q4 Determine Site-Specific δ¹³C Values q3->q4 i1 Chemical Cleavage (e.g., Zeisel Reaction) i2 Generate Volatile Derivative (e.g., CH₃I) i1->i2 i3 Inject into GC-IRMS i2->i3 i4 Determine Bulk or Site-Specific δ¹³C i3->i4 start Start start->p1 start->q1 start->i1

Caption: Experimental workflow for the validation of Vanillin-¹³C.

Logical Relationship for Authenticity Assessment

The use of Vanillin-¹³C as a CRM is integral to the logical process of authenticating a vanillin-containing product.

authenticity_assessment cluster_analysis Analytical Measurement cluster_data Data Processing & Comparison cluster_conclusion Conclusion unknown Unknown Vanillin Sample instrument Analytical Instrument (e.g., GC-MS, LC-MS, NMR) unknown->instrument crm Vanillin-¹³C CRM (Internal Standard) crm->instrument data Measure Isotope Ratio of Unknown Sample instrument->data reference Compare with Reference δ¹³C Database data->reference natural Matches Natural Vanillin Profile reference->natural Match synthetic Matches Synthetic Vanillin Profile reference->synthetic Match inconclusive Inconclusive or Mixture Detected reference->inconclusive No Match / Overlap

Caption: Logical workflow for vanillin authenticity assessment using a CRM.

References

A Head-to-Head Battle of Precision: Vanillin-13C in Isotope Dilution Methods vs. Traditional Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in vanillin (B372448) quantification, the choice of internal standard is paramount. This guide provides an objective comparison of Vanillin-13C in isotope dilution methods against traditional internal standards like ethyl vanillin, supported by experimental data and detailed methodologies.

In the realm of analytical chemistry, particularly in complex matrices such as food products and pharmaceuticals, accurate quantification of analytes is a significant challenge. Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard technique that addresses this challenge by employing a stable isotope-labeled version of the analyte as an internal standard. This guide delves into the performance of this compound as an internal standard in IDMS for vanillin analysis, comparing its accuracy and precision with a commonly used traditional internal standard, ethyl vanillin.

The Power of Isotope Dilution: Why this compound Excels

Isotope dilution analysis using this compound offers a distinct advantage over methods employing traditional internal standards. Because this compound is chemically identical to the analyte (vanillin), it behaves identically during sample preparation, extraction, and chromatographic analysis. This co-elution and identical behavior in the mass spectrometer's ion source effectively compensate for matrix effects and variations in instrument response, leading to superior accuracy and precision. Traditional internal standards, like ethyl vanillin, are structurally similar but not identical, meaning they may not perfectly mimic the behavior of vanillin in all matrices, potentially leading to less accurate results.

Quantitative Performance: A Data-Driven Comparison

The following tables summarize the performance characteristics of vanillin quantification methods using this compound ([13C6]-Vanillin) and ethyl vanillin as internal standards, based on published validation studies.

Table 1: Performance Characteristics of Vanillin Quantification using [13C6]-Vanillin by Headspace-SPME-GC/MS [1]

ParameterResult
Linearity (r²) ≥ 0.9999
Limit of Detection (LOD) 20.0 µg/kg
Limit of Quantification (LOQ) 50.0 µg/kg
Accuracy (Recovery) 89% to 101%
Intra-day Precision (%RSD) < 7.46%
Inter-day Precision (%RSD) < 7.46%

Table 2: Performance Characteristics of Vanillin Quantification using Ethyl Vanillin by Liquid Chromatography (Collaborative Study) [2]

Concentration LevelRepeatability (r)Reproducibility (R)
155 mg/100 mL8 mg/100 mL-
484 mg/100 mL12 mg/100 mL55 mg/100 mL
723 mg/100 mL31 mg/100 mL137 mg/100 mL

Note: The data in Table 1 and Table 2 are from separate studies and different analytical techniques, and therefore a direct numerical comparison should be made with caution. However, the data illustrates the high level of performance achievable with each method.

The data clearly demonstrates the excellent linearity, low detection limits, high accuracy, and precision of the isotope dilution method using [13C6]-Vanillin. The collaborative study data for the ethyl vanillin method also shows acceptable performance, but the nature of isotope dilution inherently provides a more robust and reliable correction for potential analytical errors.

Experimental Workflows and Methodologies

To provide a comprehensive understanding, the following sections detail the experimental protocols for both methods and include visual representations of the workflows.

Experimental Workflow: Vanillin Quantification using this compound Isotope Dilution

Isotope Dilution Workflow with this compound Sample Sample Weighing Spike Spiking with known amount of [13C6]-Vanillin Sample->Spike Add Internal Standard Equilibration Isotopic Equilibration Spike->Equilibration HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Equilibration->HS_SPME Transfer to vial GCMS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GCMS Desorption Data Data Acquisition (SIM mode) GCMS->Data Ratio Measure Peak Area Ratio (Vanillin / [13C6]-Vanillin) Data->Ratio Calculation Calculate Vanillin Concentration Ratio->Calculation

Isotope Dilution Workflow with this compound

Detailed Methodology: Headspace-SPME-GC/MS with [13C6]-Vanillin [1]

  • Sample Preparation:

    • Accurately weigh a homogenized sample into a headspace vial.

    • Spike the sample with a known amount of [13C6]-vanillin solution.

    • Seal the vial and allow the sample to equilibrate to ensure uniform distribution of the internal standard.

  • Headspace-SPME:

    • Place the vial in an autosampler with controlled temperature and agitation.

    • Expose a solid-phase microextraction (SPME) fiber to the headspace of the sample for a defined period to adsorb the volatile compounds, including vanillin and [13C6]-vanillin.

  • GC-MS Analysis:

    • Inject the adsorbed analytes into the gas chromatograph by thermal desorption from the SPME fiber in the heated injection port.

    • Separate the compounds on a suitable capillary column (e.g., DB-5MS).

    • Detect the eluted compounds using a mass spectrometer operating in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both vanillin and [13C6]-vanillin.

  • Quantification:

    • Integrate the peak areas of the selected ions for both vanillin and [13C6]-vanillin.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of vanillin in the sample using a calibration curve prepared with known concentrations of vanillin and a fixed concentration of [13C6]-vanillin.

Experimental Workflow: Vanillin Quantification using a Traditional Internal Standard

Traditional Internal Standard Workflow Sample Sample Weighing Add_IS Addition of known amount of Ethyl Vanillin Sample->Add_IS Add Internal Standard Extraction Solvent Extraction Add_IS->Extraction HPLC High-Performance Liquid Chromatography (HPLC) Extraction->HPLC Inject Extract Detection UV or MS Detection HPLC->Detection Peak_Areas Measure Peak Areas (Vanillin & Ethyl Vanillin) Detection->Peak_Areas Calculation Calculate Vanillin Concentration Peak_Areas->Calculation

Traditional Internal Standard Workflow

Detailed Methodology: HPLC with Ethyl Vanillin Internal Standard [3][4]

  • Sample Preparation:

    • Accurately weigh the sample.

    • Add a known amount of ethyl vanillin internal standard solution.

    • Extract the vanillin and ethyl vanillin from the sample matrix using a suitable solvent (e.g., ethanol/water mixture). This may involve techniques like sonication or shaking followed by centrifugation or filtration.

  • HPLC Analysis:

    • Inject a portion of the extract into a High-Performance Liquid Chromatography (HPLC) system.

    • Separate the compounds on a reversed-phase column (e.g., C18) using an appropriate mobile phase (e.g., methanol/water/acetic acid).

    • Detect the eluted compounds using a UV detector at a specific wavelength (e.g., 254 nm) or a mass spectrometer.

  • Quantification:

    • Integrate the peak areas for vanillin and ethyl vanillin.

    • Calculate the ratio of the peak area of vanillin to the peak area of ethyl vanillin.

    • Determine the concentration of vanillin in the sample using a calibration curve prepared with known concentrations of vanillin and a fixed concentration of ethyl vanillin.

Conclusion: The Superior Choice for Uncompromising Accuracy

While both isotope dilution with this compound and traditional internal standard methods with ethyl vanillin can provide reliable quantification of vanillin, the inherent advantages of isotope dilution make it the superior choice for applications demanding the highest levels of accuracy and precision. The ability of this compound to perfectly mimic the behavior of the analyte throughout the analytical process provides a more robust correction for matrix effects and other sources of error. For researchers, scientists, and drug development professionals where data integrity is non-negotiable, the adoption of this compound in isotope dilution methods is a clear step towards achieving more accurate and reliable results.

References

A Head-to-Head Battle: GC-IRMS vs. 13C-qNMR for Determining Vanillin's Origin

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and industry professionals on selecting the optimal analytical technique for vanillin (B372448) authentication.

The global demand for natural vanillin, the primary flavor component of vanilla, far outstrips the supply from vanilla beans. This significant price disparity between natural and synthetic vanillin has led to sophisticated methods of adulteration, making robust analytical techniques for origin determination crucial for food quality control, regulatory compliance, and protecting brand integrity. Among the most powerful methods for vanillin authentication are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Carbon-13 Quantitative Nuclear Magnetic Resonance spectroscopy (13C-qNMR). This guide provides a detailed comparison of these two instrumental techniques, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

At a Glance: Key Performance Metrics

A direct comparison of GC-IRMS and 13C-qNMR reveals distinct advantages and limitations for each technique. The choice between them often depends on the specific analytical question, available sample amount, and the desired level of detail in the isotopic analysis.

FeatureGC-IRMS (for δ13C of methoxy (B1213986) group)13C-qNMR (for site-specific δ13C)
Primary Measurement Bulk or compound-specific δ13C and δ2H values. For vanillin, often targets the methoxy group after a specific chemical reaction.Site-specific δ13C values for each carbon position in the vanillin molecule.
Sample Amount Required 100-fold less sample required compared to 13C-qNMR.[1][2][3]Significantly larger sample amounts are necessary.[4]
Precision (Uncertainty) Up to 9-fold lower uncertainties (higher precision) than 13C-qNMR.[1][2][3] Uncertainty for δ13C of the methoxy group can range from 0.16‰ to 0.41‰.[1][3]Higher uncertainties; for the δ13C of the methoxy group, it is approximately ±1.40‰.[1][3]
Scope of Analysis Typically provides a single isotopic value for the entire molecule or a specific fragment (e.g., the methoxy group).Provides a detailed isotopic profile of the entire molecule, assigning δ13C values to each carbon atom.[1][2][3]
Throughput Generally higher throughput due to shorter analysis times per sample.Lower throughput due to longer acquisition times required for quantitative NMR.
Sample Preparation May require derivatization or specific chemical cleavage (e.g., to analyze the methoxy group).[1]Requires high-purity samples, which can involve laborious purification steps.[4][5]

Delving Deeper: Experimental Protocols

The methodologies for GC-IRMS and 13C-qNMR are fundamentally different, each requiring specific sample preparation and instrumentation.

GC-IRMS for δ13C Analysis of Vanillin's Methoxy Group

This technique focuses on determining the carbon isotope ratio of a specific, chemically cleaved part of the vanillin molecule.

Experimental Workflow:

GC_IRMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Vanillin Vanillin Sample (2.5 mg) HI Hydriodic Acid Addition Vanillin->HI Incubation Incubation (130°C, 30 min) HI->Incubation Equilibration Equilibration (Room Temp, >=30 min) Incubation->Equilibration Injection Headspace Injection (30 µL) Equilibration->Injection GC Gas Chromatography (Separation of CH3I) Injection->GC Combustion Combustion (to CO2) GC->Combustion IRMS Isotope Ratio Mass Spectrometry (δ13C Measurement) Combustion->IRMS Result δ13C Value of Methoxy Group IRMS->Result

Caption: Workflow for GC-IRMS analysis of the vanillin methoxy group.

Methodology:

  • Sample Preparation: Approximately 2.5 mg of the vanillin sample is placed in a crimp-top glass vial.[1]

  • Chemical Cleavage: 0.25 mL of hydriodic acid is added to the vial to cleave the methoxy group from the vanillin molecule, converting it to iodomethane (B122720) (CH₃I).[1]

  • Reaction: The sealed vial is incubated at 130°C for 30 minutes.[1]

  • Equilibration: After heating, the sample is allowed to cool and equilibrate at room temperature for at least 30 minutes.[1]

  • Injection: A 30 µL aliquot of the headspace gas, containing the generated iodomethane, is injected into the GC-IRMS system using a gastight syringe.[1]

  • GC Separation: The iodomethane is separated from other volatile compounds on a gas chromatography column.

  • Combustion and Analysis: The separated iodomethane is combusted to CO₂, and the carbon isotope ratio (¹³C/¹²C) is measured by the isotope ratio mass spectrometer.

13C-qNMR for Site-Specific Isotopic Analysis of Vanillin

13C-qNMR provides a more comprehensive isotopic fingerprint of the vanillin molecule.

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Purification Vanillin Purification (>99%) Dissolution Dissolution in Deuterated Solvent Purification->Dissolution NMR_Acquisition 13C-qNMR Data Acquisition (Optimized Pulse Sequence) Dissolution->NMR_Acquisition Data_Processing Spectral Processing (Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Peak_Integration Peak Area Integration (Central & Satellite Peaks) Data_Processing->Peak_Integration Calculation Calculation of Site-Specific δ13C Values (Requires Bulk δ13C) Peak_Integration->Calculation Result δ13C Profile for All Carbon Positions Calculation->Result

Caption: Workflow for 13C-qNMR analysis of vanillin.

Methodology:

  • Sample Purification: The vanillin sample must be of high purity (>99%) to avoid interference from impurities.[6] This often requires a preliminary purification step, such as semi-preparative HPLC.[7]

  • Sample Preparation: A precise amount of the purified vanillin is dissolved in a deuterated solvent in an NMR tube.

  • NMR Data Acquisition: Quantitative ¹³C NMR spectra are acquired using a high-field NMR spectrometer.[6] Specific acquisition parameters, such as a long relaxation delay and a single-pulse sequence, are crucial for accurate quantification.[6][8]

  • Spectral Processing: The acquired spectra are carefully processed, including phasing and baseline correction, to ensure accurate integration of the signals.[9]

  • Data Analysis: The areas of the central peaks for each carbon atom and the areas of the satellite peaks arising from ¹³C-¹³C interactions are integrated.[1] These areas, along with a bulk δ¹³C value obtained from a separate EA-IRMS analysis, are used to calculate the site-specific δ¹³C values for each carbon position in the vanillin molecule.[1][3]

Comparative Logic: Choosing the Right Tool

The decision to use GC-IRMS or 13C-qNMR depends on the specific goals of the analysis.

Comparison_Logic Start Start: Vanillin Origin Analysis Question Primary Goal? Start->Question GC_IRMS_Path Screening, High Throughput, or Limited Sample? Question->GC_IRMS_Path High Precision on a specific fragment qNMR_Path Detailed Isotopic Fingerprinting or Complex Adulteration? Question->qNMR_Path Full molecular isotopic profile GC_IRMS_Choice Choose GC-IRMS GC_IRMS_Path->GC_IRMS_Choice qNMR_Choice Choose 13C-qNMR qNMR_Path->qNMR_Choice

Caption: Decision tree for selecting between GC-IRMS and 13C-qNMR.

Conclusion

Both GC-IRMS and 13C-qNMR are powerful techniques for the authentication of vanillin. They should be viewed as complementary rather than strictly competing methods.

GC-IRMS excels in providing highly precise isotopic data on a specific molecular fragment, requiring minimal sample amounts. This makes it an ideal tool for rapid screening, quality control, and situations where sample availability is limited.

13C-qNMR , on the other hand, offers an unparalleled level of detail by providing a complete, site-specific isotopic fingerprint of the vanillin molecule.[1][2][3] This comprehensive data is invaluable for detecting more sophisticated types of adulteration and for in-depth research into the biosynthetic or synthetic pathways of vanillin production. While it requires more sample and has lower precision for any single position compared to GC-IRMS, the wealth of information it provides can be crucial for unambiguous origin determination.[1][3]

Ultimately, the selection of the most suitable technique will be guided by the specific analytical requirements, balancing the need for precision, sample economy, and the depth of isotopic information required to confidently ascertain the true origin of vanillin.

References

Assessing the Isotopic Enrichment of Custom-Synthesized Vanillin-¹³C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic enrichment of custom-synthesized Vanillin-¹³C. Accurate determination of isotopic purity is critical for applications employing ¹³C-labeled compounds as internal standards in quantitative mass spectrometry, for metabolic flux analysis, and in drug metabolism studies. This document outlines detailed experimental protocols for the primary analytical techniques, presents quantitative data for comparison, and discusses alternative isotopic standards.

Principal Analytical Techniques for Isotopic Enrichment Assessment

The two primary methods for determining the isotopic enrichment of ¹³C-labeled compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique offers distinct advantages and provides complementary information regarding the isotopic purity of a synthesized compound.

Quantitative Nuclear Magnetic Resonance (¹³C-qNMR) Spectroscopy

¹³C-qNMR is a powerful non-destructive technique that can provide site-specific information about ¹³C incorporation. By acquiring a quantitative ¹³C NMR spectrum, the ratio of ¹³C to ¹²C at each carbon position in the vanillin (B372448) molecule can be determined.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). For isotopic enrichment analysis, MS can determine the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common configurations used.

Comparison of Analytical Methods

The choice between NMR and MS for assessing isotopic enrichment depends on the specific requirements of the analysis, including the need for site-specific information, sensitivity, and sample throughput.

FeatureQuantitative ¹³C NMR (¹³C-qNMR)Mass Spectrometry (GC-MS & LC-MS/MS)
Principle Measures the nuclear magnetic resonance of ¹³C nuclei.Measures the mass-to-charge ratio of ionized molecules.
Information Provided Site-specific and bulk isotopic enrichment.Bulk isotopic enrichment and mass isotopologue distribution.
Sensitivity Lower.Higher.
Sample Requirement Higher (milligram quantities).Lower (microgram to nanogram quantities).
Sample Preparation Simple dissolution in a deuterated solvent.May require derivatization (GC-MS) or is a direct injection (LC-MS).
Analysis Time Longer per sample.Shorter per sample, suitable for high throughput.
Key Advantage Provides positional information of the ¹³C label.High sensitivity and compatibility with chromatographic separation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Quantitative ¹³C NMR Spectroscopy Protocol

This protocol is designed to ensure the accurate quantification of ¹³C enrichment by suppressing the Nuclear Overhauser Effect (NOE) and allowing for complete spin-lattice relaxation (T₁).

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of the custom-synthesized Vanillin-¹³C and dissolve it in a suitable deuterated solvent (e.g., 0.6 mL of acetone-d₆ or chloroform-d).

    • Add a relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), to a final concentration of approximately 0.05 M to shorten the T₁ relaxation times of the ¹³C nuclei.[1]

  • NMR Data Acquisition:

    • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Sequence: Employ an inverse-gated decoupling pulse sequence.[2][3] This involves turning on the proton decoupler only during the acquisition of the FID to suppress ¹H-¹³C coupling while preventing NOE buildup.

    • Flip Angle: Use a 90° pulse angle to ensure maximum signal intensity for each scan.

    • Relaxation Delay (D1): Set a long relaxation delay, typically 5 to 7 times the longest T₁ of the carbon nuclei being measured. With a relaxation agent, a delay of 10-20 seconds is often sufficient.

    • Acquisition Time (AT): A typical acquisition time of 1-2 seconds is appropriate.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for the signals of interest.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID with appropriate window functions (e.g., exponential multiplication with a line broadening of 1-2 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signals corresponding to the ¹³C-enriched vanillin and any residual ¹²C signals. The isotopic enrichment is calculated from the relative integrals of the ¹³C- and ¹²C-containing species.

GC-MS Protocol for Isotopic Enrichment Analysis

This protocol is suitable for the analysis of volatile or semi-volatile compounds like vanillin.

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of the custom-synthesized Vanillin-¹³C in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • To improve chromatographic performance and volatility, derivatize the vanillin by silylation. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC-MS Instrumentation and Analysis:

    • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for the analysis of aromatic aldehydes (e.g., a DB-5ms or equivalent).

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature of around 250-280 °C.

    • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode.

    • Data Acquisition: Acquire data in full scan mode to observe the entire mass spectrum and identify the molecular ion cluster.

  • Data Analysis for Isotopic Enrichment Calculation:

    • Identify the mass isotopologue distribution (MID) for the molecular ion of the derivatized vanillin.

    • Correct the measured MID for the natural abundance of ¹³C (approximately 1.1%).[4]

    • The isotopic enrichment is calculated from the relative abundances of the fully ¹³C-labeled isotopologue and any less-enriched species.

Alternative Isotopic Internal Standards

While Vanillin-¹³C is an ideal internal standard for the quantification of unlabeled vanillin, other labeled aromatic aldehydes can be considered for broader applications. The primary advantage of using a ¹³C-labeled internal standard over a deuterated one is the near-identical chromatographic behavior, which minimizes analytical variability.[5][6][7]

Internal StandardLabelingKey Characteristics
Vanillin-(ring-¹³C₆) ¹³CProvides a significant mass shift (+6 Da) from the unlabeled analyte, minimizing spectral overlap. Co-elutes perfectly with unlabeled vanillin.
Vanillin-(methoxy-¹³C) ¹³CA single ¹³C label provides a +1 Da mass shift. Useful for specific mechanistic studies.
Benzaldehyde-(ring-¹³C₆) ¹³CA structurally simpler aromatic aldehyde that can be used as an internal standard in methods analyzing multiple aldehydes.
Vanillin-d₃ (methoxy-d₃) ²H (Deuterium)Generally less expensive to synthesize than ¹³C-labeled counterparts. May exhibit a slight chromatographic shift (isotope effect), potentially eluting earlier than the unlabeled analyte.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the isotopic enrichment of custom-synthesized Vanillin-¹³C.

G Workflow for Isotopic Enrichment Assessment of Vanillin-¹³C cluster_synthesis Synthesis and Purification cluster_analysis Analytical Assessment cluster_data Data Analysis and Reporting synthesis Custom Synthesis of Vanillin-¹³C purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep QC Sample nmr Quantitative ¹³C NMR sample_prep->nmr ms GC-MS or LC-MS/MS sample_prep->ms data_proc Data Processing and Integration/Deconvolution nmr->data_proc ms->data_proc enrichment_calc Isotopic Enrichment Calculation data_proc->enrichment_calc report Certificate of Analysis enrichment_calc->report

Caption: General workflow for assessing the isotopic enrichment of Vanillin-¹³C.

References

A Researcher's Guide to 13C-Labeled Internal Standards for Polyphenol Analysis: A Comparative Overview Featuring Vanillin-13C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of polyphenols, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards, particularly those labeled with Carbon-13 (13C), are the gold standard for mass spectrometry-based quantification. This guide provides a comparative overview of Vanillin-13C versus other commonly used 13C-labeled internal standards for polyphenol analysis, supported by experimental data and detailed methodologies.

The ideal internal standard co-elutes with the analyte of interest and exhibits identical behavior during sample extraction, derivatization, and ionization, thereby compensating for matrix effects and variations in analytical procedure. While a 13C-labeled version of the specific analyte is always the best choice, its availability or cost can be prohibitive. This has led researchers to consider the use of a single, more structurally representative 13C-labeled internal standard for the quantification of a class of compounds. In this context, this guide examines the suitability of this compound in comparison to established 13C-labeled standards for major polyphenol classes.

Performance Comparison of 13C-Labeled Internal Standards

The following table summarizes the performance of various 13C-labeled internal standards in the quantification of different polyphenols. It is important to note that while this compound is a well-validated internal standard for the analysis of vanillin (B372448) itself, its use as a broader internal standard for other polyphenols is not documented in the reviewed literature. The comparison below is therefore structured to reflect the specific applications of each standard.

Internal Standard Analyte(s) Matrix **Linearity (R²) **Recovery (%) Precision (RSD%) Key Findings & Citations
This compound₆ VanillinFragrant Vegetable Oils≥ 0.999989.1 - 101.9< 7.46Excellent performance for vanillin quantification. Its broader utility for other polyphenols is not established.[1]
Quercetin-13C Quercetin (B1663063)MilkNot explicitly stated, but method validated89.1 - 108< 12Demonstrates high accuracy and precision for the quantification of a key flavonoid.[2]
Kaempferol-13C KaempferolNot specified0.99799.60 - 99.85< 1.99High recovery and good precision reported in HPTLC methods, principles are applicable to LC-MS.[3]
Caffeic Acid-13C Caffeic AcidSpent Coffee GroundsGood linearity in the range of 1.31–17.07 μg/mL82.16 - 97.40< 7.3Effective for the quantification of a representative hydroxycinnamic acid.[4]
(+)-Catechin-13C (+)-Catechin and (-)-EpicatechinUrineNot applicable (biomarker study)Not applicableInter-assay CV of 17.4% for (+)-catechinUsed effectively as a biomarker for dietary intake of flavan-3-ols.[5]

Discussion on the Suitability of this compound for Broader Polyphenol Analysis

Vanillin is a phenolic aldehyde.[6] Its chemical structure consists of a benzene (B151609) ring with hydroxyl, methoxy, and aldehyde functional groups.[6] While it shares the phenolic hydroxyl group with many polyphenols, its overall structure is quite distinct from the major classes of dietary polyphenols such as:

  • Flavonoids (e.g., Quercetin, Kaempferol): These compounds have a C6-C3-C6 backbone, forming a three-ring structure.

  • Hydroxycinnamic Acids (e.g., Caffeic Acid, Ferulic Acid): These possess a C6-C3 backbone. Ferulic acid is a precursor in the biosynthesis of vanillin.[7]

  • Flavan-3-ols (e.g., Catechin, Epicatechin): These are a subclass of flavonoids with a specific stereochemistry at the C3 position of the C-ring.[8]

Due to these structural differences, the chromatographic retention time, ionization efficiency in the mass spectrometer source, and fragmentation pattern of vanillin would likely differ significantly from those of other polyphenol classes. This structural dissimilarity makes this compound a theoretically poor candidate for a universal internal standard for diverse polyphenols, as it would not adequately mimic their analytical behavior. The data available strongly suggests that for accurate quantification, the chosen 13C-labeled internal standard should be structurally as close as possible to the analyte.

Experimental Protocols

Below is a generalized experimental protocol for the quantification of a specific polyphenol in a biological matrix using its corresponding 13C-labeled internal standard. This protocol is a composite based on methodologies reported for quercetin and other polyphenols.[2][9]

1. Sample Preparation (Protein Precipitation for Plasma/Serum)

  • To 100 µL of the sample (e.g., plasma) in a microcentrifuge tube, add a known amount of the specific 13C-labeled internal standard solution (e.g., 13C-Quercetin).

  • Add 300 µL of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate proteins.[9]

  • Vortex the mixture vigorously for 3 minutes.[9]

  • Centrifuge the tubes at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[9]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.[9]

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., ZORBAX SB-C18, 50 mm × 2.1 mm × 1.8 μm).[2]

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: Water with 0.1% to 0.5% formic acid.[2]

    • Mobile Phase B: Acetonitrile or methanol.[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 25-40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is common for polyphenols.

  • MRM Transitions: Specific precursor-to-product ion transitions for both the native polyphenol and its 13C-labeled internal standard are monitored. For example, for quercetin, transitions like m/z 301 > 151 and 301 > 178 might be used.[2]

3. Data Analysis and Quantification

  • A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the 13C-labeled internal standard against the concentration of the analyte in the calibration standards.

  • The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the quantification of polyphenols using a 13C-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with 13C-Labeled IS Sample->Spike Extract Extraction (e.g., Protein Ppt.) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS System Recon->LC_MS Inject Data_Acq Data Acquisition (MRM Mode) LC_MS->Data_Acq Integration Peak Integration Data_Acq->Integration Ratio Calculate Area Ratios (Analyte / IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for polyphenol quantification using a 13C-labeled internal standard.

Conclusion

The selection of an appropriate 13C-labeled internal standard is critical for the accurate quantification of polyphenols in complex matrices. The experimental evidence strongly supports the use of 13C-labeled analogues that are structurally identical or highly similar to the target analyte. While this compound is an excellent choice for the specific analysis of vanillin, its structural dissimilarity to major polyphenol classes like flavonoids, hydroxycinnamic acids, and flavan-3-ols makes it an unsuitable candidate for their quantification. Researchers should therefore opt for specific 13C-labeled standards such as 13C-quercetin for flavonols, 13C-caffeic acid for hydroxycinnamic acids, and 13C-catechin for flavan-3-ols to ensure the highest data quality and reliability in their analytical methods. The use of a structurally appropriate 13C-labeled internal standard is a key step in generating robust and defensible quantitative data in polyphenol research.

References

A Comparative Guide to Method Validation for Vanillin Analysis in Food Matrices Utilizing Vanillin-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of vanillin (B372448) in various food matrices, with a specific focus on the application of Vanillin-¹³C as an internal standard for isotope dilution analysis. The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical method development, offering superior accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

This document presents a detailed overview of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods validated with Vanillin-¹³C. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common technique for vanillin analysis, the scientific literature predominantly reports methods using external calibration. For a comprehensive comparison, this guide will present HPLC-UV methodology and performance data with the understanding that it does not typically employ isotope dilution, and will therefore be compared on a broader methodological basis.

Performance Data Summary

The following tables summarize the quantitative performance data for the different analytical techniques. Isotope dilution mass spectrometry methods, such as GC-MS and LC-MS/MS, generally exhibit higher precision and accuracy due to the use of an internal standard that closely mimics the analyte's behavior.

Table 1: Performance Characteristics of Vanillin Analysis Methods

ParameterHS-SPME-GC/MS with ¹³C₆-Vanillin[1]LC-MS/MS with Isotope-Labeled IS[2]HPLC-UV (External Standard)
Linearity (r²) ≥ 0.9999Not explicitly stated, but method is for quantificationTypically > 0.99
Limit of Detection (LOD) 20 µg/kg15 µg/kg (LOQ reported)Varies significantly with matrix and method
Limit of Quantification (LOQ) 50 µg/kg15 µg/kgVaries significantly with matrix and method
Accuracy (Recovery %) 89% - 101%High precision and accuracy implied by use of ISGenerally 90-110%, but more susceptible to matrix effects
Precision (RSD %) < 7.46% (Intra- and Inter-day)Not explicitly stated, but use of IS ensures high precisionTypically < 5%, but can be higher in complex matrices
Food Matrix Fragrant Vegetable OilsGeneral FoodstuffsVarious, including vanilla extracts and herbal materials

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in peer-reviewed literature.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS) with ¹³C₆-Vanillin

This method is particularly suitable for the analysis of volatile compounds like vanillin in complex matrices such as oils.

a) Sample Preparation:

  • Accurately weigh 1.0 g of the oil sample into a 20 mL headspace vial.

  • Add a known concentration of ¹³C₆-Vanillin internal standard solution.

  • Seal the vial tightly with a PTFE-faced silicone septum and an aluminum cap.

b) HS-SPME Procedure:

  • Place the vial in an autosampler with an agitator and incubator.

  • Incubate the sample at a specific temperature (e.g., 80°C) for a defined period (e.g., 30 min) to allow for the equilibration of vanillin between the sample and the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a set time (e.g., 30 min) to adsorb the analytes.

c) GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or similar.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Vanillin ions (m/z): 152 (quantifier), 151, 137.

    • ¹³C₆-Vanillin ions (m/z): 158 (quantifier), 157, 142.

d) Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of the vanillin quantifier ion to the peak area of the ¹³C₆-Vanillin quantifier ion against the concentration of vanillin.

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sp1 Weigh 1.0 g Oil Sample sp2 Spike with ¹³C₆-Vanillin sp1->sp2 sp3 Seal Vial sp2->sp3 hs1 Incubate (e.g., 80°C) sp3->hs1 hs2 Expose SPME Fiber hs1->hs2 gcms1 Thermal Desorption in GC Inlet hs2->gcms1 gcms2 Chromatographic Separation gcms1->gcms2 gcms3 Mass Spectrometric Detection (SIM) gcms2->gcms3 da1 Peak Integration gcms3->da1 da2 Calculate Area Ratios da1->da2 da3 Quantification via Calibration Curve da2->da3 experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_msms_detection MS/MS Detection cluster_data_analysis Data Analysis sp1 Homogenize Sample with Solvent sp2 Add Vanillin-¹³C IS sp1->sp2 sp3 Centrifuge and Filter sp2->sp3 lc1 Inject Sample sp3->lc1 lc2 Reverse-Phase Chromatography lc1->lc2 ms1 Electrospray Ionization lc2->ms1 ms2 Precursor Ion Selection (Q1) ms1->ms2 ms3 Collision-Induced Dissociation (Q2) ms2->ms3 ms4 Product Ion Monitoring (Q3) ms3->ms4 da1 Peak Integration (MRM) ms4->da1 da2 Calculate Area Ratios da1->da2 da3 Quantification da2->da3 logical_relationship_quantification cluster_isotope_dilution Isotope Dilution (GC-MS, LC-MS/MS) cluster_external_standard External Standard (HPLC-UV) id1 Analyte (Vanillin) id3 Area Ratio (Analyte/IS) id1->id3 id2 Internal Standard (Vanillin-¹³C) id2->id3 id4 Concentration id3->id4 es1 Analyte (Vanillin) es2 Peak Area es1->es2 es3 Concentration es2->es3

References

Vanillin-13C in Preclinical Research: A Comparative Guide to Statistical Analysis and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the statistical analysis and experimental design considerations when utilizing Vanillin-13C in preclinical research. Vanillin (B372448), a well-known flavoring agent, is also a molecule of interest in drug development due to its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. The use of its stable isotope-labeled form, this compound, offers a powerful tool to trace its metabolic fate, quantify its influence on cellular metabolism, and elucidate its mechanism of action. This guide will objectively compare its application with other analytical approaches and provide the necessary experimental data and protocols for its effective implementation.

Data Presentation: Quantitative Comparison of Analytical Techniques

The primary application of this compound in published research has been in the authentication of vanillin origin, where its isotopic signature is compared against standards. However, the principles and techniques are directly applicable to preclinical research for quantifying vanillin and its metabolites in biological matrices. The two primary analytical methods for determining the 13C enrichment are Quantitative Nuclear Magnetic Resonance (13C-qNMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS).

Parameter13C-qNMR SpectroscopyGas Chromatography-IRMS (GC-IRMS)High-Performance Liquid Chromatography-MS (HPLC-MS)
Principle Measures the nuclear magnetic resonance of 13C nuclei to determine site-specific and bulk isotopic ratios.[1]Separates compounds by gas chromatography and then measures the ratio of 13C to 12C in the combusted analyte.Separates compounds by liquid chromatography and measures the mass-to-charge ratio of the intact molecule and its isotopologues.
Sample Requirement Higher (typically >50 mg of purified vanillin).[2][3]Lower (microgram to nanogram range).Lower (picogram to nanogram range).
Information Provided Site-specific and bulk 13C enrichment.[3]Bulk 13C enrichment of the entire molecule.Mass isotopomer distribution of the intact molecule and its fragments.
Precision (δ13C) Typically ±1.0‰.[1]High precision, typically ±0.1‰ to 0.5‰.Variable, depends on instrumentation and method.
Advantages Provides detailed intramolecular isotopic distribution, useful for mechanistic studies.[3]High precision and sensitivity, well-established for bulk isotope analysis.High throughput, can analyze complex mixtures with minimal sample preparation, and can quantify multiple metabolites simultaneously.[4]
Disadvantages Lower sensitivity, requires pure samples.Destructive technique, provides only bulk isotopic information.Isotopic fractionation can occur during chromatography, requires careful validation.
Typical Application in Drug Development Elucidating metabolic pathways by tracing the fate of specific carbon atoms.Quantifying total drug uptake and turnover.Pharmacokinetic studies, metabolite identification and quantification.[5][6]

Experimental Protocols

Protocol 1: Quantification of this compound and its Metabolites in Biological Samples using HPLC-MS

This protocol is designed for pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

1. Materials:

  • This compound (uniformly labeled or site-specifically labeled)

  • Biological matrices (e.g., plasma, urine, tissue homogenates)

  • Internal standard (e.g., deuterated vanillin)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

2. Sample Preparation:

  • Thaw biological samples on ice.

  • Spike samples with the internal standard.

  • For plasma samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • For urine samples, dilute with water.

  • For tissue homogenates, perform homogenization followed by protein precipitation.

  • Perform solid-phase extraction for sample cleanup and concentration if necessary.

  • Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

3. HPLC-MS Analysis:

  • HPLC System: A reverse-phase C18 column is typically used.[4]

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.

  • Data Acquisition: Selected Reaction Monitoring (SRM) for targeted quantification of this compound and its expected metabolites (e.g., vanillic acid-13C, vanillyl alcohol-13C).[7]

4. Data Analysis:

  • Construct calibration curves for this compound and its metabolites using known concentrations.

  • Calculate the peak area ratios of the analytes to the internal standard.

  • Determine the concentrations of this compound and its metabolites in the samples from the calibration curves.

  • Perform pharmacokinetic analysis using appropriate software to determine parameters like Cmax, Tmax, AUC, and half-life.[6]

Protocol 2: 13C-Metabolic Flux Analysis (MFA) to Investigate the Impact of Vanillin on Cellular Metabolism

This protocol outlines a general workflow to study how vanillin affects central carbon metabolism using a 13C-labeled substrate like glucose.

1. Cell Culture and Labeling:

  • Culture cells of interest (e.g., cancer cell line) to mid-log phase.

  • Replace the standard medium with a medium containing a known concentration of a 13C-labeled tracer (e.g., [U-13C6]glucose) and the desired concentration of unlabeled vanillin.

  • Incubate the cells for a period sufficient to reach isotopic steady-state (typically 24 hours).

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.

  • Extract intracellular metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

  • Scrape the cells and collect the extract.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

3. Analytical Measurement:

  • GC-MS: Derivatize the extracted metabolites and analyze them using GC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites in central carbon metabolism (e.g., amino acids, TCA cycle intermediates).

  • LC-MS: Analyze the extracted metabolites using LC-MS for polar metabolites that are not amenable to GC-MS.

4. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Use a computational flux analysis software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model.

  • The software will estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the model-predicted MIDs.

  • Perform statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.

Mandatory Visualization

Below are diagrams illustrating key concepts described in this guide, generated using the DOT language.

cluster_0 Vanillin Metabolism cluster_1 Excretion This compound This compound Vanillyl_alcohol-13C Vanillyl_alcohol-13C This compound->Vanillyl_alcohol-13C Reduction Vanillic_acid-13C Vanillic_acid-13C This compound->Vanillic_acid-13C Oxidation Conjugates Conjugates Vanillyl_alcohol-13C->Conjugates Vanillic_acid-13C->Conjugates Start Start Cell_Culture Cell Culture with This compound Tracer Start->Cell_Culture Metabolite_Extraction Quenching and Metabolite Extraction Cell_Culture->Metabolite_Extraction MS_Analysis LC-MS or GC-MS Analysis (Measure Mass Isotopomer Distributions) Metabolite_Extraction->MS_Analysis Data_Processing Data Processing and Natural Abundance Correction MS_Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation (e.g., using INCA) Data_Processing->Flux_Calculation Statistical_Analysis Statistical Analysis (Goodness-of-fit, Confidence Intervals) Flux_Calculation->Statistical_Analysis End End Statistical_Analysis->End Vanillin Vanillin PI3K PI3K Vanillin->PI3K Inhibition Akt Akt PI3K->Akt Activation Cell_Migration Cell_Migration Akt->Cell_Migration Promotes

References

Performance of Analytical Instruments for Vanillin-13C Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of isotopically labeled compounds is critical for a range of applications, from metabolic studies to environmental analysis. This guide provides a comparative overview of the linearity and detection ranges for Vanillin-13C across various analytical instruments, supported by experimental data from published studies. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) systems are highlighted, offering insights into their respective capabilities for the analysis of this stable isotope-labeled compound.

Quantitative Performance Data

The following table summarizes the linearity and detection limits for vanillin (B372448), often determined using a this compound internal standard, across different analytical platforms. These values serve as a strong indicator of the expected performance for the direct quantification of this compound.

Instrument/MethodLinearity (Concentration Range)Correlation Coefficient (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HS-SPME-GC/MSNot SpecifiedNot Specified20 µg/kg50 µg/kg[1]
GC-MS10 - 1000 ng/mL0.9987Not SpecifiedNot Specified[2]
LC-MS/MSNot SpecifiedNot SpecifiedNot Specified15 µg/kg[3]
UPLC-QqQ-MS/MS0.05 - 10 mg/L> 0.999911.6 µg/L38.2 µg/L[4]
UHPLC-MS/MS50 - 5000 µg/kg> 0.999510 µg/kg50 µg/kg[5]
GC-FID100 - 1000 µg/mLNot SpecifiedNot SpecifiedNot Specified[6]

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and comparing results. Below are summaries of the methodologies used in the cited studies.

HS-SPME-GC/MS for Vanillin in Vegetable Oils[1]
  • Sample Preparation: A stock solution of vanillin (1.00 x 10⁶ µg/kg) was prepared in caprylic capric triglyceride (ODO). The stable isotope-labeled internal standard, [¹³C₆]-Vanillin, was prepared similarly. Calibration curves were generated by plotting the peak area ratios of the target analyte to the internal standard against concentration.

  • Instrumentation: Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography/Mass Spectrometry (GC/MS).

  • Data Acquisition: The ions monitored for vanillin were m/z 150.9, 108.9, and 122.8, while for [¹³C₆]-vanillin, the ions were m/z 157.0, 115.0, and 158.0. Data was acquired using Agilent ChemStation software. Each sample was analyzed in triplicate.

UPLC-QqQ-MS/MS for Vanillin in Plum Brandies[4]
  • Sample Preparation: Plum brandy samples were filtered through a 0.45 µm pore size membrane filter and injected directly without further pre-treatment.

  • Instrumentation: An ultra-performance liquid chromatographic triple quadrupole mass spectrometric (UPLC-QqQ-MS/MS) system was used.

  • Chromatographic Conditions: The separation was achieved on a UPLC BEH C18 column (1.7 µm, 2.1 mm i.d. × 50 mm). The mobile phase consisted of a gradient of methanol/formic acid and water/formic acid at a flow rate of 0.5 mL/min.

  • Mass Spectrometry: Detection was performed using a TQD tandem quadrupole detector with an ESI probe in positive ionization mode. The capillary voltage was 3.5 kV, and the desolvation gas flow rate was 700 L/h at 450 °C. The analysis was carried out in Multiple Reactions Monitoring (MRM) mode.

UHPLC-MS/MS for Vanillin in Baby Food[5]
  • Sample Preparation: 1.0 g of the sample was placed in a 50 mL centrifugation tube. 10 mL of water and 40 µL of HCl were added (no HCl for milk samples), followed by 20 mL of acetonitrile.

  • Instrumentation: UHPLC system combined with a tandem mass spectrometer.

  • Chromatographic Conditions: A C18 column was used with a gradient elution of 0.1% formic acid/acetonitrile as the mobile phase.

  • Mass Spectrometry: Detection was performed using Multiple Reaction Monitoring (MRM) in positive ESI ionization mode. Isotopically labeled analogs were used as internal standards.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the quantification of this compound using a mass spectrometry-based method.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Collection prep Addition of This compound Standard start->prep extract Extraction (e.g., SPE, LLE) prep->extract inject Injection into LC or GC System extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection (MS/MS) separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: A generalized workflow for the quantitative analysis of this compound.

References

Evaluating the Commutability of Vanillin-¹³C Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vanillin-¹³C reference materials, focusing on their commutability for accurate and reliable quantification of vanillin (B372448) in various sample matrices. Commutability, in this context, refers to the ability of a reference material to behave like the analyte in real patient or quality control samples across different analytical methods. The performance of Vanillin-¹³C as an internal standard in isotope dilution mass spectrometry is evaluated based on supporting experimental data from peer-reviewed studies.

Introduction to Commutability and Vanillin-¹³C

In quantitative analysis, especially in complex matrices such as food, beverages, and biological samples, matrix effects can significantly impact the accuracy of results by causing ion suppression or enhancement in mass spectrometry.[1][2] A common and effective strategy to mitigate these effects is the use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution assay (IDA).[1][2][3] Vanillin-¹³C, a ¹³C-labeled version of vanillin, is an ideal SIL-IS because its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it experiences the same matrix effects and allowing for accurate correction.[2]

The commutability of a Vanillin-¹³C reference material is crucial for its function as a reliable internal standard. A commutable reference material will co-elute with the native vanillin during chromatographic separation and exhibit the same ionization efficiency, thus accurately reflecting any variations in the analytical process.[2] This guide will explore the experimental evidence supporting the commutability of Vanillin-¹³C across different analytical platforms and sample types.

Experimental Data and Performance Comparison

The commutability of Vanillin-¹³C is demonstrated through its successful application in various validated analytical methods for vanillin quantification. The following tables summarize key performance data from studies utilizing Vanillin-¹³C as an internal standard in complex matrices.

Table 1: Performance of Vanillin-¹³C in Headspace Solid-Phase Microextraction GC/MS (HS-SPME-GC/MS)

Matrix Recovery (%) Intra-day Precision (RSD %) Inter-day Precision (RSD %) LOD (µg/kg) LOQ (µg/kg) Reference
Fragrant Vegetable Oils89 - 101< 7.46< 7.462050[4]
Milk Powder90.0 - 1002.3 - 4.11.9 - 5.1100-[5]

Table 2: Comparison of Analytical Methods for Vanillin Isotope Ratio Analysis

Analytical Method Sample Amount Required Measurement Uncertainty Key Advantage Reference
GC-IRMS100-fold less than ¹³C-qNMR0.16‰ to 0.41‰Higher precision[6][7]
¹³C-qNMRLarger sample size±1.40‰Assigns δ¹³C values to all carbon atoms[6][7]

The data presented in these tables highlight the consistent and reliable performance of Vanillin-¹³C across different matrices and analytical techniques. The high recovery rates and low relative standard deviations (RSD) indicate that Vanillin-¹³C effectively compensates for matrix-induced variability. Furthermore, the strong agreement between independent analytical methods like GC-IRMS and ¹³C-qNMR for the analysis of vanillin certified reference materials (CRMs) underscores the commutability of these materials.[6][7]

Experimental Protocols

Detailed methodologies are crucial for replicating and verifying experimental findings. Below are summaries of key experimental protocols cited in this guide.

Protocol 1: Vanillin Quantification in Fragrant Vegetable Oils by HS-SPME-GC/MS with Vanillin-¹³C₆ Internal Standard

This method was developed for the quantification of vanillin in commercial fragrant vegetable oils.[4]

  • Sample Preparation: A fixed concentration of the internal standard, [¹³C₆]-vanillin (500 μg/kg), is added to the oil samples.

  • HS-SPME: The vial containing the sample is incubated, and a solid-phase microextraction (SPME) fiber is exposed to the headspace to adsorb the volatile compounds, including vanillin and its internal standard.

  • GC/MS Analysis: The adsorbed analytes are thermally desorbed in the gas chromatograph inlet and separated on a capillary column. The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor specific ions for vanillin (m/z 150.9, 108.9, 122.8) and [¹³C₆]-vanillin (m/z 157.0, 115.0, 158.0).

  • Quantification: A calibration curve is constructed by plotting the peak area ratios of vanillin to the internal standard against the concentration of vanillin standards.

Protocol 2: Commutability Assessment via Method Comparison (GC-IRMS vs. ¹³C-qNMR)

This approach validates the commutability of vanillin CRMs by comparing the site-specific carbon isotope ratios obtained from two independent analytical techniques.[6][7]

A. Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS):

  • Sample Preparation: Vanillin samples are dissolved in a suitable solvent.

  • GC Separation: The sample is injected into a gas chromatograph to separate vanillin from other components.

  • Combustion and Ionization: The eluted vanillin is combusted to CO₂, which is then introduced into the isotope ratio mass spectrometer.

  • Isotope Ratio Measurement: The mass spectrometer measures the ratio of ¹³CO₂ to ¹²CO₂, providing the δ¹³C value for the methoxy (B1213986) group.

B. Quantitative Carbon Nuclear Magnetic Resonance Spectroscopy (¹³C-qNMR):

  • Sample Preparation: A precise amount of the vanillin sample and an internal standard are dissolved in a deuterated solvent. A paramagnetic relaxation agent may be added to reduce analysis time.[8]

  • NMR Data Acquisition: ¹³C NMR spectra are acquired under optimized quantitative conditions, ensuring complete relaxation of all carbon nuclei.

  • Data Analysis: The δ¹³C values for each carbon position in the vanillin molecule are determined by integrating the corresponding signals in the spectrum.

The remarkable agreement in the δ¹³C values of the methoxy carbon between the two methods (within ±0.6‰) demonstrates the commutability of the vanillin reference materials for these analytical approaches.[6][7]

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the logic behind commutability assessment.

Commutability_Assessment_Workflow cluster_evaluation Commutability Evaluation RealSample Real Sample (e.g., Food Matrix) MethodA Routine Method (e.g., LC-MS/MS) RealSample->MethodA RefMaterial Vanillin-¹³C Reference Material RefMaterial->MethodA MethodB Reference Method (e.g., GC-IRMS) RefMaterial->MethodB SpikedSample Spiked Sample SpikedSample->MethodA DataAnalysis Data Analysis & Comparison MethodA->DataAnalysis MethodB->DataAnalysis Conclusion Assess Commutability DataAnalysis->Conclusion

Caption: Workflow for assessing the commutability of Vanillin-¹³C reference materials.

Isotope_Dilution_Workflow Sample Sample Containing Vanillin IS Add Known Amount of Vanillin-¹³C (Internal Standard) Sample->IS Extraction Sample Preparation (e.g., Extraction, Cleanup) IS->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Ratio Measure Peak Area Ratio (Vanillin / Vanillin-¹³C) Analysis->Ratio Quantification Quantify Vanillin Concentration using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for Isotope Dilution Analysis using Vanillin-¹³C.

Conclusion

The available scientific literature strongly supports the commutability of Vanillin-¹³C reference materials for the quantitative analysis of vanillin in diverse and complex matrices. Its consistent performance as an internal standard in isotope dilution assays, as evidenced by high recovery and precision across various validated methods, demonstrates its ability to mimic the behavior of native vanillin. The agreement between different high-level analytical techniques further solidifies the role of Vanillin-¹³C and other vanillin CRMs as indispensable tools for ensuring accurate and reliable measurements in research, quality control, and regulatory compliance.

References

Safety Operating Guide

Proper Disposal of Vanillin-13C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Vanillin-13C, a non-radioactive, stable isotope-labeled compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Understanding this compound Properties for Safe Disposal

This compound is chemically identical to natural vanillin, with the exception of the isotopic enrichment with Carbon-13. As ¹³C is a stable, non-radioactive isotope, this compound does not require specialized radiological waste handling.[1][] Disposal procedures should therefore align with those for standard laboratory chemicals, taking into account the specific physical and chemical properties of vanillin.

Key Safety and Physical Properties of Vanillin:
PropertyValueSource
Appearance White to slightly yellow crystalline powder[3]
Molecular Formula ¹³CC₇H₈O₃[4]
Molecular Weight 153.14 g/mol [4]
Melting Point 81-83 °C[4]
Solubility Soluble in ethanol, chloroform, ether, and hot water. Sparingly soluble in cold water.[3]
Hazards Causes serious eye irritation. May be harmful if swallowed or inhaled.[4]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation
  • Identify Waste Stream: Designate a specific waste container for solid this compound and any materials significantly contaminated with it (e.g., weighing papers, contaminated gloves).

  • Segregate from Incompatible Wastes: Do not mix this compound waste with strong oxidizing agents, strong bases, or other reactive chemicals.[5] Store it separately to prevent any potential chemical reactions.

Step 2: Waste Collection and Containerization
  • Use Appropriate Containers: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure lid is recommended.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the following information:

    • "this compound"

    • "Solid Chemical Waste"

    • The primary hazard(s) (e.g., "Irritant")

    • The date the first waste was added.

  • Keep Containers Closed: Ensure the waste container is always sealed when not in use to prevent the release of dust or vapors.

Step 3: On-site Storage
  • Designated Storage Area: Store the waste container in a designated, well-ventilated satellite accumulation area that is away from heat, flames, and direct sunlight.[5][6]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, secondary containment bin to mitigate any potential spills or leaks.

Step 4: Final Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for the maximum allowable time according to your institution's policies, contact your facility's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for pickup.

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow of the disposal process.

Caption: this compound Disposal Workflow.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure it is well-ventilated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[5]

  • Containment and Cleanup:

    • For small spills, carefully sweep up the solid material and place it in the designated hazardous waste container.[5] Avoid generating dust.

    • Use a damp cloth or paper towel to wipe the area down, and dispose of the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Logistical Information for Handling Vanillin-13C

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Vanillin-13C. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1] The following table summarizes the required PPE.

PPE CategoryItemStandard
Eye Protection Safety glasses with side-shields or chemical safety goggles.ANSI Z87.1 / EN166
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect for damage before use.N/A
Body Protection Laboratory coat or protective clothing.N/A
Respiratory Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA or EN 149 approved respirator may be required.N/A

Always inspect PPE for integrity before use and do not use if damaged.[1]

Health and Safety Data

This compound is an isotopically labeled form of vanillin. While the isotopic label does not significantly alter the chemical hazards, it is important to handle the compound with care. The following tables summarize the key health and safety information, which is based on data for unlabeled vanillin.

Hazard Identification:

Hazard ClassStatement
Acute Toxicity (Oral) Harmful if swallowed.[2][3]
Eye Irritation Causes serious eye irritation.[2][3][4][5]
Skin Sensitization May cause an allergic skin reaction.[3]
Aquatic Hazard (Acute) Harmful to aquatic life.[2][6]
Aquatic Hazard (Chronic) Harmful to aquatic life with long lasting effects.[2][4]

Physical and Toxicological Data:

PropertyValue
Melting Point 81 - 83 °C (178 - 181 °F)[4]
Boiling Point 170 °C (338 °F) at 20 hPa (15 mmHg)[4]
LD50 Oral (Rat) 1580 mg/kg
LD50 Oral (Mouse) 3925 mg/kg
LD50 Dermal (Rabbit) >5010 mg/kg[7]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a fume hood, especially when dealing with the powdered form to avoid dust formation.[4][6]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[4][6] Do not ingest or inhale.[8]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[4][6] Contaminated work clothing should not be allowed out of the workplace.[3]

Storage:

  • Container: Keep the container tightly closed and properly labeled.[4][6][7]

  • Conditions: Store at room temperature in a dry and well-ventilated place.[2][6]

  • Sensitivities: Vanillin is sensitive to air, light, and moisture.[4] Store in a light-resistant container.[7]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reducing agents.[8]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures immediately.

Accidental Release:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[8]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4] Avoid allowing the product to enter drains.[4]

  • Clean-up: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[4][6][8] Avoid creating dust.[4][6][8]

First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5][8] If eye irritation persists, seek medical attention.[4][6]

  • Skin Contact: Wash off immediately with soap and plenty of water.[5] If skin irritation occurs, seek medical attention.[8]

  • Ingestion: Rinse mouth with water.[6] Do NOT induce vomiting.[7] Seek medical attention if you feel unwell.[8]

  • Inhalation: Move the exposed person to fresh air.[5] If breathing is difficult, give oxygen.[7] Seek medical attention if symptoms occur.[8]

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with federal, state, and local environmental regulations.[6][7]

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[8]

  • Containers: Dispose of contents and container to an approved waste disposal plant.[4] Leave chemicals in their original containers and do not mix with other waste.

  • Environmental Precautions: Discharge into the environment must be avoided as the substance is harmful to aquatic life.[4][6]

Experimental Workflow

The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.

Vanillin_13C_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Don Appropriate PPE A->B C Work in a Well-Ventilated Area B->C D Weigh/Handle Compound C->D E Clean Work Area D->E H Segregate Waste D->H Generate Waste F Decontaminate/Remove PPE E->F G Wash Hands Thoroughly F->G I Label Waste Container H->I J Dispose via Approved Waste Stream I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.